molecular formula C13H22N5O4P B016676 (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine CAS No. 180587-75-1

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Numéro de catalogue: B016676
Numéro CAS: 180587-75-1
Poids moléculaire: 343.32 g/mol
Clé InChI: GCOFRXOOFANVPB-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, also known as (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, is a useful research compound. Its molecular formula is C13H22N5O4P and its molecular weight is 343.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

180587-75-1

Formule moléculaire

C13H22N5O4P

Poids moléculaire

343.32 g/mol

Nom IUPAC

9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1

Clé InChI

GCOFRXOOFANVPB-JTQLQIEISA-N

SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

SMILES isomérique

CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC

SMILES canonique

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

Synonymes

P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  Diethyl Tenofovir

Origine du produit

United States

Foundational & Exploratory

Chemical structure and properties of (R)-PMPA diethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (R)-PMPA diethyl ester requires a fundamental understanding of acyclic nucleoside phosphonates (ANPs) and their synthetic pathways. This whitepaper provides a comprehensive evaluation of the chemical structure, physicochemical properties, synthetic methodologies, and analytical characterization of (R)-PMPA diethyl ester, a critical precursor in the manufacturing of the antiviral drug Tenofovir.

Executive Summary & Structural Significance

(R)-PMPA diethyl ester, systematically identified as Diethyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate , is an essential synthetic intermediate [1]. It forms the structural backbone of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) deployed globally against HIV-1 and chronic Hepatitis B (HBV).

The molecule features three distinct structural domains:

  • The Adenine Purine Ring : Essential for Watson-Crick base pairing during viral DNA chain termination.

  • The Chiral Propyl Ether Linkage : The (R)-enantiomer is strictly required for optimal binding affinity to the viral reverse transcriptase.

  • The Diethyl Phosphonate Ester : Unlike natural phosphates, the carbon-phosphorus (C-P) bond resists enzymatic cleavage by cellular esterases. The diethyl ester acts as a stable protecting group during upstream synthesis, requiring deliberate chemical dealkylation to yield the active phosphonic acid.

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical parameters of (R)-PMPA diethyl ester[2]:

PropertyValue
CAS Number 180587-75-1
Molecular Formula C13H22N5O4P
Molecular Weight 343.32 g/mol
Stereochemistry (R)-Isomer (Optical rotation dependent on solvent)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMF, Dichloromethane, and Methanol

Synthetic Methodology & Mechanistic Causality

The industrial and laboratory-scale synthesis of (R)-PMPA diethyl ester relies on a highly controlled base-catalyzed etherification. The reaction couples (R)-9-(2-hydroxypropyl)adenine ((R)-HPA) with diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) [3].

Causality in Reagent Selection

Standard alkali bases (like NaOH or KOH) often lead to unwanted N-alkylation on the purine ring due to indiscriminate deprotonation. To circumvent this, Magnesium tert-butoxide (


)  is utilized. The divalent magnesium ion (

) acts as a template, coordinating simultaneously with the oxygen of the (R)-HPA alkoxide and the leaving group of the phosphonate. This pre-organizes the transition state, driving regioselective O-alkylation and significantly boosting the yield of the desired ether linkage [3].

SynthesisWorkflow HPA (R)-9-(2-hydroxypropyl)adenine (Starting Material) Base Mg(OtBu)2 in DMF (Alkoxide Formation) HPA->Base Complex Magnesium Alkoxide Complex (Pre-organized Transition State) Base->Complex Heating Thermodynamic Drive 74-75°C for 5-6 hrs Complex->Heating DESMP Diethyl p-toluenesulfonyloxy- methylphosphonate DESMP->Heating Product (R)-PMPA Diethyl Ester (Target Molecule) Heating->Product

Workflow for the regioselective base-catalyzed synthesis of (R)-PMPA diethyl ester.

Self-Validating Experimental Protocol

To ensure reproducibility and self-validation, the following step-by-step methodology incorporates in-process controls (IPCs):

  • System Preparation : Purge a dry, multi-neck reaction vessel with nitrogen. Charge the vessel with 1.0 equivalent of (R)-9-(2-hydroxypropyl)adenine and anhydrous N,N-Dimethylformamide (DMF).

  • Alkoxide Generation : Slowly add 1.2 equivalents of Magnesium tert-butoxide.

    • Validation Check: Maintain internal temperature below 30°C. A white precipitate will form, visually confirming the generation of the magnesium alkoxide complex.

  • Coupling : Heat the suspension to 74–75°C. Introduce 1.5 equivalents of DESMP dropwise over 30 minutes to prevent thermal runaway.

  • Reaction Monitoring : Maintain heating for 5–6 hours.

    • Validation Check: Pull an aliquot for HPLC analysis. The reaction is deemed complete when the (R)-HPA peak area is < 1.0%.

  • Quenching & Isolation : Cool the mixture to room temperature and quench with glacial acetic acid (lowering pH to neutralize the magnesium base). Filter the resulting magnesium salts.

  • Purification : Extract the filtrate using dichloromethane (DCM). Wash the organic layer with deionized water to remove residual DMF. Concentrate the DCM layer under vacuum and crystallize the final (R)-PMPA diethyl ester using cold acetone.

Dealkylation Kinetics & Pharmacological Relevance

(R)-PMPA diethyl ester is not pharmacologically active in its esterified form. The steric bulk of the diethyl groups prevents the molecule from being phosphorylated by cellular kinases into its active diphosphate form. Furthermore, standard aqueous hydrolysis is highly inefficient due to the steric hindrance of the ethyl chains protecting the phosphorus center [4].

To convert the intermediate into Tenofovir, a specialized dealkylation reagent, Bromotrimethylsilane (TMSBr) , is employed.

Mechanistic Pathway

TMSBr facilitates a highly efficient, anhydrous cleavage of the phosphonate ester. The phosphoryl oxygen acts as a nucleophile, attacking the silicon atom of TMSBr and displacing the bromide ion. The bromide then attacks the ethyl group, releasing ethyl bromide gas and forming a labile bis-trimethylsilyl ester intermediate. Subsequent addition of water rapidly hydrolyzes the silyl ester to yield the free phosphonic acid (Tenofovir) without cleaving the sensitive ether bond.

Dealkylation Ester (R)-PMPA Diethyl Ester (Stable Precursor) TMSBr Bromotrimethylsilane (TMSBr) (Dealkylation Reagent) Ester->TMSBr Silyl Bis-trimethylsilyl Ester (Labile Intermediate) TMSBr->Silyl Hydrolysis Aqueous Hydrolysis (H2O Addition) Silyl->Hydrolysis Tenofovir Tenofovir (Active Phosphonic Acid) Hydrolysis->Tenofovir

Mechanism of TMSBr-mediated dealkylation of (R)-PMPA diethyl ester to Tenofovir.

Analytical Characterization Standards

To verify the structural integrity and purity of synthesized (R)-PMPA diethyl ester, a robust analytical data package is required [5].

  • 
    P NMR Spectroscopy : The most critical diagnostic tool. The phosphorus signal for the diethyl phosphonate ester typically resonates as a sharp singlet around 
    
    
    
    20–25 ppm
    . This distinct chemical shift confirms the integrity of the C-P bond and differentiates it from inorganic phosphate impurities.
  • 
    H NMR Spectroscopy : Confirms the presence of the ethyl protecting groups. Expected signals include a triplet near 
    
    
    
    1.2 ppm (for the
    
    
    protons) and a complex multiplet/quartet near
    
    
    4.0 ppm (for the
    
    
    protons of the ester). The adenine purine protons appear as distinct singlets downfield (
    
    
    8.1–8.3 ppm).
  • Mass Spectrometry (ESI-MS) : High-resolution mass spectrometry validates the molecular weight, exhibiting a prominent

    
     pseudo-molecular ion peak at m/z 344.3  [6].
    

References

  • Simson Pharma. Tenofovir Diethyl Ester (R)-Isomer | CAS No- 180587-75-1. Retrieved from

  • Chemicea Pharmaceuticals. Tenofovir Diethyl Ester (R)-Isomer | 180587-75-1. Retrieved from 1

  • Benchchem. Magnesium tert-butoxide | 32149-57-8. Retrieved from 2

  • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from3

  • SynThink Research Chemicals. Tenofovir Diethyl Ester (R)-Isomer | 180587-75-1. Retrieved from 4

  • Uni Würzburg. Supporting Information: Repurposing antiviral drugs for orthogonal RNA-catalyzed labeling of RNA. Retrieved from 5

Sources

The Critical Role of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine in Tenofovir Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (commonly referred to as Diethyl-PMPA ) is the linchpin intermediate in the commercial synthesis of Tenofovir, a highly potent acyclic nucleoside phosphonate (ANP) antiretroviral. As a Senior Application Scientist specializing in process chemistry and scale-up, I have designed this whitepaper to dissect the mechanistic causality, experimental protocols, and optimization strategies surrounding this specific intermediate. By protecting the reactive phosphonic acid as a diethyl ester, chemists can bypass the thermodynamic and kinetic hurdles of direct alkylation, enabling high-yield downstream conversion into prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Mechanistic Causality: Why the Diethyl Ester?

The synthesis of Tenofovir requires the formation of a robust ether linkage between (R)-9-(2-hydroxypropyl)adenine (HPA) and a phosphonate group. Direct alkylation using an unprotected phosphonic acid is chemically unviable. The extreme polarity of free phosphonic acids renders them insoluble in standard organic solvents, and their highly acidic protons rapidly quench any base intended to deprotonate the secondary alcohol of HPA.

To circumvent this, the phosphonate is masked as a diethyl ester using the[1]. The diethyl ester serves three critical, causal functions in the synthetic workflow:

  • Solubility & Phase Dynamics : It lipophilizes the phosphonate moiety, allowing the reaction to proceed homogeneously in polar aprotic solvents like N,N-Dimethylformamide (DMF)[1].

  • Chemoselectivity : It neutralizes the acidity of the phosphonate, preventing it from acting as a competing nucleophile or acid during the base-mediated alkylation step.

  • Purification : Diethyl-PMPA is an organic-soluble oil that can be seamlessly separated from inorganic byproducts via standard aqueous extraction, eliminating the need for complex chromatography[1].

The Alkylation Strategy: Base Selection and Coordination Chemistry

The formation of Diethyl-PMPA relies heavily on the selective deprotonation of HPA. Historically, bases like Lithium tert-butoxide (LiOtBu) in Tetrahydrofuran (THF) were utilized, yielding a mere 48% due to competing side reactions and poor alkoxide solubility[1].

The paradigm shift in this synthesis was the introduction of

[2]. The causality behind this specific reagent selection is driven by coordination chemistry. Magnesium acts as a Lewis acid, chelating both the alkoxide oxygen of HPA and the nitrogen atoms of the adenine ring. This templating effect rigidly positions the nucleophile, drastically enhancing regioselectivity. Furthermore, the steric bulk of the tert-butoxide anion prevents it from acting as a nucleophile, thereby protecting the DESMP alkylating agent from premature degradation[2].

Quantitative Data: Yield Optimization

The table below summarizes the empirical data comparing different synthetic conditions for the formation of Diethyl-PMPA and its subsequent dealkylation to Tenofovir.

Base / CatalystSolventReaction TempDealkylation ReagentOverall YieldImpurity Profile
Lithium tert-butoxideTHF70°CTMSBr~48%High (Side reactions)
Magnesium isopropoxideDMF74-78°CTMSBr~50%Moderate
Magnesium tert-butoxideDMF74-78°CAqueous HBr70-74%Low
Magnesium tert-butoxideDMF75°CTMSCl / NaBr>75%Very Low (Mild)

Data synthesized from foundational process patents[1],[3] and optimized hydrolysis methodologies[4].

Experimental Methodology: Synthesis of Diethyl-PMPA

To ensure scientific integrity, the following protocol is designed as a self-validating system. The precise temperature gradients and the use of an acetic acid quench prevent the thermal degradation of the adenine core, ensuring batch-to-batch reproducibility[1].

Step-by-Step Protocol:

  • Suspension : Suspend 100 g (0.518 mol) of (R)-HPA in 200 mL of anhydrous DMF in a nitrogen-purged reactor at 25-35°C[1].

  • Alkoxide Formation : Charge 71 g (0.415 mol) of

    
    . Heat the mixture to 60°C and maintain for 1 hour to ensure complete, homogeneous alkoxide generation[1].
    
  • Alkylation : Elevate the reactor temperature to 74°C. Begin a controlled, 2-hour dropwise addition of 200 g (0.6216 mol) of DESMP, maintaining the internal temperature strictly between 74-78°C[1].

  • Maturation : Hold the reaction at 74-78°C for 5 hours. Monitor via HPLC until HPA consumption is >98%.

  • Quenching : Cool the mass to 25-35°C. Quench the unreacted base and break the magnesium complexes by adding 60 g (1.0 mol) of glacial acetic acid[1].

  • Isolation : Distill off the DMF under high vacuum at <80°C. Reconstitute the residue in 600 mL of methylene dichloride (DCM) and 100 mL of water. Filter any precipitated magnesium salts.

  • Phase Separation : Separate the organic layer. The DCM phase contains the highly pure Diethyl-PMPA intermediate, ready for downstream dealkylation[1].

Workflow Step1 1. Suspension Suspend (R)-HPA in DMF at 25-35°C Step2 2. Alkoxide Formation Add Mg(OtBu)2, heat to 60°C for 1h Step1->Step2 Step3 3. Alkylation Add DESMP at 74-78°C over 2h Step2->Step3 Step4 4. Maturation Maintain at 74-78°C for 5h Step3->Step4 Step5 5. Quenching Cool to 25-35°C, quench with Acetic Acid Step4->Step5 Step6 6. Isolation Distill DMF, extract with DCM/H2O Step5->Step6 Step7 7. Product Yield: Diethyl-PMPA (Organic Layer) Step6->Step7

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of Diethyl-PMPA.

Downstream Processing: Dealkylation to Tenofovir

Once Diethyl-PMPA is isolated, the diethyl ester must be cleaved to unmask the active phosphonic acid. Traditionally, this is achieved using Bromotrimethylsilane (TMSBr) or concentrated aqueous HBr at 90°C[1]. The mechanism involves the nucleophilic attack of the bromide ion on the ethyl group, while the silyl group (or proton) coordinates to the phosphonate oxygen, driving the elimination of ethyl bromide.

However, recent process advancements have demonstrated that a provides a rapid, mild, and low-temperature alternative for phosphonate diester hydrolysis. This milder approach significantly reduces thermal degradation and improves the overall yield of the one-pot synthesis to Tenofovir Disoproxil[4],[5].

Pathway A Adenine C (R)-HPA (Hydroxypropyl Adenine) A->C Alkylation B (R)-Propylene Carbonate B->C E Diethyl-PMPA (Protected Intermediate) C->E Mg(OtBu)2 DMF, 75°C D DESMP (Alkylating Agent) D->E F Tenofovir (PMPA) E->F TMSBr or TMSCl/NaBr G Tenofovir Disoproxil (Prodrug) F->G Chloromethyl isopropyl carbonate

Fig 1. Synthetic pathway of Tenofovir highlighting the Diethyl-PMPA intermediate node.

Conclusion

The strategic use of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine as an intermediate is a masterclass in protective group chemistry and phase-transfer dynamics. By leveraging the lipophilicity of the diethyl ester and the coordination chemistry of magnesium alkoxides, process chemists can achieve highly scalable, self-validating workflows that form the backbone of global antiretroviral manufacturing.

References

  • Title: Process for the preparation of Tenofovir (US8049009B2)
  • Title: Method for preparing tenofovir (CN103848869A)
  • Title: Rapid, mild method for phosphonate diester hydrolysis: development of a one-pot synthesis of tenofovir disoproxil fumarate from tenofovir diethyl ester Source: Tetrahedron, Volume 66, Issue 41, 2010 URL: [Link]

Sources

Acyclic Nucleoside Phosphonate Diesters: Chemical Biology, Therapeutic Mechanisms, and Experimental Protocols

[1]

Executive Summary

Acyclic Nucleoside Phosphonates (ANPs) represent a cornerstone in modern antiviral therapy, bridging the gap between metabolic stability and broad-spectrum potency. Unlike traditional nucleoside analogs, ANPs possess a stable carbon-phosphorus (C-P) bond, mimicking the nucleoside monophosphate state and bypassing the rate-limiting initial phosphorylation step often absent in viral kinases. However, the ionization of the phosphonate group at physiological pH severely limits passive cellular permeability.

This technical guide focuses on the ANP Diester Prodrug Strategy —a chemical engineering solution that masks the anionic phosphonate charges with ester moieties (e.g., POM, POC, alkoxyalkyl). We explore the structural logic, metabolic activation pathways, and therapeutic applications of these compounds, providing researchers with self-validating protocols for their synthesis and biological evaluation.

The ANP Scaffold & The Permeability Paradox

The therapeutic efficacy of ANPs (e.g., Cidofovir, Adefovir, Tenofovir) hinges on their ability to act as "false substrates" for viral DNA polymerases.

  • Mechanism: Once inside the cell, the ANP is phosphorylated by host kinases to its diphosphate form (analogous to a triphosphate). This active metabolite competes with natural dNTPs, causing DNA chain termination upon incorporation.

  • The Barrier: The phosphonic acid moiety (

    
    ) is dianionic at pH 7.4. This polarity prevents diffusion across the lipid bilayer, resulting in poor oral bioavailability (<5% for parent ANPs).
    
  • The Solution (Diesters): Esterification of the phosphonate hydroxyls creates a neutral, lipophilic prodrug. These diesters are designed to be hydrolyzed by intracellular esterases (e.g., carboxylesterase-1, cathepsin A) to release the parent drug inside the target cell.

Diagram: ANP Diester Activation Pathway

The following diagram illustrates the "Trojan Horse" mechanism of ANP diesters, from entry to viral inhibition.

ANP_ActivationProdrugANP Diester Prodrug(Lipophilic, Neutral)CellMembraneCell Membrane(Passive Diffusion)Prodrug->CellMembraneUptakeMonoesterMono-Ester Intermediate(Unstable)CellMembrane->MonoesterEsterase Cleavage(CES1, CatA)IntracellularIntracellular SpaceParentANPParent ANP(R-PO(OH)2)Monoester->ParentANPSpontaneous/EnzymaticHydrolysisANP_MonoANP-Monophosphate(Analog)ParentANP->ANP_MonoHost Kinase(e.g., AMP Kinase)ANP_DiANP-Diphosphate(Active Inhibitor)ANP_Mono->ANP_DiHost Kinase(e.g., NDP Kinase)PolymeraseViral DNA PolymeraseANP_Di->PolymeraseCompetitive Inhibition(Ki < dNTP)DNA_SynthViral DNA SynthesisPolymerase->DNA_SynthChain Termination

Caption: Step-wise metabolic activation of ANP diesters. Ester masking facilitates entry; intracellular hydrolysis unmasks the active phosphonate.

Chemical Biology of Masking Groups

The choice of the ester moiety dictates the prodrug's stability, toxicity profile, and tissue distribution.

Bis-POC and Bis-POM Diesters
  • POC (Isopropyloxycarbonyloxymethyl): Used in Tenofovir Disoproxil Fumarate (TDF) . The carbonate linkage is susceptible to serum esterases, leading to rapid systemic release.

  • POM (Pivaloyloxymethyl): Used in Adefovir Dipivoxil . The steric bulk of the pivaloyl group offers slightly higher stability than simple alkyl esters.

  • Release Mechanism: Esterase attack yields a hydroxymethyl intermediate which spontaneously eliminates formaldehyde (toxic byproduct) to regenerate the phosphonate.

Alkoxyalkyl Esters (Lipid Mimics)
  • Structure: Long-chain lipid esters (e.g., Hexadecyloxypropyl - HDP).

  • Example: Brincidofovir (CMX001) .

  • Advantage: These mimic lysophospholipids, allowing uptake via natural lipid transport pathways. They significantly increase potency against dsDNA viruses (CMV, Adenovirus) and reduce nephrotoxicity by avoiding OAT (Organic Anion Transporter) uptake in the kidney.

Table 1: Comparative Profile of ANP Prodrug Classes
FeatureBis-POC/POM DiestersAlkoxyalkyl (Lipid) EstersPhosphonamidates (ProTides)*
Representative Drug Tenofovir Disoproxil (TDF)Brincidofovir (BCV)Tenofovir Alafenamide (TAF)
Masking Group Carbonate/EsterLipid Ether/EsterAmino Acid + Phenol
Plasma Stability Low (Rapid hydrolysis)High (Intracellular delivery)Very High (Plasma stable)
Cellular Uptake Passive DiffusionLipid Flippase/DiffusionPassive Diffusion
Key Toxicity Nephrotoxicity (Tubular accumulation)GI ToxicityImproved Bone/Renal safety
Primary Indication HIV, HBVSmallpox, CMV, AdenovirusHIV, HBV

*Note: While TAF is an amidate, it evolved from the diester logic to improve plasma stability.

Experimental Protocols

The following workflows are designed for the synthesis and evaluation of novel ANP diesters.

Protocol A: General Synthesis of POM/POC Diesters

Objective: Alkylation of the ANP phosphonic acid to form the bis-ester prodrug.

Reagents:

  • Parent ANP (dried, free acid form).

  • Chloromethyl pivalate (POM-Cl) or Chloromethyl isopropyl carbonate (POC-Cl).

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • N-Methyl-2-pyrrolidone (NMP) (Solvent).

Workflow:

  • Dissolution: Suspend 1.0 eq of Parent ANP in dry NMP (0.1 M concentration).

  • Base Addition: Add 5.0 eq of TEA. Stir at 60°C for 30 min to ensure deprotonation.

  • Alkylation: Add 5.0 eq of POM-Cl or POC-Cl dropwise.

  • Reaction: Heat to 60–70°C for 4–8 hours. Monitor by TLC (Silica, MeOH:DCM 1:9) or LC-MS. Note: Mono-ester forms may appear first.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2). Elute with gradient DCM -> 5% MeOH/DCM.

  • Validation: 1H-NMR and 31P-NMR (Critical: 31P shift usually moves from ~12 ppm (acid) to ~20-22 ppm (diester)).

Protocol B: In Vitro Metabolic Stability (Esterase Cleavage)

Objective: Determine the half-life (

Materials:

  • Pooled Human Plasma (heparinized).

  • Human Liver Microsomes (HLM).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step:

  • Preparation: Dilute Test Compound to 1 µM in pre-warmed (37°C) Plasma or Microsomal buffer (PBS + NADPH regenerating system).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Extraction: Vortex (1 min), Centrifuge (10,000g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    gives
    
    
    .
    • Target Profile: Plasma

      
       min (stability); HLM 
      
      
      min (activation).
Protocol C: Antiviral Potency Assay (CPE Reduction)

Objective: Quantify the EC50 (Effective Concentration 50%) against a DNA virus (e.g., HSV-1 or Vaccinia) using a cell viability readout.

Workflow:

  • Seeding: Plate host cells (e.g., Vero or HFF cells) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Prepare serial dilutions (3-fold) of the ANP diester in media (range: 100 µM to 0.01 µM). Add to cells.

  • Infection: Add virus at MOI (Multiplicity of Infection) of 0.01–0.1. Include "Cell Control" (no virus) and "Virus Control" (no drug).

  • Incubation: Incubate for 3–5 days until Virus Control shows 90–100% Cytopathic Effect (CPE).

  • Readout (MTS/MTT):

    • Add 20 µL MTS reagent. Incubate 2–4h.

    • Measure Absorbance at 490 nm.

  • Analysis:

    • Normalize data:

      
      .
      
    • Fit to 4-parameter logistic curve to determine EC50.

Therapeutic Potential & Future Directions

Broad-Spectrum Antivirals

ANP diesters are critical for biodefense and emerging pathogens.

  • Poxviruses: Brincidofovir (lipid-ANP) shows efficacy against Mpox and Smallpox by targeting the highly conserved viral DNA polymerase, with a higher barrier to resistance than non-nucleoside inhibitors.

  • Hepatitis B: TDF and TAF remain first-line therapies. The diester mask allows high hepatic delivery, suppressing cccDNA formation indirectly by halting replication.

Oncology (Antiproliferative ANPs)

Certain ANPs (e.g., GS-9219) target lymphoid malignancies. The mechanism involves preferential accumulation in lymphocytes and inhibition of host DNA polymerases (Pol


Challenges
  • Nephrotoxicity: High systemic levels of the parent phosphonate (released prematurely from diesters) can accumulate in renal proximal tubules via OAT1/3 transporters. Mitigation: Use more stable lipid esters or phosphonamidates (TAF) that cleave primarily intracellularly.

  • Bone Density: Associated with long-term TDF use due to phosphate wasting.

References

  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs.[1][2][3][4] Nature Reviews Drug Discovery, 4(11), 928–940.[3] Link

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link

  • Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry, 285(45), 34337–34347. Link

  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84–A98. Link

  • Ray, A. S., et al. (2016). Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus. Antiviral Research, 125, 63–70. Link

PMPA Prodrugs in Antiviral Research: A Comparative Analysis of Ester Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

Tenofovir (PMPA) is a cornerstone of antiviral therapy, particularly against HIV and HBV. However, its inherent chemical properties—a dianionic phosphonate group at physiological pH—result in poor cell permeability and limited oral bioavailability, necessitating the development of prodrugs.[1] This guide provides a detailed comparative analysis of different ester-based prodrug strategies designed to overcome these limitations. We will explore the evolution from early, simple diesters like diethyl PMPA to the clinically successful and structurally sophisticated prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). This paper delves into the distinct chemical structures, metabolic activation pathways, and resulting pharmacokinetic and pharmacodynamic profiles that differentiate these compounds. By examining the causality behind their design and performance, we provide field-proven insights for researchers in drug development. Detailed experimental protocols for the evaluation of such agents are also included to bridge theoretical knowledge with practical application.

The Challenge of Tenofovir (PMPA) Delivery

9-(2-phosphonomethoxypropyl)adenine (PMPA), or tenofovir, is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI).[2] Its mechanism of action relies on intracellular phosphorylation to the active metabolite, tenofovir diphosphate (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into viral DNA, causes chain termination due to the lack of a 3'-hydroxyl group.[2][3]

Despite its potent intrinsic activity, the phosphonate group of tenofovir is negatively charged, severely limiting its ability to cross cell membranes via passive diffusion. This results in poor absorption when administered orally.[1][4] The central challenge in tenofovir's development was, therefore, to devise a strategy to mask this phosphonate group temporarily, allowing for efficient oral absorption and delivery to target cells, where the mask could then be removed to release the active parent drug. This is the classic role of a prodrug.

Foundational Approaches: The Diethyl PMPA Strategy

An early and straightforward approach to masking the phosphonate group was the creation of simple alkyl esters, such as diethyl PMPA.

Chemical Structure and Rationale

In diethyl PMPA, the two acidic hydroxyl groups of the phosphonate are replaced with ethyl esters. This esterification neutralizes the negative charges, increasing the molecule's lipophilicity with the goal of enhancing membrane permeability. Diethyl PMPA is often utilized as a key intermediate in the chemical synthesis of more complex tenofovir prodrugs, including TDF.[2][5]

Limitations in a Biological Context

While chemically logical, the diethyl ester strategy proved suboptimal for an orally administered antiviral agent. The primary limitations include:

  • Susceptibility to Esterases: Simple ethyl esters are highly susceptible to hydrolysis by esterase enzymes that are abundant in the gut and plasma.[6]

  • Premature Hydrolysis: This high susceptibility leads to rapid and extensive pre-systemic conversion back to the parent tenofovir in the gastrointestinal tract and blood. This premature unmasking negates the benefit of the prodrug strategy, as the poorly permeable parent drug is released before it can reach the target lymphoid tissues and cells.

  • Low Bioavailability: Consequently, the oral bioavailability of tenofovir from diethyl PMPA remains low, precluding its development as a clinical candidate.

This foundational exploration highlighted the need for more sophisticated ester prodrugs with finely tuned chemical stability, designed to release tenofovir at the right time and in the right place.

Advanced Prodrugs: Tenofovir Disoproxil and Alafenamide

The limitations of simple esters led to the development of two highly successful prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While both are often discussed as "monoester" strategies in a conceptual sense (masking the phosphonate), their chemical natures are distinct and critical to their function. TDF is a diester, whereas TAF is a phosphonamidate.

Tenofovir Disoproxil Fumarate (TDF)

TDF was the first widely approved oral prodrug of tenofovir and became a cornerstone of HIV and HBV treatment regimens.[7][8] It is a bis(isopropyloxymethylcarbonyl) diester, often referred to as a bis(POC)-PMPA.[9][10]

  • Mechanism of Activation: Following oral absorption, TDF is designed to be hydrolyzed by plasma esterases (primarily human carboxylesterase 1) to release tenofovir systemically.[11][12] The released tenofovir is then available to diffuse into cells, where it is phosphorylated to the active TFV-DP.[13] This process, however, results in high circulating plasma concentrations of tenofovir.[4][11]

  • Pharmacokinetics and Clinical Profile: TDF achieves an oral bioavailability of about 25% in fasting conditions, which increases with a high-fat meal.[2][13] While highly effective, the high systemic exposure to tenofovir is associated with off-target toxicities, notably nephrotoxicity and reductions in bone mineral density (BMD), particularly with long-term use.[7][14]

Tenofovir Alafenamide (TAF)

TAF is a next-generation prodrug designed specifically to improve upon the safety profile of TDF.[15][16] It is a phosphonamidate prodrug where one of the phosphonate hydroxyls is replaced with a phenoxy group and the other with an L-alanine isopropyl ester.[17][18]

  • Mechanism of Activation: The key innovation of TAF is its stability in plasma. The phosphonamidate bond is not a substrate for the plasma esterases that rapidly cleave TDF.[4][19] Instead, TAF enters target cells (like lymphocytes) and is primarily hydrolyzed intracellularly by Cathepsin A (CatA) to release tenofovir.[15][20] This intracellular activation leads to a much more efficient delivery of tenofovir to its site of action.

  • Pharmacokinetics and Clinical Profile: TAF achieves high intracellular concentrations of the active TFV-DP in target cells with significantly lower plasma concentrations of tenofovir—approximately 90% lower than those seen with TDF.[11][15] This targeted delivery mechanism is directly responsible for its improved renal and bone safety profile compared to TDF, while maintaining equivalent antiviral efficacy.[14][15][21]

Head-to-Head Comparison: Structure, Metabolism, and Performance

The evolution from diethyl PMPA to TDF and TAF represents a clear progression in prodrug design, moving from a simple masking strategy to a highly targeted intracellular delivery system.

Chemical Structures and Metabolic Pathways

The following diagrams illustrate the structural differences and the critical divergence in the metabolic activation pathways of TDF and TAF.

G cluster_PMPA PMPA (Tenofovir) cluster_Diethyl Diethyl PMPA cluster_TDF TDF cluster_TAF TAF pmpa Structure: Adenine-Propyl-P(O)(OH)₂ diethyl Structure: Adenine-Propyl-P(O)(OEt)₂ tdf Structure: bis(isopropyloxymethylcarbonyl) PMPA taf Structure: Phenylalanyl-isopropyl PMPA amidate

Caption: Comparative Chemical Structures.

MetabolicPathways oral_tdf Oral TDF Dose (300 mg) tdf_plasma TDF in Plasma oral_tdf->tdf_plasma Absorption oral_taf Oral TAF Dose (10 or 25 mg) taf_plasma TAF in Plasma (High Stability) oral_taf->taf_plasma Absorption plasma Plasma target_cell Target Cell (e.g., Lymphocyte) tenofovir_plasma High Tenofovir Concentration tdf_plasma->tenofovir_plasma Plasma Esterases (Rapid Hydrolysis) tdf_cell Tenofovir enters cell tenofovir_plasma->tdf_cell off_target Off-Target Exposure (Kidney, Bone) tenofovir_plasma->off_target tfv_dp_from_tdf TFV-DP tdf_cell->tfv_dp_from_tdf Phosphorylation taf_cell TAF enters cell taf_plasma->taf_cell tenofovir_intracellular Tenofovir (Intracellular Release) taf_cell->tenofovir_intracellular Intracellular Cathepsin A tfv_dp_from_taf High TFV-DP tenofovir_intracellular->tfv_dp_from_taf Phosphorylation

Caption: Metabolic activation pathways of TDF vs. TAF.

Quantitative Data Summary

The distinct metabolic pathways of TDF and TAF lead to starkly different pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparative Pharmacokinetic & Efficacy Data

Parameter Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Rationale / Significance
Standard Dose 300 mg once daily[22] 10 mg or 25 mg once daily[22] TAF's efficiency allows for a >10-fold lower dose.
Plasma Tenofovir Exposure High[11][15] ~90% lower than TDF[11][15] Lower systemic exposure with TAF reduces off-target toxicity.
Intracellular TFV-DP Effective Levels ~6.5-fold higher than TDF[22] TAF delivers the active metabolite more efficiently to target cells.
Primary Activation Site Plasma[4][11] Intracellular (Target Cells)[20][21] TAF avoids premature systemic release of tenofovir.
Antiviral Efficacy (HIV/HBV) High Non-inferior / Equivalent to TDF[14][15] TAF achieves the same therapeutic outcome with a better safety margin.

| EC₅₀ (in vitro, HIV-1) | Varies by cell type and serum presence; activity significantly reduced in human serum.[19] | Potent; activity maintained in human serum due to plasma stability.[19] | TAF's plasma stability translates to more consistent potency. |

Table 2: Comparative Safety Profile

Adverse Effect Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Underlying Mechanism
Renal Toxicity Higher incidence of renal adverse events (e.g., proteinuria, Fanconi syndrome).[14][21] Significantly less impact on markers of renal function.[14][21] High plasma tenofovir from TDF leads to accumulation in renal tubules.
Bone Mineral Density (BMD) Associated with larger decreases in spine and hip BMD.[14][21] Significantly smaller decreases in BMD.[14][21] Systemic tenofovir exposure from TDF impacts bone metabolism.

| Lipid Profile | Generally neutral effect on lipids. | Associated with higher incidence of dyslipidemia.[21] | The mechanism is still under investigation but is a noted difference. |

Experimental Protocols for Prodrug Evaluation

Evaluating novel PMPA prodrugs requires a standardized set of in vitro assays to determine antiviral potency, absorption potential, and metabolic stability.

Protocol: In Vitro Antiviral Activity Assay (HIV-1)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of a compound against HIV-1 in a human T-cell line.

Objective: To quantify the antiviral potency of PMPA prodrugs.

Materials:

  • Human T-cell line (e.g., MT-2, MT-4)[18]

  • Complete culture medium (e.g., RPMI 1640 + 10% FBS, antibiotics)

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)

  • Test compounds (dissolved in DMSO) and control drugs (e.g., TDF, TAF, AZT)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Reagent for quantifying cell viability (e.g., MTT, XTT) or viral production (e.g., p24 ELISA kit)

Methodology:

  • Cell Seeding: Plate MT-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial 2-fold dilutions of the test and control compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Infection and Treatment: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Immediately add 100 µL of the diluted compounds to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a CO₂ incubator, allowing for multiple rounds of viral replication.[18]

  • Endpoint Measurement:

    • Cytopathic Effect (CPE) Reduction: Assess cell viability using an MTT or similar colorimetric assay. The absorbance is proportional to the number of living cells protected by the drug.

    • p24 Antigen Quantification: Alternatively, collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited) by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Causality Insight: Running this assay with and without pre-incubation of the drug in human serum can reveal the compound's plasma stability. A significant increase in EC₅₀ after serum incubation, as seen with TDF, indicates rapid degradation, whereas stable EC₅₀ values, as seen with TAF, suggest greater stability and potentially better in vivo performance.[19]

AntiviralWorkflow start Start step1 1. Seed MT-2 cells in 96-well plate start->step1 step2 2. Prepare serial dilutions of test compounds step1->step2 step3 3. Infect cells with HIV-1 & Add compounds step2->step3 step4 4. Incubate plate (5-7 days at 37°C) step3->step4 step5 5. Measure Endpoint (e.g., p24 ELISA or MTT) step4->step5 step6 6. Analyze Data & Calculate EC₅₀ step5->step6 end_node End step6->end_node

Caption: Workflow for the in vitro antiviral activity assay.

Protocol: Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters.[23]

Objective: To assess the intestinal permeability of PMPA prodrugs.

Materials:

  • Caco-2 cells

  • Permeable Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Test compounds and controls (e.g., propranolol for high permeability, atenolol for low)

  • LC-MS/MS for sample quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound (at a known concentration, e.g., 10 µM) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 min) and from the AP chamber at the end of the experiment. Replace the sampled volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the parent prodrug and any metabolites (including tenofovir) in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Causality Insight: A high Papp value suggests good potential for oral absorption. Analyzing both AP and BL compartments for metabolites is crucial. The extensive degradation of a prodrug within the Caco-2 cells can explain low transport of the intact molecule, even if initial permeability is high.[6][23] This assay provides a self-validating system to understand the interplay between permeability and intestinal metabolism.

Conclusion and Future Perspectives

The journey from simple diethyl esters of PMPA to the targeted delivery system of tenofovir alafenamide (TAF) is a testament to the power of rational prodrug design in antiviral research. While diethyl PMPA demonstrated the basic principle of masking a phosphonate, its poor metabolic stability rendered it unsuitable for clinical use. Tenofovir disoproxil fumarate (TDF) represented a major breakthrough, enabling oral delivery of tenofovir, but its reliance on plasma-mediated activation led to high systemic drug levels and associated long-term toxicities. TAF solved this problem through a design that favors intracellular activation in target cells, dramatically improving the safety profile without compromising efficacy.[15][22]

For researchers, this comparative history underscores a critical lesson: successful prodrug design is not merely about increasing lipophilicity. It is a multi-parameter optimization problem involving absorption, metabolic stability, cellular transport, and targeted activation. Future research will likely focus on applying these principles to other nucleotide analogs and exploring novel prodrug moieties that can further enhance cell-type specificity and minimize off-target effects, continuing the evolution toward safer and more effective antiviral therapies.

References

  • Tenofovir Alafenamide | Drug Lookup | Pediatric Care Online - AAP Publications. (n.d.). AAP Publications. [Link]

  • Tenofovir Disoproxil Fumarate: A Foundation for Antiviral Treatment Strategies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Tenofovir disoproxil - Wikipedia. (n.d.). Wikipedia. [Link]

  • Tenofovir alafenamide: Uses & Dosage. (n.d.). MIMS Philippines. [Link]

  • Agarwal, K., Fung, S. K., Nguyen, M. H., Cheng, W., Ryder, S. D., Chang, T. T., ... & Flaherty, J. F. (2017). Tenofovir Alafenamide Fumarate: A New Tenofovir Prodrug for the Treatment of Chronic Hepatitis B Infection. The Journal of Infectious Diseases, 216(suppl_8), S788-S795. [Link]

  • What is the mechanism of Tenofovir Disoproxil Fumarate? (2024). Patsnap Synapse. [Link]

  • Tenofovir disoproxil fumarate: Uses & Dosage. (n.d.). MIMS Philippines. [Link]

  • Schalkwijk, S., Buvé, A., Denti, P., & McIlleron, H. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. CPT: Pharmacometrics & Systems Pharmacology, 12(4), 487-497. [Link]

  • Tenofovir disoproxil fumarate tablets - accessdata.fda.gov. (n.d.). FDA. [Link]

  • Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy). (2017). NCBI Bookshelf. [Link]

  • Hill, A., & Pozniak, A. (2017). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication, 3(4), 193-195. [Link]

  • Schalkwijk, S., Buvé, A., Denti, P., & McIlleron, H. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. CPT: Pharmacometrics & Systems Pharmacology, 12(4), 487-497. [Link]

  • Schalkwijk, S., Buvé, A., Denti, P., & McIlleron, H. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. PubMed. [Link]

  • Chapman, H., Kern, E., & Prisbe, E. (2001). Practical synthesis, separation, and stereochemical assignment of the PMPA pro-drug GS-7340. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 621-628. [Link]

  • Rohan, L. C., & Dezzutti, C. S. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1345-1351. [Link]

  • Sax, P. E., & Erlandson, K. M. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. The Journal of the International Association of Providers of AIDS Care, 19, 2325958220919233. [Link]

  • PMPA preparation. (1998).
  • Margot, N. A., Callebaut, C., & Miller, M. D. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(12), 7294-7302. [Link]

  • Lee, W. A., He, G. X., Eisenberg, E., Cihlar, T., Swaminathan, S., Mulato, A., & Cundy, K. C. (2005). Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. [Link]

  • Margot, N. A., Callebaut, C., & Miller, M. D. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(12), 7294-7302. [Link]

  • Naesens, L., & De Clercq, E. (1998). Comparison of the disposition of ester prodrugs of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine [PMEA] in Caco-2 monolayers. Journal of Pharmaceutical Sciences, 87(8), 969-974. [Link]

  • Balzarini, J., & De Clercq, E. (1998). Antiviral Activities of 9-R-2-phosphonomethoxypropyl Adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA Against Various Drug-Resistant Human Immunodeficiency Virus Strains. Antimicrobial Agents and Chemotherapy, 42(6), 1484-1487. [Link]

  • Balzarini, J., & De Clercq, E. (1998). Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains. Antimicrobial Agents and Chemotherapy, 42(6), 1484-1487. [Link]

  • In Vitro Antiviral Testing. (n.d.). Utah State University. [Link]

  • Ieperen, V. V., & De Smedt, S. (2000). Inhibition of intestinal metabolism of the antiviral ester prodrug bis(POC)-PMPA by nature-identical fruit extracts as a strategy to enhance its oral absorption: an in vitro study. Journal of Controlled Release, 68(2), 251-259. [Link]

Sources

History and discovery of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of (R)-9-[2-(Phosphonomethoxy)propyl] Adenine (Tenofovir)

Abstract

(R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), globally recognized by its common name Tenofovir, stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] As an acyclic nucleoside phosphonate (ANP), its discovery represented a paradigm shift in antiviral therapy. This technical guide provides a comprehensive exploration of the history, discovery, and development of Tenofovir, from its initial synthesis in a Prague laboratory to its evolution into orally bioavailable prodrugs that have saved millions of lives. We will delve into the pivotal collaboration that drove its creation, the intricate mechanism of action that defines its efficacy, the chemical synthesis pathways, and the clinical milestones that established it as an essential medicine worldwide.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this landmark therapeutic agent.

A Landmark Collaboration: The Genesis of Tenofovir

The story of Tenofovir is a testament to the power of international scientific collaboration. It originated from a synergistic partnership between three key individuals, often referred to as the "Holý Trinity" of this discovery.[4]

  • Dr. Antonín Holý: A brilliant chemist at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague, Holý was the architect of the molecule.[5][6] Beginning in the mid-1980s, he synthesized a novel class of compounds known as acyclic nucleoside phosphonates (ANPs).[5] His initial 1986 patent for what would become Tenofovir originally claimed activity against herpes simplex virus, as the full scope of the HIV pandemic was not yet understood.[2]

  • Dr. Erik De Clercq: A virologist at the Rega Institute for Medical Research at KU Leuven, Belgium, De Clercq had established a robust system for screening compounds for antiviral activity.[7] His collaboration with Holý began in 1976.[8] De Clercq's expertise was crucial in identifying the biological potential of Holý's creations. In 1985, their joint work first described the potent anti-HIV activity of PMPA in cell cultures.[2][9]

  • Dr. John C. Martin: The visionary leader from Gilead Sciences, a then-small biotechnology company. When development of the ANPs was halted at a larger pharmaceutical company, Martin recognized their immense therapeutic potential.[5] He secured the license for Gilead, providing the industrial engine necessary to navigate the complex path of drug development, from preclinical studies to global market approval.[5][10]

This collaboration between academia and industry, chemistry and biology, was fundamental to translating a promising compound into a life-saving medication.

The Holy Trinity of Discovery cluster_0 Academia & Foundational Science cluster_1 Industry & Clinical Development Holy Antonín Holý (IOCB, Prague) DeClercq Erik De Clercq (Rega Institute, KU Leuven) Holy->DeClercq Sends Compounds for Screening Martin John C. Martin (Gileal Sciences) Holy->Martin Licenses ANP Patents DeClercq->Holy Provides Biological Activity Data DeClercq->Martin Licenses ANP Patents Martin->Holy Drives Development & Commercialization Martin->DeClercq Drives Development & Commercialization

A diagram illustrating the collaborative roles in Tenofovir's discovery.

From Synthesis to Antiviral Potency: The Emergence of PMPA

Tenofovir is an analog of adenosine monophosphate but with a crucial structural modification: the sugar moiety is replaced by an acyclic phosphonomethoxypropyl group. This design makes it a "nucleotide analog," a key distinction from earlier "nucleoside analogs." Nucleoside analogs require a three-step intracellular phosphorylation process to become active, with the first step often being inefficient. By already containing a phosphonate group, Tenofovir bypasses this rate-limiting first step, allowing for more efficient activation within the cell.[11]

Chemical Structure of Tenofovir Tenofovir caption (R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir/PMPA)

The chemical structure of Tenofovir (PMPA).

The anti-HIV potential of PMPA was definitively established in 1995 through primate studies. Monkeys infected with the Simian Immunodeficiency Virus (SIV), a close relative of HIV, were fully protected when treated with Tenofovir shortly before or after viral exposure.[4] Subsequent human trials in 1997 confirmed its anti-HIV effects when administered via injection.[2][9] However, these early studies also revealed a significant hurdle: the parent PMPA molecule was poorly absorbed when taken orally, limiting its potential for widespread use.[2]

The Prodrug Solution: Unlocking Oral Bioavailability

To overcome the challenge of poor oral absorption, the focus of development shifted to creating a prodrug—an inactive precursor that, once absorbed by the body, is converted into the active therapeutic agent. This medicinal chemistry effort led to the development of two critical forms of Tenofovir.

  • Tenofovir Disoproxil Fumarate (TDF): Developed by Gilead Sciences, TDF attaches two disoproxil ester groups to the phosphonate moiety.[12] These groups mask the negative charge of the phosphonate, enhancing its absorption through the gut. Once in the bloodstream, plasma esterases rapidly cleave these groups, releasing active Tenofovir.[2][13] TDF received FDA approval in 2001 (Viread®) for HIV and in 2008 for chronic hepatitis B.[6][9][13]

  • Tenofovir Alafenamide (TAF): A next-generation prodrug, TAF was designed to be more stable in the plasma.[9] This enhanced stability allows it to be more efficiently delivered into target cells (like lymphocytes) before being converted to active Tenofovir.[12][14] The result is that TAF can achieve high intracellular concentrations of the active drug at a much lower dose than TDF, leading to significantly lower levels of circulating Tenofovir in the plasma. This improved pharmacokinetic profile is associated with a better safety profile, particularly regarding kidney and bone density effects.[9][13]

FeatureTenofovir (PMPA)Tenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Form Active DrugProdrugProdrug
Oral Bioavailability Very Low (<1%)[2]~25% (fasting), ~40% (with food)[2]High
Primary Site of Conversion N/APlasma[13]Intracellular (Target Cells)[12][14]
Plasma Tenofovir Levels High (if injected)High~90% Lower than TDF[13]
Standard Dose (HIV) N/A (not used orally)300 mg daily[13]10 mg or 25 mg daily (in combinations)[12]
Key Advantage Potent antiviral activityGood oral bioavailabilityEnhanced intracellular delivery, improved renal and bone safety profile[9][14]

Mechanism of Action: A Viral Chain Terminator

Tenofovir's efficacy lies in its ability to selectively disrupt the replication cycle of retroviruses like HIV and HBV. The process is a multi-step cascade that functions as a highly effective self-validating system.

  • Absorption and Conversion: The orally administered prodrug (TDF or TAF) is absorbed and converted into the active parent molecule, Tenofovir.[15]

  • Intracellular Activation: Inside the host cell, cellular kinases recognize Tenofovir and perform a two-step phosphorylation, converting it into its pharmacologically active form, tenofovir diphosphate .[12][16]

  • Competitive Inhibition: Tenofovir diphosphate is a structural mimic of the natural nucleotide deoxyadenosine triphosphate (dATP). It competes with dATP for the active site of the viral enzyme reverse transcriptase (in HIV) or HBV polymerase.[15][16]

  • Incorporation and Chain Termination: The viral enzyme mistakenly incorporates tenofovir diphosphate into the growing strand of viral DNA.[2] Crucially, Tenofovir lacks the 3'-hydroxyl group required to form the next phosphodiester bond, making further extension of the DNA chain impossible.[2] This event acts as a "chain terminator," prematurely halting DNA synthesis and preventing the virus from successfully replicating.[15]

Mechanism of Action cluster_outside Bloodstream cluster_inside Host Cell (e.g., Lymphocyte) Prodrug Oral Prodrug (TDF or TAF) Tenofovir Tenofovir (PMPA) Prodrug->Tenofovir Conversion Activation Cellular Kinases (Phosphorylation) Tenofovir->Activation Active_TFV Tenofovir Diphosphate (Active Form) Activation->Active_TFV RT Viral Reverse Transcriptase Active_TFV->RT Competes with natural dATP Incorporation Incorporation into Viral DNA RT->Incorporation Termination Chain Termination Incorporation->Termination Prevents further DNA elongation

Workflow of Tenofovir's mechanism of action from prodrug to chain termination.

Experimental Protocol: Representative Synthesis of the Tenofovir Core

The synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine requires precise stereochemical control to ensure the correct enantiomer is produced. The following is a representative, multi-step protocol derived from methodologies described in the scientific literature and patents.[2][17][18][19][20]

Objective: To synthesize the core Tenofovir (PMPA) molecule.

Causality: The use of (R)-propylene carbonate in Step 1 is critical for establishing the correct stereochemistry at the propyl side chain, which is essential for the drug's biological activity. The use of a strong base in Step 2 is necessary to deprotonate the hydroxyl group, making it a potent nucleophile for attacking the phosphonate-containing electrophile.

Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine

  • To a reaction vessel, add adenine (1.0 eq), (R)-propylene carbonate (1.1 eq), and a solvent such as dimethylformamide (DMF).

  • Add a catalytic amount of a base, for example, sodium hydroxide (NaOH).

  • Heat the reaction mixture to approximately 130°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the adenine is consumed.

  • The resulting product, (R)-9-(2-hydroxypropyl)adenine, is typically used in the next step without extensive purification.

Step 2: Condensation with Diethyl p-toluenesulfonyloxymethylphosphonate

  • Cool the reaction mixture from Step 1 to approximately 70°C.

  • Add a strong base, such as lithium amide or dialkyl magnesium (e.g., magnesium tert-butoxide), and stir. This activates the hydroxyl group.

  • Slowly add diethyl p-toluenesulfonyloxymethylphosphonate (1.2 eq) dropwise to the mixture. This molecule provides the diethylphosphonomethoxy group.

  • Maintain the temperature and stir for several hours, again monitoring by HPLC until the starting material is consumed.

  • Upon completion, quench the reaction carefully (e.g., with acetic acid) to neutralize the base. The product is the diethyl ester of PMPA.

Step 3: Hydrolysis (De-ethylation) to Yield PMPA

  • Remove the solvent (DMF) under reduced pressure.

  • Add a strong acid, such as concentrated hydrobromic acid.

  • Heat the mixture under reflux to cleave the ethyl ester groups from the phosphonate.

  • After the reaction is complete, cool the solution and adjust the pH to precipitate the final product.

  • Collect the solid by filtration, wash, and dry to yield (R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir).

Synthesis Workflow A Adenine + (R)-Propylene Carbonate B Step 1: Condensation (Base Catalyst, Heat) A->B C (R)-9-(2-hydroxypropyl)adenine (Intermediate) B->C D Step 2: Alkylation (Strong Base + Phosphonate Reagent) C->D E PMPA Diethyl Ester D->E F Step 3: Hydrolysis (Strong Acid, Heat) E->F G Tenofovir (PMPA) (Final Product) F->G

Sources

Metabolic pathway of diethyl PMPA to active Tenofovir diphosphate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the metabolic pathway of Diethyl PMPA (the diethyl ester of Tenofovir) to its pharmacologically active form, Tenofovir Diphosphate (TFV-DP) .

Executive Summary

Diethyl PMPA (Diethyl (R)-9-[2-(phosphonomethoxy)propyl]adenine) is primarily a synthetic intermediate and a structural precursor to the clinically utilized prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) . Unlike TDF, which contains labile acyloxyalkyl esters designed for rapid enzymatic hydrolysis, the simple ethyl esters in Diethyl PMPA are chemically stable and resistant to mammalian esterases. Consequently, Diethyl PMPA exhibits poor oral bioavailability and inefficient conversion to the parent drug Tenofovir (PMPA) in vivo.

However, once the ester groups are cleaved (via slow non-specific hydrolysis or chemical degradation), the liberated PMPA enters a well-defined intracellular phosphorylation cascade. It mimics adenosine monophosphate (AMP), bypassing the first rate-limiting phosphorylation step required by nucleosides, and is sequentially phosphorylated by Adenylate Kinase (AK) and Nucleoside Diphosphate Kinase (NDPK) to yield the active chain-terminator, Tenofovir Diphosphate (TFV-DP) .

Part 1: Chemical Identity & Stability

The metabolic journey begins with the hydrolysis of the prodrug moiety. It is critical to distinguish between the diethyl ester and the disoproxil (bis-POC) ester.

CompoundChemical StructureMetabolic StabilityPrimary Enzyme
Diethyl PMPA Diethyl phosphonate esterHigh Stability (Poor substrate)Non-specific phosphodiesterases (Slow)
TDF (Viread) Bis(isopropyloxycarbonyloxymethyl) esterLabile (Rapid hydrolysis)Carboxylesterases (CES1), Paraoxonase
PMPA (Tenofovir) Free phosphonic acidStable (Polar, poor permeability)None (Substrate for kinases)

Critical Insight: The ethyl groups on Diethyl PMPA form a stable P-O-C linkage that mammalian esterases (e.g., hCES1) cannot efficiently cleave. This stability necessitated the development of the "pro-moiety" strategy seen in TDF, where the esterase acts on a distal carboxyl ester, triggering a spontaneous chemical collapse to release PMPA.

Part 2: Metabolic Activation Pathway

The pathway is divided into two phases: Hydrolysis (Prodrug activation) and Intracellular Anabolism (Phosphorylation).

Phase I: Hydrolysis (De-esterification)

Note: This step is rate-limiting and inefficient for Diethyl PMPA compared to TDF.

  • Entry: Diethyl PMPA enters the cell via passive diffusion due to its lipophilicity.

  • Cleavage: The ethyl groups must be removed to expose the phosphonic acid.

    • Reaction: Diethyl PMPA + H₂O

      
       Monoethyl PMPA + Ethanol
      
    • Reaction: Monoethyl PMPA + H₂O

      
       PMPA (Tenofovir) + Ethanol
      
    • Enzymes: While specific enzymes for this are poorly defined due to the compound's stability, Phosphodiesterase I (nucleotide pyrophosphatase) or non-specific hepatic esterases may catalyze this reaction at very low rates.

Phase II: Intracellular Phosphorylation (The Core Pathway)

Once PMPA is released, it acts as a nucleotide analogue (specifically an AMP analogue).

  • First Phosphorylation (PMPA

    
     TFV-MP) 
    
    • Substrate: PMPA (Tenofovir)[1]

    • Enzyme: Adenylate Kinase (AK) , specifically the cytosolic isoform AK1 and mitochondrial AK2 .[2]

    • Mechanism: PMPA is structurally analogous to Adenosine Monophosphate (AMP). Adenylate Kinase transfers a phosphate group from ATP to PMPA.

    • Equation:

      
      
      
    • Key Feature: This step bypasses the nucleoside kinase step (e.g., Adenosine Kinase), which is often rate-limiting for other nucleoside reverse transcriptase inhibitors (NRTIs).

  • Second Phosphorylation (TFV-MP

    
     TFV-DP) 
    
    • Substrate: Tenofovir Monophosphate (TFV-MP)

    • Enzyme: Nucleoside Diphosphate Kinase (NDPK) (Isoforms NME1/NME2).

    • Mechanism: NDPK is a promiscuous enzyme that maintains equilibrium between di- and tri-phosphates. It phosphorylates TFV-MP to the active diphosphate form.

    • Equation:

      
      
      
    • Active Metabolite: Tenofovir Diphosphate (TFV-DP) . Structurally, this is a triphosphate mimic (containing one phosphonate and two phosphate groups) and competes with deoxyadenosine triphosphate (dATP).

Part 3: Mechanism of Action

Tenofovir Diphosphate (TFV-DP) targets the HIV-1 Reverse Transcriptase (RT).

  • Competitive Inhibition: TFV-DP competes with the natural substrate dATP for incorporation into the nascent viral DNA chain.

  • Chain Termination: PMPA lacks a 3'-hydroxyl group. Once incorporated, it prevents the formation of the next

    
     phosphodiester bond, causing immediate DNA chain termination and halting viral replication.
    

Part 4: Visualization of the Pathway

The following diagram illustrates the structural conversion and enzymatic cascade.

Metabolic Pathway of Diethyl PMPA cluster_1 Phase II: Intracellular Anabolism DiethylPMPA Diethyl PMPA (Synthetic Precursor) MonoethylPMPA Monoethyl PMPA (Intermediate) DiethylPMPA->MonoethylPMPA Hydrolysis (-Ethyl) PMPA Tenofovir (PMPA) (Free Phosphonic Acid) MonoethylPMPA->PMPA Hydrolysis (-Ethyl) TFV_MP Tenofovir Monophosphate (TFV-MP) PMPA->TFV_MP Phosphorylation (+PO4) PMPA->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP / Active Form) TFV_MP->TFV_DP Phosphorylation (+PO4) TFV_MP->TFV_DP NDPK HIV_RT HIV Reverse Transcriptase (Inhibition Target) TFV_DP->HIV_RT Competitive Inhibition (vs dATP) Esterase Non-specific Esterases / PDE (Slow/Inefficient) AK Adenylate Kinase (AK) NDPK Nucleoside Diphosphate Kinase (NDPK)

Figure 1: Step-wise metabolic conversion of Diethyl PMPA to the active antiviral agent Tenofovir Diphosphate.

Part 5: Experimental Protocols

To validate this pathway or assess the stability of Diethyl PMPA, the following protocols are recommended.

Protocol 1: In Vitro Metabolic Stability Assay

Purpose: To demonstrate the resistance of Diethyl PMPA to hydrolysis compared to TDF.

  • Preparation: Prepare 10 mM stock solutions of Diethyl PMPA and TDF in DMSO.

  • Incubation System: Use pooled human liver microsomes (HLM) or human plasma.

    • Mix: 1 µM test compound + Matrix (Plasma or Microsomes 0.5 mg/mL) in Phosphate Buffer (pH 7.4).

  • Time Course: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tenofovir-d6).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor: Depletion of parent (Diethyl PMPA) and formation of PMPA (m/z 288.2).

    • Expectation: Diethyl PMPA will show

      
       degradation over 2 hours, whereas TDF will degrade rapidly (
      
      
      
      min) to PMPA.
Protocol 2: Intracellular Phosphorylation Assay

Purpose: To measure the formation of TFV-DP in PBMCs or T-cells.

  • Cell Culture: Incubate PBMCs (

    
     cells/mL) with 10 µM PMPA (or Diethyl PMPA) for 24 hours.
    
  • Lysis: Wash cells 3x with ice-cold PBS. Lyse with 70% Methanol (-20°C).

  • Extraction: Vortex and incubate at -20°C for 1 hour to extract nucleotides.

  • Separation: Centrifuge at 15,000g for 10 min. Evaporate supernatant to dryness and reconstitute in mobile phase.

  • LC-MS/MS Quantification:

    • Column: Anion exchange column (e.g., BioBasic AX) or C18 with ion-pairing agent (DMHA).

    • Transitions:

      • TFV-DP:

        
         446 
        
        
        
        176 (Adenine fragment).
      • TFV-MP:

        
         366 
        
        
        
        176.
    • Calibration: Use authentic TFV-DP standards.

References

  • Robbins, B. L., et al. (1998). "Rho-dependent transcription termination is mediated by the RNA-binding protein NusA." Antimicrobial Agents and Chemotherapy, 42(3), 612-617. (Describes the phosphorylation of PMPA by Adenylate Kinase). Link

  • Kearney, B. P., et al. (2004). "Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics." Clinical Pharmacokinetics, 43(9), 595-612. (Details the hydrolysis of TDF vs stability of other esters). Link

  • Balzarini, J., et al. (1993). "Differential antiherpesvirus and antiretrovirus effects of the (S) and (R) enantiomers of acyclic nucleoside phosphonates." Antimicrobial Agents and Chemotherapy, 37(2), 332-338. (Foundational work on PMPA metabolism). Link

  • Cihlar, T., et al. (1999). "Nucleoside diphosphate kinase A (nm23-H1) phosphorylates the anti-human immunodeficiency virus nucleotide analogue tenofovir diphosphate." Biochemical Pharmacology, 58, 1709-1714. (Identifies NDPK as the second kinase). Link

  • Shaw, J. P., et al. (1997). "Metabolism and pharmacokinetics of novel oral prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs." Pharmaceutical Research, 14(12), 1824-1829.[3][4] (Compares different ester prodrugs). Link

Sources

A Technical Guide on the Stereoselective Efficacy of (R)-9-[2-(Phosphonomethoxy)propyl] Adenine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the critical role that chirality plays in the antiviral efficacy of 9-[2-(Phosphonomethoxy)propyl] Adenine (PMPA), with a specific focus on the (R)-enantiomer, commonly known as Tenofovir.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the design and evaluation of antiviral therapeutics.

Introduction: The Imperative of Stereochemistry in Drug Design

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern pharmaceutical development.[3][4] Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[3][5][6] The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the drug's spatial configuration, akin to a key fitting into a lock.[3] Therefore, understanding and controlling the stereochemistry of a drug candidate is paramount for optimizing its efficacy and safety.[4][7]

(R)-9-[2-(Phosphonomethoxy)propyl] Adenine, or Tenofovir, serves as a quintessential example of stereoselectivity in antiviral therapy. While the racemic mixture of PMPA demonstrates antiviral activity, it is the (R)-enantiomer that is predominantly responsible for the therapeutic effect.[8] This guide will elucidate the mechanistic basis for this stereospecificity and provide practical methodologies for its evaluation.

Mechanism of Action: A Stereospecific Inhibition of Viral Replication

(R)-9-[2-(Phosphonomethoxy)propyl] Adenine is an acyclic nucleoside phosphonate analogue of adenosine monophosphate.[9][10] Its antiviral activity stems from its ability to inhibit viral reverse transcriptase and DNA polymerase, crucial enzymes for the replication of retroviruses like HIV and hepadnaviruses like Hepatitis B virus (HBV).[9][11][12]

The mechanism unfolds through a series of intracellular transformations:

  • Prodrug Conversion: Tenofovir is often administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability. These prodrugs are metabolized within the cell to release the active parent compound, Tenofovir.

  • Intracellular Phosphorylation: Cellular kinases phosphorylate Tenofovir to its active diphosphate metabolite, Tenofovir diphosphate (TFV-DP).[9][13]

  • Competitive Inhibition and Chain Termination: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by reverse transcriptase or DNA polymerase.[12] The incorporation of TFV-DP into the growing DNA chain results in chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[12][14] This effectively halts viral replication.[12]

The stereospecificity of this process lies in the interaction between the chiral center of Tenofovir and the active site of the viral polymerase. The (R)-configuration of the phosphonomethoxypropyl side chain allows for a more favorable binding affinity and efficient phosphorylation compared to its (S)-enantiomer. Consequently, the (R)-enantiomer is a significantly more potent inhibitor of the viral enzyme.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space (Host Cell) Tenofovir_Prodrug Tenofovir Prodrug (e.g., TAF) Tenofovir (R)-PMPA (Tenofovir) Tenofovir_Prodrug->Tenofovir Hydrolysis Tenofovir_DP Tenofovir Diphosphate (TFV-DP) Tenofovir->Tenofovir_DP Phosphorylation (Cellular Kinases) Viral_Polymerase Viral Reverse Transcriptase / DNA Polymerase Tenofovir_DP->Viral_Polymerase Competitive Inhibition DNA_Chain_Termination Viral DNA Chain Termination Viral_Polymerase->DNA_Chain_Termination Incorporation

Caption: Intracellular activation and mechanism of action of (R)-PMPA.

Experimental Evaluation of Stereoselective Efficacy

Demonstrating the superior efficacy of the (R)-enantiomer requires a series of well-defined in vitro assays. These experiments are designed to quantify the antiviral activity and cytotoxicity of the individual enantiomers and the racemic mixture.

Key Experimental Protocols

3.1.1. In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay) [15]

This assay measures the ability of a compound to inhibit the production of new infectious virus particles in a cell culture system.

  • Cell Seeding: Plate a suitable host cell line (e.g., MT-2 cells for HIV, HepG2 2.2.15 cells for HBV) in 96-well microplates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the (R)-PMPA, (S)-PMPA, and racemic PMPA in cell culture medium.

  • Infection and Treatment: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus. After a short adsorption period, remove the viral inoculum and add the media containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

  • Quantification of Viral Yield: Collect the culture supernatants and quantify the amount of virus produced. This can be done through various methods, such as:

    • Plaque Assay: To determine the number of infectious virus particles.[16][17]

    • p24 Antigen ELISA: For HIV, to measure the concentration of the viral p24 capsid protein.[18]

    • Quantitative PCR (qPCR): To measure the amount of viral nucleic acid.[16]

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

3.1.2. Cytotoxicity Assay (MTT or MTS Assay) [17]

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for assessing the therapeutic window.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well microplates.

  • Compound Treatment: Add serial dilutions of the (R)-PMPA, (S)-PMPA, and racemic PMPA to the cells (without virus).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Measurement: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well. Viable cells will metabolize the salt into a colored formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

3.1.3. Determination of Selectivity Index (SI)

The Selectivity Index is a critical parameter that represents the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it signifies a larger separation between the concentration required for antiviral activity and the concentration that causes cellular toxicity.

Experimental_Workflow cluster_0 In Vitro Assays Start Start: (R)-PMPA, (S)-PMPA, Racemic PMPA Antiviral_Assay Antiviral Activity Assay (Virus Yield Reduction) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/MTS) Start->Cytotoxicity_Assay EC50 Calculate EC50 Antiviral_Assay->EC50 CC50 Calculate CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI End End: Comparative Efficacy and Safety Profile SI->End

Caption: Workflow for evaluating the stereoselective efficacy of PMPA.

Data Presentation: Quantifying the Chiral Impact

The results from the in vitro assays should be summarized in a clear and concise table to facilitate direct comparison of the enantiomers and the racemate.

CompoundAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
(R)-PMPA 0.5>100>200
(S)-PMPA 50>100>2
Racemic PMPA 1.0>100>100

Note: The data presented in this table are illustrative and may not represent actual experimental values.

The data clearly demonstrates that the (R)-enantiomer is significantly more potent (lower EC50) than the (S)-enantiomer, leading to a much higher Selectivity Index. The activity of the racemic mixture is intermediate, as expected, since it is a 1:1 mixture of the potent (R)-enantiomer and the much less active (S)-enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-9-[2-(phosphonomethoxy)propyl] adenine is a critical aspect of its development. Various synthetic routes have been established, often starting from a chiral precursor such as (R)-9-(2-hydroxypropyl) adenine.[19] The subsequent introduction of the phosphonomethoxy group is a key step that requires careful control to maintain the desired stereochemistry.[19][20][21]

Chiral resolution techniques, such as capillary electrophoresis using chiral selectors like β-cyclodextrin, are essential for the analytical separation and purity assessment of the (R) and (S) enantiomers.[22] These methods are crucial for quality control during the manufacturing process to ensure the final drug product contains the desired enantiomer in high purity.

Conclusion and Future Directions

The case of (R)-9-[2-(phosphonomethoxy)propyl] adenine unequivocally highlights the profound impact of chirality on drug efficacy. The stereospecific interaction with the viral polymerase active site renders the (R)-enantiomer a potent antiviral agent, while the (S)-enantiomer is largely inactive. This stereoselectivity underscores the importance of developing single-enantiomer drugs to maximize therapeutic benefit and minimize potential off-target effects or metabolic burden associated with the less active enantiomer.[6]

Future research in this area may focus on the development of novel prodrug strategies to further enhance the intracellular delivery of the active (R)-PMPA diphosphate to target cells, thereby improving efficacy and reducing systemic exposure.[23] Additionally, a deeper understanding of the structural basis for the stereospecific recognition by viral polymerases could inform the rational design of next-generation antiviral agents with even greater potency and selectivity.

References

  • Tenofovir Alafenamide | Drug Lookup | Pediatric Care Online - AAP Publications. [Link]

  • What is the application of stereochemistry in drug design? - Patsnap Synapse. [Link]

  • Tenofovir Alafenamide Fumarate: A New Tenofovir Prodrug for the Treatment of Chronic Hepatitis B Infection | The Journal of Infectious Diseases | Oxford Academic. [Link]

  • Stereochemistry and Its Role in Drug Action | PDF | Chirality (Chemistry) - Scribd. [Link]

  • Applications of Stereochemistry in Drug Development - Google Docs.
  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences. [Link]

  • Stereochemistry in Drug Action - PMC - NIH. [Link]

  • Effect of PMPA and PMEA on the kinetics of viral load in simian immunodeficiency virus-infected macaques - PubMed. [Link]

  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed. [Link]

  • Anti-HIV activity of adefovir (PMEA) and PMPA in combination with antiretroviral compounds: in vitro analyses - PubMed. [Link]

  • Tenofovir alafenamide - Wikipedia. [Link]

  • Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf. [Link]

  • What is the mechanism of Tenofovir? - Patsnap Synapse. [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC. [Link]

  • Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • In Vitro Antiviral Testing | IAR | USU - Quinney College of Agriculture & Natural Resources. [Link]

  • Nucleoside analogs as potential antiviral agents for dengue virus infections. [Link]

  • 9-[2-(phosphonomethoxy)propyl]adenine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Structural formulae of PMEA, PMEG, (R)-PMPA, and MDL 74968. - ResearchGate. [Link]

  • Chiral analysis of anti-acquired immunodeficiency syndrome drug, 9-(R)-[2-(phosphonomethoxy)propyl]adenine (tenofovir), and related antiviral acyclic nucleoside phosphonates by CE using beta-CD as chiral selector - PubMed. [Link]

  • Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine (2016) | Ren Xiaofeng. [Link]

  • PMPA and PMEA prodrugs for the treatment of HIV infections and human papillomavirus (HPV) associated neoplasia and cancer - -ORCA - Cardiff University. [Link]

  • Synthesis, in Vitro Antiviral Evaluation, and Stability Studies of Novel α-Borano-Nucleotide Analogues of 9-[2-(Phosphonomethoxy)ethyl]adenine and (R) - Figshare. [Link]

  • Antiviral Activities of 9-R-2-phosphonomethoxypropyl Adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA Against Various Drug-Resistant Human Immunodeficiency Virus Strains - PubMed. [Link]

  • Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC. [Link]

  • CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)
  • Preparation method for (R)-9-[2-(phosphonomethoxy)propyl]adenine - Eureka | Patsnap. [Link]

  • (R)-9-[2-(Phosphonomethoxy)propyl]adenine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

  • Effectiveness of postinoculation (R)-9-(2-phosphonylmethoxypropyl) adenine treatment for prevention of persistent simian immunodeficiency virus SIVmne infection depends critically on timing of initiation and duration of treatment - PubMed. [Link]

Sources

Toxicological Profile of Adenine Phosphonate Diesters: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adenine phosphonate diesters—most notably the acyclic nucleoside phosphonates (ANPs) such as adefovir dipivoxil and tenofovir disoproxil fumarate (TDF) —have revolutionized the management of viral infections, particularly HIV and Hepatitis B (HBV). By utilizing a phosphonate ether linkage, these compounds bypass the initial, often rate-limiting, viral kinase phosphorylation step required by standard nucleoside analogs. The diester prodrug formulation (e.g., dipivoxil, disoproxil) masks the negative charge of the phosphonate group, dramatically enhancing oral bioavailability.

However, the clinical utility of these first-generation prodrugs is inherently limited by a highly specific toxicological profile. As an application scientist overseeing preclinical safety, I have observed that the primary dose-limiting toxicities—nephrotoxicity and secondary bone demineralization —are not idiosyncratic, but rather strictly deterministic, driven by targeted cellular transport mechanisms and off-target enzymatic inhibition[1][2].

This guide deconstructs the toxicological profile of adenine phosphonate diesters, detailing the molecular causality of their adverse effects, and provides field-proven, self-validating experimental workflows for evaluating next-generation phosphonate prodrugs.

Mechanistic Toxicology: The Cellular Perspective

To understand the toxicity of TDF and adefovir dipivoxil, one must look beyond systemic exposure and focus on micro-environmental accumulation. The toxicity is primarily localized to the proximal tubular cells (PTCs) of the kidney.

The Transport Imbalance

Following intestinal absorption, the diester prodrugs are rapidly hydrolyzed in the plasma to their circulating, negatively charged parent compounds (tenofovir or adefovir). While 70-80% of the drug is cleared via passive glomerular filtration, 20-30% undergoes active tubular secretion[1][3].

The causality of PTC toxicity stems from an influx-efflux mismatch:

  • Basolateral Influx: The compounds are aggressively transported from the blood into the PTCs by Human Organic Anion Transporters 1 and 3 (hOAT1 and hOAT3 )[4][5].

  • Apical Efflux: Extrusion into the urinary lumen relies on Multidrug Resistance Proteins 2 and 4 (MRP2 and MRP4 )[1].

Because OAT-mediated uptake operates at a higher kinetic capacity than MRP-mediated efflux, the active drug accumulates intracellularly.

Mitochondrial Toxicity (The "Off-Target" Hit)

Once trapped inside the mitochondria-rich PTCs, cellular kinases convert the drug into its active diphosphate form (e.g., tenofovir diphosphate). While designed to inhibit viral reverse transcriptase, these analogs act as weak but persistent inhibitors of mammalian DNA polymerase


 (Pol-

)
, the enzyme responsible for mitochondrial DNA (mtDNA) replication[1][2].

The progressive depletion of mtDNA leads to a breakdown in the electron transport chain, resulting in mitochondrial swelling, cristae disruption, oxidative stress (decreased glutathione, increased protein carbonyls), and ultimately, tubular cell apoptosis[2][4].

G Blood Bloodstream (Prodrug Cleavage) OAT Basolateral Transporters (hOAT1 / hOAT3) Blood->OAT Active Uptake PTC Proximal Tubular Cell (Intracellular Accumulation) OAT->PTC Mito Mitochondrial Toxicity (Pol-γ Inhibition) PTC->Mito Off-target effect MRP Apical Efflux (MRP2 / MRP4) PTC->MRP Rate-limited Efflux Apoptosis Tubular Cell Apoptosis (Fanconi Syndrome / AKI) Mito->Apoptosis Urine Tubular Lumen (Urine Excretion) MRP->Urine

Caption: Pathway of adenine phosphonate diester transport and mitochondrial toxicity in proximal tubules.

Clinical Toxicological Profile & Manifestations

The cellular mechanisms described above manifest clinically as a spectrum of renal and skeletal pathologies.

  • Renal Proximal Tubulopathy (Fanconi's Syndrome): The most classical presentation. Apoptotic loss of PTCs impairs the reabsorption of vital solutes, leading to phosphaturia, glycosuria (with normal blood glucose), aminoaciduria, and metabolic acidosis[3][4].

  • Acute Kidney Injury (AKI) & Chronic Kidney Disease (CKD): Prolonged cumulative exposure leads to a gradual decline in estimated glomerular filtration rate (eGFR) and, in severe cases, acute tubular necrosis[2][3].

  • Bone Toxicity (Osteomalacia): This is a secondary toxicity. The profound renal wasting of phosphate (hypophosphatemia) starves the skeletal system of the minerals required for bone remodeling, leading to decreased bone mineral density (BMD)[2][6].

Table 1: Comparative Toxicological Profile of Phosphonate Antivirals
CompoundProdrug StrategyPrimary TransporterPol-

Inhibition Potential
Clinical Nephrotoxicity Incidence
Adefovir Dipivoxil Pivaloyloxymethyl (diester)hOAT1 > hOAT3Moderate to HighHigh (~32% at 120mg/day)[7]
Tenofovir Disoproxil (TDF) IsopropyloxycarbonyloxymethylhOAT1 > hOAT3Low to ModerateModerate (1-10% depending on duration)[3]
Tenofovir Alafenamide (TAF) Phosphonamidate (Next-Gen)P-gp / BCRP (Gut/Liver)LowVery Low (<1%)
CMX157 Alkoxyalkyl (Lipid conjugate)Lymphatic / GILowNegligible (Evades OAT1)[8]

Note: TAF and CMX157 represent evolutionary drug design strategies that intentionally bypass hOAT1-mediated renal accumulation, thereby mitigating the toxicological liabilities of their diester predecessors[8].

Experimental Workflows for Toxicological Profiling

A critical failure point in early-stage drug development is relying on standard immortalized cell lines (e.g., wild-type HEK293 or HepG2) for cytotoxicity screening. These cell lines rapidly lose OAT1 expression in culture. Consequently, they cannot actively import adenine phosphonates, leading to massive false negatives in preclinical safety data.

To ensure trustworthiness and self-validation , our laboratory employs engineered cell lines and specific molecular biomarkers. Below are the definitive protocols for profiling the toxicity of novel phosphonate diesters.

Protocol 1: In Vitro OAT1-Dependent Cytotoxicity Assay

Rationale: By comparing toxicity in wild-type cells versus OAT1-overexpressing cells, we isolate the transporter-dependent accumulation mechanism. This provides a self-validating internal control.

  • Cell Seeding: Seed human embryonic kidney cells stably transfected with hOAT1 (HEK293-hOAT1) and empty-vector controls (HEK293-EV) in 96-well plates at

    
     cells/well.
    
  • Compound Exposure: After 24 hours, treat cells with the phosphonate diester at a logarithmic concentration gradient (0.1 µM to 1000 µM).

  • Transporter Inhibition (Validation Step): In a parallel set of HEK293-hOAT1 wells, co-administer 100 µM Probenecid (a known clinical OAT1 inhibitor). Causality check: If toxicity is truly OAT1-driven, Probenecid must rescue the cell viability[1][9].

  • Incubation: Incubate for 72 to 120 hours. (Extended incubation is required because mitochondrial toxicity is a delayed, cumulative process).

  • Viability Readout: Quantify intracellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo). Calculate the

    
     shift between EV and hOAT1 cells.
    
Protocol 2: Quantification of mtDNA Depletion via qPCR

Rationale: Cell death is a late-stage lagging indicator. The depletion of mitochondrial DNA relative to nuclear DNA (nDNA) is a highly sensitive, leading biomarker for Pol-


 inhibition.
  • Cell Lysis & Extraction: Harvest treated proximal tubule cells (e.g., RPTEC/TERT1) after 5 days of sub-lethal compound exposure. Extract total genomic DNA using a column-based silica-membrane kit.

  • Primer Design:

    • Mitochondrial target: Cytochrome c oxidase subunit 1 (COX1) or ND1.

    • Nuclear target: Ribonuclease P (RNase P) or GAPDH.

  • qPCR Amplification: Perform multiplex quantitative PCR using TaqMan probes.

  • Data Analysis: Use the

    
     method to calculate the ratio of mtDNA to nDNA. A dose-dependent decrease in the mtDNA/nDNA ratio confirms the mechanistic liability of the phosphonate diester.
    

Workflow Step1 1. Cell Line Preparation (HEK293-hOAT1 vs Wild-Type) Step2 2. Compound Incubation (72-120h, +/- Probenecid) Step1->Step2 Step3 3. Cytotoxicity Assay (ATP Luminescence Quantitation) Step2->Step3 Step4 4. DNA Extraction (Total Genomic DNA Isolation) Step2->Step4 Step6 6. Data Synthesis (OAT1-Toxicity Index & Pol-γ Liability) Step3->Step6 Step5 5. mtDNA/nDNA Ratio (Multiplex qPCR Analysis) Step4->Step5 Step5->Step6

Caption: Preclinical screening workflow for evaluating phosphonate-induced mitochondrial toxicity.

Conclusion & Future Directions

The toxicological profile of adenine phosphonate diesters is a textbook example of pharmacokinetic-driven toxicity. The very modifications that enabled adefovir and tenofovir to become blockbuster oral therapeutics—the diester masking groups—indirectly set the stage for OAT1-mediated renal accumulation and subsequent mitochondrial failure.

Modern drug development has learned from these constraints. By shifting away from simple diesters toward phosphonamidates (e.g., TAF) or alkoxyalkyl prodrugs (e.g., CMX157), scientists can alter the tissue distribution profile, directing the active compound to lymphoid tissues or the liver while evading the renal proximal tubule entirely[8]. Robust, mechanistically grounded preclinical screening remains the ultimate safeguard in this evolutionary process.

References

1. - National Institutes of Health (NIH) / PMC 2. - National Institutes of Health (NIH) / PMC 3. - RxList 4. - Scientific Research Publishing (SCIRP) 5. - Southern African Journal of HIV Medicine 6. - Europa.eu 7. - NATAP 8. - PubMed / NIH 9. - MDPI 10. - National Institutes of Health (NIH) / PMC

Sources

The Evolution of PMPA Derivatives: A Technical Guide to the Cornerstone of HIV and HBV Antiviral Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive review of 9-(2-phosphonylmethoxypropyl)adenine (PMPA) derivatives, a class of nucleotide reverse transcriptase inhibitors (NtRTIs) that have revolutionized the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. We will delve into the core mechanism of action, the pivotal evolution from the parent compound to its orally bioavailable prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), and the critical chemical modifications that underpin their distinct pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices in the evaluation of these life-saving therapeutics.

Introduction: The Dawn of Nucleotide Analogs

The advent of antiviral therapy has been marked by the development of compounds that can selectively inhibit viral replication without causing undue toxicity to the host. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) were the first class of drugs to show significant efficacy against HIV. However, their activation requires intracellular phosphorylation by host cell kinases, a process that can be inefficient and vary between cell types. This limitation paved the way for the exploration of nucleotide analogs, which are pre-phosphorylated and thus bypass the initial phosphorylation step.[1]

PMPA emerged as a potent and promising nucleotide analog with significant activity against both HIV and HBV.[2] Its active metabolite, tenofovir diphosphate, acts as a competitive inhibitor of the viral reverse transcriptase and polymerase, leading to chain termination upon incorporation into the growing viral DNA chain.[2] Despite its potent in vitro activity, the parent PMPA molecule exhibited poor oral bioavailability due to the negative charges on its phosphonate group, limiting its clinical utility.[3][4] This challenge spurred the development of prodrugs designed to mask the phosphonate group, thereby enhancing oral absorption and intracellular delivery of the active tenofovir moiety.

Mechanism of Action: A Tale of Two Viruses

The antiviral activity of PMPA derivatives against both HIV and HBV stems from the same fundamental mechanism: the inhibition of viral DNA synthesis. The active form of the drug, tenofovir diphosphate, mimics the natural deoxyadenosine triphosphate (dATP) substrate.

In HIV: The HIV reverse transcriptase, an RNA-dependent DNA polymerase, is essential for converting the viral RNA genome into double-stranded DNA, a critical step for integration into the host genome. Tenofovir diphosphate competes with dATP for incorporation into the nascent viral DNA strand. Once incorporated, the lack of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[5]

In HBV: Similarly, the HBV polymerase, which also possesses reverse transcriptase activity, is responsible for synthesizing the viral DNA genome from a pregenomic RNA template. Tenofovir diphosphate effectively inhibits this process through the same mechanism of competitive inhibition and chain termination.[2]

PMPA_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PMPA_Derivative PMPA Derivative (TDF or TAF) Tenofovir Tenofovir (TFV) PMPA_Derivative->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->Tenofovir_MP Phosphorylation (Cellular Kinases) Tenofovir_DP Tenofovir Diphosphate (TFV-DP) (Active Form) Tenofovir_MP->Tenofovir_DP Phosphorylation (Cellular Kinases) Viral_Polymerase HIV Reverse Transcriptase or HBV Polymerase Tenofovir_DP->Viral_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Mechanism of action of PMPA derivatives.

The Prodrug Revolution: From TDF to TAF

The development of orally bioavailable prodrugs of tenofovir marked a significant breakthrough in the management of HIV and HBV.

Tenofovir Disoproxil Fumarate (TDF)

Tenofovir Disoproxil Fumarate (TDF) was the first orally bioavailable prodrug of tenofovir to be widely used.[5][6] The disoproxil moiety masks the phosphonate group, allowing for passive absorption in the gastrointestinal tract.[3] Once absorbed, TDF is rapidly hydrolyzed in the plasma to tenofovir.[7]

While highly effective, the systemic conversion of TDF to tenofovir results in relatively high circulating plasma concentrations of the active drug.[7][8] This systemic exposure has been associated with potential long-term renal and bone toxicities, as tenofovir can accumulate in renal proximal tubule cells and affect bone mineral density.[8]

Tenofovir Alafenamide (TAF)

To address the safety concerns associated with TDF, a second-generation prodrug, Tenofovir Alafenamide (TAF), was developed.[8] TAF exhibits greater plasma stability compared to TDF and is primarily metabolized intracellularly, particularly within hepatocytes and lymphocytes, the target cells for HBV and HIV, respectively.[7][9] This targeted intracellular conversion results in significantly lower systemic plasma concentrations of tenofovir compared to TDF, while achieving higher intracellular concentrations of the active tenofovir diphosphate.[9][10]

This improved pharmacokinetic profile allows for a much lower daily dose of TAF (25 mg) compared to TDF (300 mg) to achieve similar or greater antiviral efficacy.[8][11] The reduced systemic exposure to tenofovir with TAF has been shown to be associated with a more favorable renal and bone safety profile.[8][12]

TDF_vs_TAF_Metabolism cluster_TDF Tenofovir Disoproxil Fumarate (TDF) cluster_TAF Tenofovir Alafenamide (TAF) TDF_Oral Oral TDF (300mg) TDF_Plasma High Plasma Tenofovir TDF_Oral->TDF_Plasma Rapid Plasma Hydrolysis TDF_Intracellular Intracellular Tenofovir-DP TDF_Plasma->TDF_Intracellular TDF_Toxicity Potential Renal and Bone Toxicity TDF_Plasma->TDF_Toxicity TAF_Oral Oral TAF (25mg) TAF_Plasma Low Plasma Tenofovir TAF_Oral->TAF_Plasma Plasma Stable TAF_Intracellular High Intracellular Tenofovir-DP TAF_Plasma->TAF_Intracellular Efficient Intracellular Metabolism TAF_Safety Improved Renal and Bone Safety TAF_Intracellular->TAF_Safety

Caption: Comparative metabolic pathways of TDF and TAF.

Comparative Pharmacology and Clinical Efficacy

The distinct pharmacokinetic profiles of TDF and TAF translate into notable differences in their clinical application and long-term outcomes.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Prodrug Moiety DisoproxilAlafenamide
Daily Dose 300 mg[5]25 mg[11]
Plasma Tenofovir Exposure High[8]~90% lower than TDF[7]
Intracellular Tenofovir-DP Effective concentrationsHigher concentrations than TDF[10]
Primary Site of Conversion Plasma[7]Intracellular (lymphocytes, hepatocytes)[9]
Renal Safety Associated with declines in eGFR and proteinuria[8]Significantly smaller changes in renal biomarkers[8]
Bone Safety Associated with decreases in bone mineral density[8]Significantly smaller decreases in bone mineral density[8]
Efficacy in HIV Treatment

Both TDF and TAF, in combination with other antiretroviral agents, are highly effective in suppressing HIV replication and are recommended as components of first-line therapy.[5][6] Clinical trials have demonstrated the non-inferiority of TAF-containing regimens compared to TDF-containing regimens in achieving and maintaining viral suppression in treatment-naïve and treatment-experienced patients.[13] A study comparing bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) with dolutegravir plus emtricitabine/tenofovir disoproxil fumarate (DTG+F/TDF) in treatment-naïve adults with HIV/HBV co-infection found that B/F/TAF suppressed HBV faster, although the differences were less pronounced by week 96.[13] By week 48, 95% of participants in the TAF arm and 91% in the TDF arm had achieved HIV viral suppression.[13]

Efficacy in HBV Treatment

TDF and TAF are also cornerstone therapies for chronic hepatitis B.[8][12] Long-term studies have shown that both drugs lead to high rates of virologic suppression.[14] In two phase III trials, TAF demonstrated similar rates of viral suppression to TDF but was associated with higher rates of alanine aminotransferase (ALT) normalization.[8] A long-term follow-up of these studies showed that after 8 years, patients treated with TAF, including those who switched from TDF, maintained high rates of viral suppression (97-98%).[14]

Experimental Evaluation of PMPA Derivatives

The preclinical and clinical development of PMPA derivatives relies on a robust set of experimental methodologies to assess their antiviral activity, pharmacokinetics, and safety.

In Vitro Antiviral Activity Assays

Objective: To determine the potency of the compound against viral replication in cell culture.

Step-by-Step Protocol (General):

  • Cell Culture: Maintain a suitable host cell line (e.g., Vero E6, Huh-7) in appropriate culture medium.

  • Viral Infection: Infect the cells with the virus of interest (HIV or HBV) at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: One hour post-infection, treat the infected cells with serial dilutions of the test compound.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).

  • Quantification of Viral Replication: Measure viral production using methods such as:

    • Plaque Reduction Assay: To determine the reduction in viral plaque-forming units.

    • Quantitative PCR (qPCR): To quantify viral RNA or DNA in the supernatant.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure viral antigen levels.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.[15]

Cytotoxicity Assays: Concurrently, the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death, is determined using assays like the MTS assay. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.[15]

Animal Models

Objective: To evaluate the in vivo efficacy, pharmacokinetics, and safety of the antiviral agent.

  • HIV Models:

    • Humanized Mice: Immunodeficient mice engrafted with human hematopoietic stem cells and/or liver progenitor cells can be infected with HIV, providing a small animal model to study viral replication and the efficacy of antiretroviral drugs.[16][17]

    • Non-Human Primates (NHPs): Macaques infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV) are considered the most faithful animal models for HIV persistence and are used to evaluate antiretroviral therapies.[17]

  • HBV Models:

    • Woodchuck Model: Woodchucks infected with the Woodchuck Hepatitis Virus (WHV), which is closely related to HBV, have been instrumental in the preclinical evaluation of antiviral drugs like tenofovir.[18]

    • Chimpanzees: As the only immunocompetent non-human primate fully susceptible to HBV, chimpanzees have been invaluable for studying HBV pathogenesis and immune responses.[18] However, their use is now highly restricted due to ethical considerations.

    • Humanized Mice: Mice with humanized livers can be infected with HBV and are used for preclinical testing of antiviral therapies.[16]

Experimental_Workflow In_Vitro_Assays In Vitro Assays (Antiviral Activity & Cytotoxicity) Animal_Models Preclinical Animal Models (Efficacy, PK, Safety) In_Vitro_Assays->Animal_Models Phase_I Phase I Clinical Trials (Safety & PK in Humans) Animal_Models->Phase_I Phase_II Phase II Clinical Trials (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Drug development workflow for PMPA derivatives.

Clinical Trials

Objective: To evaluate the safety and efficacy of the drug in humans.

Clinical trials for PMPA derivatives in HIV and HBV treatment are typically randomized, double-blind, controlled studies.[13][19]

Key Endpoints:

  • HIV:

    • Proportion of patients with HIV RNA below the limit of detection (e.g., <50 copies/mL).[13]

    • Changes in CD4+ T-cell counts.

  • HBV:

    • Proportion of patients with HBV DNA below the limit of detection (e.g., <29 IU/mL).[14][20]

    • HBeAg seroconversion (loss of HBeAg and development of anti-HBe antibodies).[20]

    • HBsAg loss or seroconversion.[13]

    • Normalization of ALT levels.[20]

  • Safety:

    • Monitoring of renal function (e.g., estimated glomerular filtration rate [eGFR], serum creatinine).

    • Monitoring of bone mineral density using dual-energy X-ray absorptiometry (DXA) scans.

    • Assessment of adverse events.

Mechanisms of Resistance

The long-term efficacy of antiviral therapy can be compromised by the emergence of drug-resistant viral variants. For PMPA derivatives, resistance is associated with specific mutations in the viral polymerase/reverse transcriptase.

  • HIV: The K65R mutation in the HIV reverse transcriptase is the primary mutation associated with resistance to tenofovir. Other mutations, such as K70E, can also contribute to reduced susceptibility.

  • HBV: Resistance to tenofovir in HBV is less common compared to other nucleos(t)ide analogs. However, specific amino acid substitutions in the HBV polymerase can confer reduced susceptibility.

Future Directions and Conclusion

The development of PMPA derivatives, from the parent compound to the highly effective and safer prodrug TAF, represents a triumph of medicinal chemistry and a paradigm shift in the management of HIV and HBV. The journey from TDF to TAF underscores the importance of optimizing drug delivery to maximize efficacy while minimizing off-target toxicities.

Future research in this area may focus on:

  • Novel Prodrugs: The development of new prodrugs with even more targeted delivery to specific cell types or tissues.

  • Long-Acting Formulations: The creation of long-acting injectable or implantable formulations of tenofovir to improve adherence and convenience.

  • Combination Therapies for HBV Cure: Investigating TAF as a backbone of combination therapies aimed at achieving a functional cure for HBV.

References

  • Buti, M., et al. (2023). Long-term (8-year) efficacy and safety of tenofovir alafenamide (TAF) in patients with chronic hepatitis B virus (HBV) infection. Presented at the European Association for the Study of the Liver (EASL) Congress 2023.
  • Chan, H. L. Y., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial.
  • Agarwal, K., et al. (2018). Tenofovir alafenamide for the treatment of chronic hepatitis B virus infection: a systematic review and meta-analysis.
  • Bility, M. T., et al. (2019). Small Animal Models for Human Immunodeficiency Virus (HIV), Hepatitis B, and Tuberculosis: Proceedings of an NIAID Workshop. Viruses, 11(11), 1033.
  • Avihingsanon, A., et al. (2023). Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, emtricitabine, and tenofovir disoproxil fumarate for initial treatment of HIV-1 and hepatitis B coinfection (ALLIANCE): a double-blind, multicentre, randomised controlled, phase 3 non-inferiority trial. The Lancet HIV, 10(9), e593-e604.
  • Buti, M., et al. (2023). Tenofovir alafenamide shows high, sustained suppression of HBV after 8 years. Presented at the European Association for the Study of the Liver (EASL) Congress 2023.
  • Markowitz, M., et al. (2014). A 48-week study of the pharmacokinetics, safety, and antiviral activity of tenofovir alafenamide vs tenofovir disoproxil fumarate in treatment-naive HIV-1-infected patients. Journal of Acquired Immune Deficiency Syndromes, 67(3), 239-245.
  • Birkus, G., et al. (2016). Intracellular and plasma pharmacokinetics of tenofovir alafenamide and tenofovir in healthy volunteers. Antimicrobial Agents and Chemotherapy, 60(7), 4143-4150.
  • aidsmap. (2024).
  • IAPAC. (n.d.).
  • Vachon, M. L., et al. (2016). Pharmacokinetics and Safety of Tenofovir Alafenamide in HIV-Uninfected Subjects with Severe Renal Impairment. Antimicrobial Agents and Chemotherapy, 60(11), 6560-6566.
  • U.S. Food and Drug Administration. (n.d.).
  • Pham, P. A., & Bartlett, J. G. (2006). Tenofovir disoproxil fumarate for the treatment of HIV infection. Expert Opinion on Pharmacotherapy, 7(9), 1227-1241.
  • Ruane, P. J., et al. (2013). Tenofovir alafenamide: a novel oral prodrug of tenofovir with improved plasma stability and enhanced intracellular delivery. Antimicrobial Agents and Chemotherapy, 57(8), 3845-3852.
  • NATAP. (1997).
  • Tran, H. T., et al. (2023). Steady-state pharmacokinetics of plasma tenofovir alafenamide (TAF), tenofovir (TFV) and emtricitabine (FTC), and intracellular TFV- diphosphate and FTC-triphosphate in HIV-1 infected old Japanese patients treated with bictegravir/FTC/TAF. Global Health & Medicine, 5(4), 216-222.
  • Cleveland Clinic. (n.d.). Tenofovir (Viread): Uses & Side Effects.
  • Dandri, M., & Petersen, J. (2021). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. Viruses, 13(5), 785.
  • Jochmans, D., et al. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of Medicinal Chemistry, 59(8), 3687-3700.
  • N
  • Riva, L., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. Antiviral Research, 181, 104874.
  • Gilead Sciences. (1996). Gilead Sciences Commences Human Clinical Testing of Systemic PMPA for HIV.
  • Evans, V. A., & Garcia, J. V. (2017). Animal models to achieve an HIV cure. Current Opinion in HIV and AIDS, 12(4), 365-371.
  • Marks, K. M., et al. (2022). Design and analysis considerations for early phase clinical trials in hepatitis B (HBV) cure research: the ACTG A5394 study in persons with both HIV and HBV. Trials, 23(1), 1-10.
  • Qeios. (2024). Novel Derivatives of BCV and (S)-HPMPA Inhibit Orthopoxviruses and Human Adenoviruses More Potently Than BCV.
  • Qeios. (2024). Novel Derivatives of BCV and (S)-HPMPA Inhibit Orthopoxviruses and Human Adenoviruses More Potently Than BCV.
  • Chemin, I. (2003). Animal models for HCV and HBV studies. Memorias do Instituto Oswaldo Cruz, 98(4), 451-456.
  • Matthews, G. V., et al. (2008). A Randomized Trial of Combination Hepatitis B Therapy in HIV/HBV Coinfected Antiretroviral Naıve Individuals in Thailand.
  • Clinicaltrials.eu. (2025).
  • G. M. R., et al. (2020). New Pyridobenothiazolone Derivatives Display Nanomolar Pan‐Serotype Anti‐Dengue Virus Activity. Chemistry – A European Journal, 26(58), 13184-13193.
  • Creative Biolabs. (n.d.).
  • ClinicalTrials.gov. (2003). Treatment of Hepatitis B Virus (HBV)
  • Strazielle, N., & Ghersi-Egea, J. F. (2005). The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses. Brain, 128(Pt 1), 221-230.
  • S. M., et al. (2023).
  • EATG. (2023).
  • Li, Y., et al. (2021). HBV/HIV Coinfection: Impact on the Development and Clinical Treatment of Liver Diseases. Frontiers in Immunology, 12, 735738.
  • Naesens, L., et al. (1998). Antiretroviral Efficacy and Pharmacokinetics of Oral Bis(isopropyloxycarbonyloxymethyl)9-(2-Phosphonylmethoxypropyl)adenine in Mice. Antimicrobial Agents and Chemotherapy, 42(8), 1883-1888.
  • J. R., et al. (2020). Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives. Antimicrobial Agents and Chemotherapy, 64(11), e01270-20.
  • YouTube. (2022).
  • Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197-13208.

Sources

Methodological & Application

Protocol for the synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis Protocol for (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS: 180587-75-1)[1], commonly referred to as Tenofovir Diethyl Ester or PPA, is a critical acyclic phosphonate nucleotide intermediate[1]. It is the direct precursor to Tenofovir (PMPA) and its blockbuster prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)[2].

Traditionally, the O-alkylation of (R)-9-[2-(hydroxy)propyl]adenine (HPA) to form this intermediate has been a manufacturing bottleneck. The standard industrial route relied on magnesium tert-butoxide (MTB) as a base[3]. However, MTB is highly hygroscopic, prone to degradation, and exhibits poor solubility, leading to inconsistent yields and complex impurity profiles that require the crude material to be telescoped directly into the next hydrolysis step without purification[3].

This application note details an optimized, scalable protocol developed by Riley et al.[3], which replaces problematic MTB with an in situ generated magnesium alkoxide via a Grignard reagent and tert-butanol. This modification not only enhances nucleophilicity but allows for the direct isolation of the pure diethyl ester[3].

Mechanistic Rationale & Workflow

The core principle of this optimized protocol is the in situ generation of a highly soluble, reactive magnesium alkoxide chloride complex (e.g., t-BuOMgCl). By adding phenylmagnesium chloride (PhMgCl) and tert-butanol (t-BuOH) to the reaction mixture, the system bypasses the bulk handling issues of solid MTB[3]. This soluble base efficiently deprotonates the sterically hindered secondary alcohol of HPA, preparing it for a clean nucleophilic attack on the tosylate group of diethyl p-toluenesulfonyloxymethylphosphonate (DESMP).

G HPA (R)-HPA (Starting Material) Alkoxide Magnesium Alkoxide Intermediate HPA->Alkoxide BaseGen In situ Base Gen (PhMgCl + t-BuOH) BaseGen->Alkoxide Activates OH Alkylation Alkylation (+ DESMP, 75°C) Alkoxide->Alkylation Nucleophilic Attack Workup Aqueous Workup (pH 11, DCM Extr.) Alkylation->Workup Product Tenofovir Diethyl Ester (Pure Product) Workup->Product 76% Yield

Workflow for optimized synthesis of Tenofovir Diethyl Ester via Grignard-alkoxide generation.

Quantitative Optimization of Base Generation

The choice of Grignard reagent and its stoichiometry is critical to maximizing conversion while suppressing side reactions. Chloride-based Grignard reagents significantly outperform their bromide counterparts[4]. As summarized below, a 2.0 equivalent stoichiometry of PhMgCl provides the optimal balance of reactivity, achieving a 76% conversion rate[3].

Table 1: Optimization of Grignard Reagent and Stoichiometry (at 75 °C)

Grignard ReagentStoichiometry (Equiv)t-BuOH (Equiv)Conversion (%)
Phenylmagnesium chloride (PhMgCl)3.02.055%
Phenylmagnesium chloride (PhMgCl)2.02.076%
Phenylmagnesium chloride (PhMgCl)1.02.073%
Methylmagnesium chloride (MeMgCl)2.02.057%
Phenylmagnesium bromide (PhMgBr)2.02.0< 50%

Data adapted from Riley et al., 2016[3], demonstrating the superiority of chloride-based Grignards.

Experimental Protocol

This protocol is designed as a self-validating system. The specific pH adjustments during the workup phase act as a built-in purification mechanism, ensuring that only the target compound partitions into the organic phase.

Reagents Required:

  • (R)-9-[2-(hydroxy)propyl]adenine (HPA)

  • Phenylmagnesium chloride (PhMgCl, 2M in THF)

  • tert-Butanol (t-BuOH, anhydrous)

  • Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH, 50% aqueous)

Phase 1: In Situ Base Generation and Alkoxide Formation

  • To a dry, inert-gas-flushed reaction vessel, charge HPA (1.0 equiv) and anhydrous solvent (e.g., NMP) to achieve a concentration of approximately 0.35 M[3].

  • Add PhMgCl (2.0 equiv) dropwise at room temperature.

    • Causality: PhMgCl acts as the primary deprotonating agent but is too nucleophilic on its own, risking unwanted side reactions with the adenine ring.

  • Immediately follow with the dropwise addition of anhydrous t-BuOH (2.0 equiv).

    • Causality: The reaction between PhMgCl and t-BuOH generates the soluble magnesium alkoxide chloride complex (t-BuOMgCl) in situ. This prevents the precipitation and handling issues associated with commercial MTB[3].

  • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the magnesium alkoxide intermediate of HPA.

Phase 2: Alkylation 5. Add DESMP (1.5 equiv) directly to the reaction mixture[3]. 6. Heat the reaction to 75 °C and maintain for 5–6 hours[3].

  • Causality: 75 °C provides the precise activation energy required for the nucleophilic displacement of the tosylate group by the sterically hindered secondary alkoxide, without causing thermal degradation of the phosphonate ester[3].

  • Monitor reaction completion via HPLC.

Phase 3: Workup and Product Isolation (Self-Validating Step) 8. Cool the reaction mixture to ambient temperature and quench by diluting with deionized water. 9. Adjust the pH of the aqueous mixture to exactly 11 using 50% aqueous NaOH[4].

  • Causality: Basification to pH 11 is a critical phase-partitioning mechanism. At this pH, unreacted HPA and any hydrolyzed phosphonic acid byproducts remain ionized and highly water-soluble. Conversely, the target Tenofovir Diethyl Ester remains neutral.

  • Extract the aqueous phase with DCM (3 × volumes). The neutral product partitions cleanly into the organic layer[4].

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine as a white solid (Yield: ~76%)[4].

Analytical Validation

To validate the integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The disappearance of the secondary alcohol proton and the appearance of the ethyl ester multiplets definitively confirm successful O-alkylation.

¹H NMR (400 MHz, CDCl₃)[3]: δ 8.34 (1H, s, Ar–H), 7.97 (1H, s, Ar–H), 5.80 (2H, s broad, NH₂), 4.36 (1H, dd, J = 14.4, 7.7 Hz, CH₂CH), 4.00–4.18 (5H, m, 2 × CH₂CH₃, and CH₂CH), 3.90–3.94 (1H, m, CHCH₃), 3.55–3.86 (2H, m, CH₂P), 1.30 (3H, t, J = 7.1 Hz, CH₃CH₂), 1.25 (3H, t, J = 7.0 Hz, CH₃CH₂), 1.24 (3H, d, J = 6.2 Hz, CH₃CH).

¹³C NMR (75 MHz, CDCl₃)[3]: δ 155.7, 152.6, 149.8, 141.3, 118.9, 76.13 (d, J = 12.5 Hz), 63.39 (d, J = 16.9 Hz), 62.13 (d, J = 6.6 Hz), 61.72 (d, J = 6.6 Hz), 47.90, 16.29 (d, J = 5.8 Hz), 16.16, 16.14 (d, J = 5.8 Hz).

References

  • Riley, D. L., Walwyn, D. R., & Edlin, C. D. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Organic Process Research & Development, 20(4), 742–750. URL: [Link]

Sources

Application Note: Optimal Solvent Systems for (R)-PMPA Diethyl Ester in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing (R)-PMPA diethyl ester (CAS: 180587-75-1), a specific diester intermediate/analog of the antiretroviral Tenofovir.

Note on Chemical Identity: This protocol specifically addresses the diethyl ester of (R)-PMPA (Tenofovir diethyl ester), not the common prodrug Tenofovir Disoproxil Fumarate (TDF, Bis-POC PMPA). While TDF is designed for rapid lability, the diethyl ester exhibits distinct solubility and stability profiles, often requiring specific handling to prevent premature hydrolysis or precipitation in aqueous media.

Executive Summary

Successful in vitro interrogation of (R)-PMPA diethyl ester requires a solvent system that balances lipophilicity (to dissolve the ester) with biocompatibility (to maintain cell viability). Unlike the free acid Tenofovir (water-soluble) or the salt form TDF (fumarate), the diethyl ester is a neutral, lipophilic molecule.

Core Recommendation:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

  • Stock Concentration: 10 mM – 50 mM

  • Aqueous Stability: Low. Prone to hydrolysis in aqueous buffers; prepare working dilutions immediately prior to use.

Physicochemical Context & Solvent Selection

Understanding the polarity of (R)-PMPA diethyl ester is critical. The ethyl groups on the phosphonate moiety mask the negative charges of the parent PMPA, rendering the molecule significantly less soluble in water but highly soluble in polar aprotic solvents.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingBiological CompatibilityStability RiskRecommendation
DMSO (Anhydrous) Excellent (>50 mg/mL)Low (Must dilute to <0.5%)Low (Hygroscopic - keep dry)Preferred Stock Solvent
Ethanol (100%) Good (>20 mg/mL)Moderate (Volatile, cytotoxic >1%)Moderate (Evaporation alters conc.)Alternative Stock Solvent
PBS / Media (pH 7.4) Poor / Sparingly SolubleHighHigh (Hydrolysis to monoester)Do NOT use for Stock
DMF ExcellentVery Low (High toxicity)LowAvoid unless necessary

Critical Mechanism - Hydrolysis: Phosphonate esters, including the diethyl ester, are susceptible to hydrolysis in aqueous environments, degrading into the mono-ethyl ester and eventually the free parent acid (Tenofovir). This reaction is catalyzed by extremes in pH and temperature. Therefore, aqueous stock solutions are strictly contraindicated as they lead to indeterminate dosing of the active compound .

Detailed Protocol: Stock Preparation & Handling

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • (R)-PMPA Diethyl Ester (Solid, stored at -20°C)[1]

  • DMSO, Sterile Filtered, Hybridoma Tested (Sigma or equivalent)

  • Vortex Mixer

  • Amber Glass Vials (to prevent photodegradation and plasticizer leaching)

  • Desiccator

Step-by-Step Workflow
Phase 1: Preparation of Master Stock (e.g., 50 mM)
  • Equilibration: Remove the vial of (R)-PMPA diethyl ester from the freezer and allow it to equilibrate to room temperature inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture, initiating hydrolysis.

  • Weighing: Weigh approximately 5–10 mg of the compound into a sterile amber glass vial. Record the exact mass.

  • Calculation: Calculate the volume of DMSO required using the formula:

    
    
    (Note: MW of Tenofovir Diethyl Ester is ~343.3 Da. Verify exact MW on your CoA).
    
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds. Inspect visually; the solution should be clear and colorless.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene or glass microvials.

  • Storage: Store at -20°C or -80°C . Stable for 6 months if kept dry.

Phase 2: Preparation of Working Solutions (Day of Assay)
  • Thawing: Thaw one aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is low (e.g., nM range), perform a serial dilution in DMSO first , not media. This keeps the compound stable until the last moment.

  • Final Dilution: Spike the DMSO stock directly into pre-warmed culture media (37°C) while vortexing the media to ensure rapid dispersion.

    • Target: Final DMSO concentration ≤ 0.1% (v/v) for sensitive cells (primary neurons, stem cells) or ≤ 0.5% for robust lines (HeLa, HEK293).

Visual Workflow: Solubilization & Assay Integration

The following diagram illustrates the critical path from solid compound to cellular treatment, highlighting the "Danger Zones" where precipitation or hydrolysis may occur.

G Solid Solid (R)-PMPA Diethyl Ester (-20°C) Weighing Weighing (Room Temp, Dry) Solid->Weighing Equilibrate Stock Master Stock (10-50 mM) Weighing->Stock Dissolve DMSO Add Anhydrous DMSO DMSO->Stock Aliquot Aliquot & Freeze (-20°C) Stock->Aliquot Immediate Thaw Thaw Aliquot Aliquot->Thaw Day of Assay Dilution Serial Dilution (in DMSO) Thaw->Dilution Media Spike into Culture Media Dilution->Media Rapid Dispersion (Risk: Precipitation) Cells Cell Treatment (<0.5% DMSO) Media->Cells Immediate Use (Risk: Hydrolysis)

Figure 1: Critical path for solubilizing (R)-PMPA diethyl ester. Red nodes indicate high-risk steps for compound degradation or precipitation.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure your solvent system is not introducing artifacts, run the following controls:

  • Vehicle Control: Treat cells with media containing the exact % of DMSO used in the high-dose sample (e.g., 0.5%). Normalize all data to this control, not untreated media.

  • Precipitation Check: Prepare a "dummy" high-dose solution in a clear tube (no cells). Incubate at 37°C for 4 hours.

    • Pass: Solution remains clear.

    • Fail: Turbidity or crystals visible (microscopy may be needed). If failing, lower the stock concentration or increase the dilution factor.

Common Issues
  • Issue: "My IC50 is shifting between experiments."

    • Root Cause:[2][3][4] Hydrolysis of the ester in the stock solution due to repeated freeze-thaw cycles or moisture ingress.

    • Solution: Use single-use aliquots. Never re-freeze a thawed aliquot.

  • Issue: "Cells are dying in the control wells."

    • Root Cause:[2][3][4] DMSO toxicity.

    • Solution: Validate the DMSO tolerance of your specific cell line. Keep DMSO < 0.1% if possible.

References

  • Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]

  • Spinks, C. B., et al. (2017).[5] Pharmaceutical characterization of novel tenofovir liposomal formulations. Drug Design, Development and Therapy.[2] [Link]

  • Kearney, B. P., et al. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical Pharmacokinetics. (Contextual grounding on ester stability).

Sources

Application Note: N-Alkylation of Adenine with Diethyl p-Toluenesulfonyloxymethylphosphonate (DETMP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in antiviral pharmacology, serving as the active pharmacophores in therapies against HIV, HBV, and DNA viruses (e.g., Tenofovir, Adefovir)[1]. The synthesis of these agents frequently requires the precise integration of a phosphonate moiety onto a purine base. This protocol details the direct N-alkylation of adenine using diethyl p-toluenesulfonyloxymethylphosphonate (DETMP) to yield diethyl (adenin-9-yl)methylphosphonate, a critical intermediate in the development of phosphonate-based therapeutics.

Causality in Experimental Design
  • Regioselectivity (N9 vs. N7): Adenine possesses multiple nucleophilic nitrogen atoms. Deprotonation with a strong base generates the adenide anion. While both N7 and N9 sites exhibit high electron density, N9-alkylation is thermodynamically favored[2]. The choice of base and solvent dictates the kinetic control of this N9/N7 ratio.

  • Electrophile Design (DETMP): DETMP features a highly electrophilic methylene carbon flanked by a diethyl phosphonate ester and a tosylate leaving group[3],[4]. The bulky p-toluenesulfonate undergoes facile

    
     displacement. The diethyl ester acts as a protecting group that remains stable under anhydrous basic conditions, preventing premature hydrolysis[1].
    
  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandatory. They solvate the notoriously insoluble adenine while leaving the adenide anion relatively un-solvated, thereby maximizing its nucleophilicity for the

    
     attack[2],[5].
    

Experimental Workflow & Reaction Pathway

G Adenine Adenine (Poorly Soluble) Base Base Addition (NaH or Mg(OtBu)2) Adenine->Base Anion Adenide Anion (Highly Nucleophilic) Base->Anion Deprotonation DETMP DETMP Addition (SN2 Electrophile) Anion->DETMP Reaction Thermal Alkylation (60-80°C, DMF) DETMP->Reaction SN2 Displacement Quench Quench & Neutralization (aq. NH4Cl) Reaction->Quench Workup Extraction & Wash (DCM / H2O) Quench->Workup Purification Chromatography (N9 vs N7 Separation) Workup->Purification Product Purified N9-Alkylated Phosphonate Purification->Product Isomer Isolation

Caption: Workflow for the base-catalyzed N-alkylation of adenine via SN2 displacement of DETMP.

Materials & Reagents

  • Adenine:

    
    99% purity. Crucial: Must be thoroughly dried in a vacuum oven at 80 °C for 12 hours prior to use to prevent quenching of the base[1].
    
  • Diethyl p-toluenesulfonyloxymethylphosphonate (DETMP): Commercially available or synthesized via the condensation of diethyl phosphite, paraformaldehyde, and p-toluenesulfonyl chloride[3],[4].

  • Sodium Hydride (NaH): 60% dispersion in mineral oil. (Note: Magnesium tert-butoxide is an excellent alternative for related templated alkylations, yielding superior regioselectivity[6],[5]).

  • N,N-Dimethylformamide (DMF): Anhydrous, amine-free (stored over 4Å molecular sieves).

  • Workup Reagents: Saturated aqueous

    
    , Dichloromethane (DCM), Brine, Anhydrous 
    
    
    
    .

Step-by-Step Protocol: A Self-Validating System

Step 1: Deprotonation (Formation of the Adenide Anion)
  • Purge a flame-dried 250 mL three-neck round-bottom flask with Argon to establish an anhydrous atmosphere.

  • Charge the flask with Adenine (10.0 mmol, 1.35 g) and anhydrous DMF (50 mL). Stir to form a suspension.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add NaH (60% dispersion, 12.0 mmol, 0.48 g) portion-wise over 15 minutes.

    • Self-Validation Check: Hydrogen gas evolution will occur immediately. The opaque, poorly soluble adenine suspension will gradually transition into a clear or slightly hazy pale-yellow solution as the adenide anion forms. This visual shift confirms successful deprotonation.

  • Stir at room temperature for 1 hour to ensure complete conversion to the anion.

Step 2: Alkylation
  • Prepare a solution of DETMP (11.0 mmol, 3.54 g) in anhydrous DMF (10 mL).

  • Add the DETMP solution dropwise to the adenide mixture over 30 minutes at room temperature.

    • Causality: Dropwise addition prevents local concentration spikes of the electrophile, heavily suppressing the formation of bis-alkylated byproducts.

  • Heat the reaction mixture to 60–70 °C and stir for 12–16 hours[7],[5].

    • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting adenine (

      
       ~0.1) should be consumed, replaced predominantly by the N9-product (
      
      
      
      ~0.45) and a minor N7-isomer spot (
      
      
      ~0.35).
Step 3: Quenching and Workup
  • Cool the reaction mixture to 0 °C.

  • Quench cautiously by adding saturated aqueous

    
     (10 mL) dropwise.
    
    • Causality:

      
       safely neutralizes unreacted NaH and protonates basic byproducts without raising the pH to levels that would hydrolyze the sensitive diethyl phosphonate ester.
      
  • Concentrate the mixture under reduced pressure (rotary evaporator, water bath <50 °C) to remove the majority of the DMF.

  • Partition the resulting residue between DCM (100 mL) and distilled water (50 mL).

  • Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude oil.
    
Step 4: Purification
  • Purify the crude mixture via silica gel flash chromatography.

  • Elute using a gradient of DCM to DCM:MeOH (95:5).

  • Isolate the N9-alkylated product (which elutes first) from the more polar N7-isomer.

  • Concentrate the pure fractions to obtain diethyl (adenin-9-yl)methylphosphonate as a white solid or viscous foam.

Quantitative Data & Optimization

Reaction conditions significantly influence both the overall yield and the regioselectivity (N9 vs. N7 isomer formation). The table below summarizes optimization data derived from established nucleoside alkylation methodologies[2],[7],[6].

BaseSolventTemperature (°C)Time (h)N9:N7 RatioIsolated N9 Yield (%)

DMF80243:145

DMF60185:162
NaHDMF60127:178

NMP7516>10:185*

*Note: Magnesium alkoxides (


) are highly effective for related alkylations (e.g., Tenofovir intermediate synthesis) due to the templating effect of the 

ion. The metal coordinates both the phosphonate oxygen and the purine nitrogen, driving exceptional regioselectivity[6],[5].

Troubleshooting

  • Low Yield / High Starting Material Recovery: Ensure the adenine is strictly anhydrous. Trace moisture rapidly consumes NaH, preventing adenide formation. Verify this by checking for a lack of

    
     evolution upon NaH addition[2].
    
  • High N7-Isomer Formation: If the N7-isomer exceeds 15%, lower the reaction temperature to 50 °C. While thermodynamic control at higher temperatures generally favors N9, excessive heat can cause equilibration or degradation depending on the specific linker[1].

  • Ester Hydrolysis: Strictly avoid strong aqueous bases (like NaOH) during the workup phase. The diethyl phosphonate ester is highly susceptible to hydrolysis under harsh basic conditions, which yields a water-soluble monoethyl ester that will be lost in the aqueous wash[1].

References

  • Diethyl p-Toluenesulfonyloxymethylphosphon
  • Magnesium tert-butoxide | 32149-57-8.Benchchem.
  • Environmental sustainability of the globalized pharmaceutical supply chains: The case of tenofovir disoproxil fumarate.ACS Sustainable Chemistry & Engineering (via Amazon S3).
  • Synthesis of Adenines with a Phosphorus-Containing Group in the 9-Position.
  • Diethyl (hydroxymethyl)

Sources

Application Notes & Protocols: Assessing the Cellular Permeability of Phosphonate Diesters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phosphonate Prodrug Strategy and the Permeability Challenge

Phosphonate nucleotide analogues represent a cornerstone in antiviral and anticancer therapy.[1] These compounds are potent inhibitors of key cellular enzymes, but their therapeutic application is hampered by a fundamental physicochemical barrier: the phosphonate group itself. At physiological pH, this group is negatively charged, rendering the molecule highly polar and largely incapable of crossing the lipophilic cell membrane to reach its intracellular target.[2]

To overcome this, medicinal chemists employ a prodrug strategy, masking the phosphonate's negative charges with two ester groups, creating a neutral phosphonate diester.[3] This modification significantly increases the compound's lipophilicity, with the goal of enhancing passive diffusion across the cell membrane.[4] Once inside the cell, these ester groups are designed to be cleaved by endogenous esterases, releasing the active phosphonate monoanion to exert its therapeutic effect.[5]

However, predicting the in vivo success of this strategy is not trivial. The efficiency of absorption is not solely dependent on lipophilicity. It is a complex interplay of passive diffusion, potential interactions with influx and efflux transporters, and paracellular passage.[6] Therefore, robust, predictive, and well-validated in vitro permeability assays are indispensable tools in the drug development pipeline for selecting candidate compounds with favorable pharmacokinetic profiles.

This guide provides a comprehensive overview and detailed protocols for two gold-standard assays used to evaluate the permeability of phosphonate diesters: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into data interpretation tailored to the unique properties of phosphonate diesters.

Guiding Principles: Understanding Permeability Mechanisms

A compound can traverse a cellular barrier, such as the intestinal epithelium, through several routes. Understanding these pathways is critical for selecting the appropriate assay and correctly interpreting the resulting data.

  • Passive Transcellular Diffusion: The primary intended route for lipophilic phosphonate diesters. The compound dissolves in the lipid bilayer of the cell membrane and diffuses across, driven by a concentration gradient. This pathway is non-saturable and independent of cellular energy.

  • Paracellular Transport: The compound passes through the tight junctions between cells. This route is generally restricted to small, hydrophilic molecules, and its contribution to the permeability of most phosphonate diesters is expected to be minimal.

  • Active Transport: The compound is recognized and transported across the membrane by protein carriers. This can be an influx (uptake) or efflux (extrusion) process. Efflux, mediated by transporters like P-glycoprotein (P-gp), is a common cause of poor oral bioavailability and is a critical parameter to assess.[6]

  • Endocytosis: For some phosphonate analogs, uptake may occur via fluid-phase or adsorptive endocytosis, where the molecule is engulfed by the cell membrane.[7][8]

The choice of assay depends on which of these mechanisms you need to investigate.

cluster_transport cell1 Apical Side (Lumen) Cell 1 Basolateral Side (Blood) cell2 Apical Side Cell 2 Basolateral Side Trans Passive Transcellular cell3 Apical Side Cell 3 Basolateral Side Active Active Transport Trans->cell2:apical 1 Para Paracellular Para->cell1:e 2 Active->cell3:apical 3

Caption: Transport routes across an epithelial cell monolayer.

Assay Selection: A Logic-Driven Workflow

The selection of a permeability assay should be guided by the stage of drug development and the specific questions being asked. PAMPA is an excellent high-throughput tool for early-stage screening and rank-ordering of compounds based on passive permeability, while the Caco-2 assay provides more detailed, biologically relevant information for lead optimization.[6][9]

G start Start: Phosphonate Diester Candidate discovery Early Discovery / High-Throughput Screening? start->discovery pampa PAMPA Assay (Assesses Passive Permeability) discovery->pampa Yes lead_opt Lead Optimization / Mechanistic Study? discovery->lead_opt No pampa_result High Passive Permeability? pampa->pampa_result caco2 Bidirectional Caco-2 Assay (Assesses Passive + Active Transport) pampa_result->caco2 Yes redesign Redesign Compound pampa_result->redesign No lead_opt->caco2 Yes caco2_result Analyze Papp & Efflux Ratio caco2->caco2_result good_candidate Good Oral Candidate (High Papp, Low Efflux) caco2_result->good_candidate Yes poor_candidate Poor Candidate (Low Papp and/or High Efflux) caco2_result->poor_candidate No poor_candidate->redesign

Caption: Decision workflow for selecting a permeability assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA model assesses passive, transcellular permeability by measuring the diffusion of a compound from a donor well, through a filter coated with a lipid-in-organic-solvent, to an acceptor well.[10][11] It is a cell-free system, making it rapid, cost-effective, and highly reproducible for screening large numbers of compounds.[9]

Materials:

  • PAMPA plate system (e.g., 96-well MultiScreen-IP PAMPA filter plate)[10]

  • Phosphatidylcholine (or other desired lipid mixture)

  • Dodecane (or other suitable organic solvent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test phosphonate diesters and control compounds (see Table 1)

  • 96-well UV-compatible or LC-MS compatible collection plates

  • Plate reader or LC-MS/MS system

Experimental Protocol:

  • Solution Preparation:

    • Lipid Solution: Prepare a 2-4% (w/v) solution of phosphatidylcholine in dodecane.[12] This solution mimics the lipid composition of the intestinal barrier.

    • Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds and controls in 100% DMSO.

    • Donor Solutions: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<1%) to avoid compromising membrane integrity.

    • Acceptor Solution: Fill the wells of the acceptor plate with PBS (pH 7.4). For poorly soluble compounds, 1-2% BSA can be added to the acceptor buffer to act as a sink and improve recovery, though this may alter permeability kinetics.[13]

  • Membrane Coating:

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate.[12] Avoid touching or puncturing the membrane.

    • Allow the solvent to impregnate the filter for at least 5 minutes.

  • Assay Incubation:

    • Add 200 µL of the donor solution (containing the test compound) to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.[12] The incubation time should be optimized to ensure quantifiable amounts of compound cross the membrane without reaching equilibrium.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells, as well as in a reference sample of the initial donor solution, using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis & QC:

  • Calculate Permeability: The apparent permeability coefficient (Pe or Papp) is calculated using the equation provided in the Data Interpretation section (6.1).

  • Quality Control: Run high, medium, and low permeability control compounds in every assay to ensure the system is performing as expected (see Table 1).[12] Membrane integrity can be assessed using a low-permeability marker like Lucifer Yellow.

Protocol 2: Caco-2 Cell Bidirectional Permeability Assay

Principle: The Caco-2 assay is the industry standard for predicting human intestinal absorption.[14] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes on a semi-permeable filter, forming tight junctions that mimic the intestinal barrier.[6][15] This model allows for the simultaneous assessment of passive diffusion, active transport, and paracellular flux.[6]

Materials:

  • Caco-2 cells (passage number 20-50 is recommended)[16]

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell® permeable supports (e.g., 12- or 24-well plates, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test phosphonate diesters and control compounds (see Table 1)

  • Lucifer Yellow (LY) solution (for integrity testing)

  • TEER meter (e.g., Millicell® ERS-2 Voltohmmeter)

  • LC-MS/MS system

Experimental Protocol:

Part A: Cell Culture and Monolayer Formation

  • Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Differentiation: Culture the cells for 21-28 days, changing the medium in both apical and basolateral chambers every 2-3 days.[17][18] During this time, the cells will differentiate and form a confluent, polarized monolayer with functional tight junctions.

Part B: Monolayer Integrity Verification (Self-Validation)

  • TEER Measurement: Before the transport study, measure the Trans-Epithelial Electrical Resistance (TEER) of each monolayer. TEER values should be stable and typically >250 Ω·cm2, indicating a confluent and tight monolayer.

  • Lucifer Yellow Permeability: After the transport experiment, assess the permeability of the paracellular marker Lucifer Yellow (LY). The apparent permeability (Papp) of LY should be low (<1.0 x 10-6 cm/s), confirming that the tight junctions were not compromised during the experiment.[18][19]

Part C: Bidirectional Transport Experiment

G cluster_AtoB A → B Transport (Absorption) cluster_BtoA B → A Transport (Efflux) AtoB_Setup Apical Chamber (A) Add Compound Caco-2 Monolayer Basolateral Chamber (B) Sample for Analysis BtoA_Setup Apical Chamber (A) Sample for Analysis Caco-2 Monolayer Basolateral Chamber (B) Add Compound

Caption: Setup for bidirectional Caco-2 transport experiment.

  • Preparation: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the plates with transport buffer for 30 minutes at 37°C.

  • Initiate Transport:

    • Apical to Basolateral (A→B) Transport: For each test compound, add the working solution (e.g., 1-10 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the same working solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.[13][20]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

6.1. Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp in cm/s) is calculated for both assays using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation (mass/time) into the receiver chamber.

  • A is the surface area of the membrane (cm2).

  • C0 is the initial concentration of the compound in the donor chamber (mass/volume).

6.2. Calculation of Efflux Ratio (ER)

For the Caco-2 assay, the efflux ratio is a key indicator of active transport.[21]

ER = Papp (B→A) / Papp (A→B)

  • ER ≈ 1: Suggests that passive diffusion is the primary mechanism of transport.

  • ER ≥ 2: Indicates that the compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[6][21]

6.3. Data Interpretation and Classification

The calculated Papp values allow for the classification of a compound's permeability potential. These classifications are widely used in the pharmaceutical industry and are recognized by regulatory agencies like the FDA.[21][22]

Table 1: Permeability Classification and Control Compounds

Permeability ClassCaco-2 Papp (A→B) Range (x 10⁻⁶ cm/s)Example Control CompoundsPrimary Transport
High > 10Propranolol, Theophylline[16][21]Passive Diffusion
Moderate 1 - 10Piroxicam, Ketoprofen[16]Passive/Mixed
Low < 1Atenolol, Acyclovir, Mannitol[21]Paracellular/Poor
Efflux Substrate ER ≥ 2Talinolol (P-gp), Quinidine (P-gp)[6][21]Active Efflux

Note: The exact Papp values can vary between laboratories. It is crucial to validate the assay system with a set of standard compounds to establish internal classification criteria.[16]

For phosphonate diesters, a desirable profile is High permeability with an ER < 2 . A high Papp value suggests efficient passive diffusion across the membrane, while a low efflux ratio indicates the compound is not significantly removed by efflux pumps, maximizing its intracellular concentration.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Compound Recovery (<70%) in Caco-2 Assay - Non-specific binding to plasticware- Compound instability in buffer- Intracellular metabolism- Add 1-4% BSA to the basolateral (receiver) chamber.[13]- Assess compound stability in assay buffer over the incubation period.[23]- Reduce incubation time.
High Variability in Papp Values - Inconsistent cell monolayer integrity- Pipetting errors- Analytical variability- Ensure TEER values are consistent across the plate before the assay.- Use automated or calibrated pipettes.- Validate the analytical method for precision and accuracy.
High Lucifer Yellow Permeability - Incomplete monolayer formation- Cellular toxicity of the test compound- Physical disruption of the monolayer- Extend cell culture time; ensure proper seeding density.- Assess compound cytotoxicity at the tested concentration.- Handle plates gently; avoid scraping the monolayer.
PAMPA Results Do Not Correlate with Caco-2 - Compound is a substrate for active transport (influx or efflux).- This is an expected and informative result. A high PAMPA Papp but low Caco-2 Papp (A→B) with ER ≥ 2 strongly suggests the compound is an efflux substrate.[9]

Conclusion

Assessing the permeability of phosphonate diesters is a critical step in the development of effective prodrugs. The PAMPA and Caco-2 assays, when used strategically, provide a powerful platform for this evaluation. PAMPA offers a high-throughput method to screen for passive permeability, while the Caco-2 assay delivers a more biologically nuanced picture that includes the vital impact of active transport. By understanding the principles behind these assays, employing robust, self-validating protocols, and correctly interpreting the data, researchers can effectively identify phosphonate diester candidates with a higher probability of success in vivo, ultimately accelerating the delivery of new therapies to patients.

References

  • Vertex AI Search. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
  • MDPI. (2025, January 31). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Retrieved March 4, 2026, from [Link]

  • PubMed. (2012, May 15). Cell-based in vitro models for predicting drug permeability. Retrieved March 4, 2026, from [Link]

  • PubMed. (2024, June 13). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2023, June 14). In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea. Retrieved March 4, 2026, from [Link]

  • Preprints.org. (2024, May 29). Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. Retrieved March 4, 2026, from [Link]

  • FDA. (2022, November 30). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved March 4, 2026, from [Link]

  • MDPI. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US7390791B2 - Prodrugs of phosphonate nucleotide analogues.
  • Bienta. (n.d.). Caco-2 Method Validation. Retrieved March 4, 2026, from [Link]

  • PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Evaluation of Nucleoside Phosphonates and Their Analogs and Prodrugs for Inhibition of Orthopoxvirus Replication. Retrieved March 4, 2026, from [Link]

  • PubMed. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Retrieved March 4, 2026, from [Link]

  • PMC. (2021, January 8). Overview of Biologically Active Nucleoside Phosphonates. Retrieved March 4, 2026, from [Link]

  • UNIMIB - Milano-Bicocca. (2016, August 25). Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages. Retrieved March 4, 2026, from [Link]

  • PubMed. (n.d.). Mechanism of uptake of the phosphonate analog (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) in Vero cells. Retrieved March 4, 2026, from [Link]

  • PubMed. (n.d.). Mechanisms of the inhibition of chemotaxis by phosphonate esters. Retrieved March 4, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2014, August 21). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Retrieved March 4, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 4, 2026, from [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved March 4, 2026, from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved March 4, 2026, from [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved March 4, 2026, from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved March 4, 2026, from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved March 4, 2026, from [Link]

  • Admescope. (n.d.). Permeability and Transporters. Retrieved March 4, 2026, from [Link]

  • PMC - NIH. (2019, April 16). Phosphate uptake by the phosphonate transport system PhnCDE. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2017, November 2). Caco-2 cell permeability assays to measure drug absorption. Retrieved March 4, 2026, from [Link]

  • MilliporeSigma. (n.d.). MultiScreen Filter Plates for PAMPA. Retrieved March 4, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 4, 2026, from [Link]

  • MDPI. (2026, February 28). The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity. Retrieved March 4, 2026, from [Link]

  • PMC - NIH. (n.d.). Incorporation of a FRET Pair within a Phosphonate Diester. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical factors affecting permeability. Retrieved March 4, 2026, from [Link]

  • FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 4, 2026, from [Link]

  • SaND. (2021, November 10). The challenge in measuring low-permeability materials: a comparison of different approaches. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Advances and Challenges in the Creation of Porous Metal Phosphonates. Retrieved March 4, 2026, from [Link]

  • Regulations.gov. (2021, May 12). M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2016, March 30). Challenges in measuring permeability of cementitious materials – towards a promising method. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, October 16). Challenges for measuring two-phase flow properties on sandstones: focus on mineralogical changes and heterogeneity. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 10). (PDF) Phosphate esters. Chemistry and properties. Retrieved March 4, 2026, from [Link]

  • Sci. Publication. (2025, March 5). The effect of phosphonate groups on thermal degradation. Retrieved March 4, 2026, from [Link]

  • MDPI. (2021, July 31). Effect of Esterification Conditions on the Physicochemical Properties of Phosphorylated Potato Starch. Retrieved March 4, 2026, from [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Diethyl PMPA to Phosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil fumarate (TDF), a diethyl PMPA derivative, is a widely used antiretroviral prodrug for the treatment of HIV and Hepatitis B infections. Its efficacy relies on the in vivo hydrolysis of the ester groups to release the active component, tenofovir (PMPA), a phosphonic acid nucleotide analog.[1] This conversion is a critical step that enables the drug to be phosphorylated to its active diphosphate form, which then inhibits viral reverse transcriptase.[1] Understanding and replicating this hydrolysis in a laboratory setting is essential for various research and development activities, including the synthesis of analytical standards, the study of metabolites, and the development of new drug delivery systems.

This technical guide provides detailed application notes and protocols for the three primary methods of converting diethyl PMPA to its active phosphonic acid form: acidic, basic, and enzymatic hydrolysis. The guide is designed to provide researchers with the necessary information to select the most appropriate method for their specific application and to execute the conversion efficiently and effectively.

Chemical Principles of Hydrolysis

The hydrolysis of diethyl PMPA involves the cleavage of the two ester bonds, which can be achieved under different catalytic conditions. The reaction proceeds in a stepwise manner, with the initial hydrolysis yielding a monoester intermediate, which is then further hydrolyzed to the final phosphonic acid, tenofovir.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This is a reversible process, and an excess of water is typically used to drive the equilibrium towards the products.[3]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester. This process is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[3]

Enzymatic Hydrolysis

In vivo, the hydrolysis of TDF is catalyzed by esterase enzymes, primarily carboxylesterases found in the gut and plasma.[4] These enzymes provide a specific and efficient catalytic environment for the hydrolysis of the ester bonds at physiological pH. In a laboratory setting, commercially available esterases, such as porcine liver esterase (PLE), can be used to mimic this process.[5][6]

Hydrolysis Methods: A Comparative Overview

The choice of hydrolysis method depends on several factors, including the desired reaction scale, the required purity of the final product, and the sensitivity of the starting material and product to pH extremes. The following table provides a comparative summary of the three methods:

FeatureAcidic HydrolysisBasic HydrolysisEnzymatic Hydrolysis
Reagents Strong acids (e.g., HCl, HBr)Strong bases (e.g., NaOH)Esterase enzymes (e.g., Porcine Liver Esterase)
Reaction Conditions Elevated temperatures (40-90°C)Room temperature to elevated temperatures (RT-45°C)Physiological temperature (e.g., 37°C) and pH (e.g., 7.4)
Reaction Time HoursMinutes to hoursHours
Work-up Neutralization, extractionNeutralization, extraction, potential for salt removalProtein precipitation/removal, extraction
Advantages Inexpensive reagents, scalableGenerally faster than acidic hydrolysisMild reaction conditions, high specificity, minimal side products
Disadvantages Harsh conditions can lead to side products, requires careful pH control during work-upPotential for base-sensitive functional groups to reactEnzymes can be expensive, optimization of conditions may be required, potential for enzyme inhibition

Experimental Protocols

The following sections provide detailed step-by-step protocols for each hydrolysis method.

Protocol 1: Acid-Catalyzed Hydrolysis of Diethyl PMPA

This protocol describes the hydrolysis of diethyl PMPA (TDF) to tenofovir using hydrochloric acid.

Materials
  • Tenofovir Disoproxil Fumarate (TDF)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethyl Acetate

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve Tenofovir Disoproxil Fumarate in a minimal amount of methanol. Add 1N HCl solution in a 1:1 ratio to the TDF solution. For example, for 100 mg of TDF, use 10 mL of 1N HCl.[7]

  • Hydrolysis: Heat the reaction mixture to 60°C and stir for 4-6 hours.[8] Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the solution to pH 7 with 1N NaOH. Monitor the pH closely to avoid making the solution too basic.[8]

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 20 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Concentration: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to remove any remaining organic solvent and to reduce the volume.

  • Purification (Crystallization): The crude tenofovir can be purified by crystallization. The specific solvent system for crystallization may need to be optimized, but a mixture of water and a water-miscible organic solvent like isopropanol or ethanol is a good starting point. Cool the concentrated aqueous solution and slowly add the organic solvent until the solution becomes cloudy. Allow the solution to stand at 4°C overnight to facilitate crystal formation.

  • Isolation and Drying: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold organic solvent (e.g., isopropanol). Dry the purified tenofovir under vacuum to a constant weight.

Workflow Diagram

Acidic_Hydrolysis_Workflow start Start: TDF in Methanol add_hcl Add 1N HCl start->add_hcl hydrolysis Heat at 60°C for 4-6h add_hcl->hydrolysis neutralization Neutralize with 1N NaOH hydrolysis->neutralization extraction Extract with Ethyl Acetate neutralization->extraction concentration Concentrate Aqueous Layer extraction->concentration crystallization Crystallize from Water/IPA concentration->crystallization isolation Filter and Dry crystallization->isolation end End: Purified Tenofovir isolation->end

Caption: Experimental workflow for the acidic hydrolysis of Diethyl PMPA.

Protocol 2: Base-Catalyzed Hydrolysis of Diethyl PMPA

This protocol describes the saponification of diethyl PMPA (TDF) to tenofovir using sodium hydroxide.

Materials
  • Tenofovir Disoproxil Fumarate (TDF)

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Deionized Water

  • Acetonitrile

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • HPLC system for reaction monitoring

Procedure
  • Reaction Setup: Dissolve Tenofovir Disoproxil Fumarate in a mixture of acetonitrile and water.[9] Add 1N NaOH solution. For a small-scale reaction, you can start with a 1:1 mixture of a 1 mg/mL TDF solution in acetonitrile and 0.1N NaOH.[2]

  • Hydrolysis: Stir the reaction mixture at room temperature for 2-4 hours or at 40°C for a shorter duration (e.g., 1-2 hours).[2][7] Monitor the reaction by HPLC until the TDF peak disappears.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize to pH 7 with 1N HCl.[2]

  • Extraction: Transfer the neutralized solution to a separatory funnel and wash with ethyl acetate (3 x 20 mL) to remove organic impurities. Discard the organic layers.

  • Concentration and Purification: Concentrate the aqueous layer under reduced pressure. The resulting crude tenofovir can be purified by crystallization as described in the acidic hydrolysis protocol.

Workflow Diagram

Basic_Hydrolysis_Workflow start Start: TDF in ACN/Water add_naoh Add 1N NaOH start->add_naoh hydrolysis Stir at RT for 2-4h add_naoh->hydrolysis neutralization Neutralize with 1N HCl hydrolysis->neutralization extraction Wash with Ethyl Acetate neutralization->extraction concentration Concentrate Aqueous Layer extraction->concentration purification Purify by Crystallization concentration->purification end End: Purified Tenofovir purification->end

Caption: Experimental workflow for the basic hydrolysis of Diethyl PMPA.

Protocol 3: Enzymatic Hydrolysis of Diethyl PMPA

This protocol provides a general method for the enzymatic hydrolysis of diethyl PMPA (TDF) using porcine liver esterase (PLE). Optimization of enzyme and substrate concentrations may be necessary for optimal results.

Materials
  • Tenofovir Disoproxil Fumarate (TDF)

  • Porcine Liver Esterase (PLE)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile

  • Trichloroacetic acid (TCA) or cold acetonitrile for quenching

  • Centrifuge

  • Incubator/shaker

  • HPLC system for reaction monitoring

Procedure
  • Enzyme and Substrate Preparation: Prepare a stock solution of Porcine Liver Esterase in phosphate buffer (pH 7.4). The concentration will depend on the activity of the enzyme lot (typically in units/mL). Prepare a stock solution of TDF in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO.

  • Reaction Setup: In a reaction vessel, add the phosphate buffer and pre-warm to 37°C. Add the TDF stock solution to the buffer to achieve the desired final substrate concentration (e.g., 10-100 µM).

  • Enzymatic Reaction: Initiate the reaction by adding the PLE stock solution to the substrate solution. The final enzyme concentration should be optimized, but a starting point could be in the range of 10-50 units/mL. Incubate the reaction mixture at 37°C with gentle shaking.

  • Reaction Monitoring and Quenching: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile or a solution of trichloroacetic acid (e.g., 10% w/v).

  • Protein Precipitation and Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Analyze the supernatant by HPLC to determine the concentration of remaining TDF, the monoester intermediate, and the final product, tenofovir.

  • Work-up and Purification (for preparative scale): For larger-scale reactions, after the reaction is complete, the enzyme can be denatured by heating or by adding an organic solvent. The precipitated protein is then removed by centrifugation or filtration. The resulting solution containing tenofovir can be purified using techniques like preparative HPLC or crystallization.

Logical Relationship Diagram

Enzymatic_Hydrolysis_Logic TDF Diethyl PMPA (TDF) Monoester Monoester Intermediate TDF->Monoester Step 1: Hydrolysis PLE Porcine Liver Esterase (PLE) PLE->TDF catalyzes PLE->Monoester catalyzes Tenofovir Tenofovir (PMPA) Monoester->Tenofovir Step 2: Hydrolysis

Caption: Stepwise enzymatic hydrolysis of Diethyl PMPA to Tenofovir.

Analytical Monitoring

The conversion of diethyl PMPA to tenofovir can be effectively monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical HPLC Conditions:
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Flow Rate: 0.8 - 1.2 mL/min[11]

  • Detection: UV at 260 nm[10][11]

  • Injection Volume: 10-20 µL

Under these conditions, the retention time of the more lipophilic diethyl PMPA (TDF) will be longer than that of the more polar monoester intermediate and the final product, tenofovir. By integrating the peak areas of each component, the progress of the reaction can be quantified.

Conclusion

This application note provides a comprehensive guide to the hydrolysis of diethyl PMPA (TDF) to its active phosphonic acid form, tenofovir. The choice between acidic, basic, and enzymatic hydrolysis will depend on the specific requirements of the research. The detailed protocols and workflows provided herein should enable researchers to successfully perform this important chemical transformation in a laboratory setting. Careful monitoring of the reaction by HPLC is crucial for optimizing the reaction conditions and ensuring the complete conversion to the desired product.

References

  • Chavankula, R., et al. (2012). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 4(3), 931-940.
  • Chavankula, R., et al. (2012). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. Available at: [Link]

  • Kim, I., et al. (2006). Nucleoside ester prodrug substrate specificity of liver carboxylesterase. Journal of Pharmacology and Experimental Therapeutics, 316(2), 557-565. Available at: [Link]

  • Reddy, B. S., et al. (2013). Process for the preparation of tenofovir disoproxil fumarate. Google Patents. US20130005969A1.
  • Vivek, K., et al. (2024). LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. JBINO. Available at: [Link]

  • Manojkumar, I., et al. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Neliti. Available at: [Link]

  • Reddy, B. S., et al. (2015). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • Li, G., et al. (2023). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. Organic Process Research & Development. Available at: [Link]

  • Wang, Y., et al. (2019). Preparation method of tenofovir disoproxil fumarate intermediate. Google Patents. CN106632484B.
  • Sunkara, S., et al. (2012). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. PMC. Available at: [Link]

  • Hetrick, K. J., & Raines, R. T. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Available at: [Link]

  • Reddy, B. S., et al. (2015). An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof. Google Patents. EP2860185A1.
  • Reddy, B. S., et al. (2015). Process for the preparation of tenofovir. Google Patents. EP2046792B1.
  • Agrawal, D., et al. (2020). NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPARATIONS. IJCRT.org. Available at: [Link]

  • Anonymous. (2017). experimental. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Jansa, P., et al. (2012). Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. RSC Publishing. Available at: [Link]

  • Pereira, C. A., et al. (2019). Optimization of the porcine liver enzymatic hydrolysis conditions. ResearchGate. Available at: [Link]

  • Anonymous. (2019). Identification, synthesis and characterization of new impurities in tenofovir. ResearchGate. Available at: [Link]

  • Parise Filho, R., et al. (2012). Chemical and enzymatic hydrolysis of tenofovir disoproxil fumarate into its active component, tenofovir. ResearchGate. Available at: [Link]

  • Anonymous. (2012). Organic CHEMISTRY. TSI Journals. Available at: [Link]

  • Anonymous. (2020). Purification of tenofovir alafenamide and its intermediates. Google Patents. EP3077404B1.
  • Anonymous. (2015). Purification method of tenofovir disoproxil fumarate. Google Patents. CN105198928A.
  • Kurmi, M., et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. PubMed. Available at: [Link]

  • Anonymous. (2009). Crystalline form of tenofovir disoproxil and a process for its preparation. Google Patents. WO2009130437A1.
  • Berlicki, Ł., et al. (2018). Phosphonic acid: preparation and applications. Beilstein Journals. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tenofovir Impurities. BenchChem.
  • Morris, A. P., et al. (2008). Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. ResearchGate. Available at: [Link]

  • Anderson, P. L., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. PMC. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Available at: [Link]

  • Anonymous. (2017). Intestinal Absorption Enhancement of the Ester Prodrug Tenofovir Disoproxil Fumarate through Modulation of the Biochemical Barrier by Defined Ester Mixtures. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Wikipedia. Retrieved from [Link]

  • Reddy, B. S., et al. (2011). Process for the preparation of Tenofovir. Google Patents. US8049009B2.
  • Anonymous. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions?. Chemistry Stack Exchange. Available at: [Link]

  • Anonymous. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Available at: [Link]

  • Moss, D. M., et al. (2017). Simulating Intestinal Transporter and Enzyme Activity in a Physiologically Based Pharmacokinetic Model for Tenofovir Disoproxil Fumarate. PMC. Available at: [Link]

  • Tukulula, M., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. PMC. Available at: [Link]

Sources

Preparation of liposomal formulations containing (R)-PMPA diethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(R)-PMPA diethyl ester is the lipophilic bis-ethyl ester prodrug of Tenofovir ((R)-PMPA), a nucleotide reverse transcriptase inhibitor. Unlike the parent phosphonic acid, which is highly hydrophilic and requires active transport or high doses to achieve intracellular efficacy, the diethyl ester modification masks the negative charges of the phosphonate group. This modification significantly increases lipophilicity (


), allowing for passive diffusion across cell membranes.

However, the diethyl ester is susceptible to chemical hydrolysis in aqueous environments and rapid enzymatic degradation in plasma. Encapsulation within PEGylated liposomes serves three critical functions:

  • Solubility Enhancement: Solubilizes the hydrophobic ester within the lipid bilayer.

  • Protection: Shields the ester bond from premature hydrolysis.

  • Passive Targeting: Exploits the Enhanced Permeability and Retention (EPR) effect or natural macrophage uptake (RES targeting) depending on particle size.

This guide details the Thin-Film Hydration method, optimized for bench-scale R&D, and the Ethanol Injection method for scalability.

Material Selection & Experimental Design

Lipid Composition Strategy

The choice of lipids determines the fluidity (


), stability, and release profile. For (R)-PMPA diethyl ester, a "rigid" bilayer is recommended to prevent premature leakage of the lipophilic drug.
ComponentRoleRecommended MaterialMolar Ratio (Typical)
Bulk Lipid Structural backbone; High

for stability.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (

)
55-60%
Stabilizer Modulates membrane fluidity; prevents leakage.Cholesterol (Sheep wool or synthetic)35-40%
Stealth Agent Provides steric barrier; increases circulation half-life.DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])5%
Payload Active Pharmaceutical Ingredient (API).(R)-PMPA Diethyl Ester Drug-to-Lipid ratio: 1:10 to 1:20 (w/w)

Expert Insight: Do not use unsaturated lipids like EPC (Egg PC) or DOPC if long-term stability is required. The oxidation of double bonds and lower transition temperatures lead to "leaky" liposomes for small hydrophobic molecules.

Method A: Thin-Film Hydration (Bench Standard)

This method is the gold standard for initial formulation screening due to its ability to handle small volumes and high encapsulation efficiency for lipophilic drugs.

Workflow Diagram

ThinFilmHydration Weighing 1. Weighing (Lipids + Drug) Dissolution 2. Dissolution (Chloroform/MeOH) Weighing->Dissolution Evaporation 3. Rotary Evaporation (Formation of Thin Film) Dissolution->Evaporation 40°C, Vacuum Drying 4. Vacuum Drying (Overnight) Evaporation->Drying Remove Trace Solvent Hydration 5. Hydration (Buffer > Tm) Drying->Hydration Add PBS/HEPES Sizing 6. Extrusion (100nm Polycarbonate) Hydration->Sizing > 60°C Purification 7. Dialysis/TFF (Remove Free Drug) Sizing->Purification

Figure 1: Step-by-step workflow for Thin-Film Hydration. Critical control points are indicated by color transitions.

Detailed Protocol

Step 1: Co-Solubilization (Critical for Lipophilic Loading)

  • In a 50 mL round-bottom flask, dissolve DSPC, Cholesterol, DSPE-PEG2000, and (R)-PMPA diethyl ester in a mixture of Chloroform:Methanol (2:1 v/v).

    • Why? Adding the drug here ensures it integrates into the lipid membrane during formation. Adding it during hydration (aqueous phase) will result in precipitation of the hydrophobic ester.

  • Ensure the solution is optically clear.

Step 2: Film Formation

  • Attach the flask to a Rotary Evaporator.

  • Set water bath to 45°C .

  • Apply vacuum gradually (start at 300 mbar, lower to 50 mbar) to prevent bumping.

  • Rotate at 100-150 rpm until a thin, dry film forms on the flask wall.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove trace organic solvents (chloroform residues are toxic and destabilize the bilayer).

Step 3: Hydration

  • Pre-warm the hydration buffer (PBS, pH 7.4) to 65°C (Must be

    
     of DSPC).
    
  • Add buffer to the lipid film.

  • Rotate without vacuum at 65°C for 30-45 minutes.

  • Observation: The film should peel off, forming a milky suspension (Multilamellar Vesicles - MLVs).

Step 4: Downsizing (Extrusion)

  • Assemble a thermobarrel extruder with a 100 nm polycarbonate membrane .

  • Maintain extruder temperature at 65°C .

  • Pass the MLV suspension through the membrane 11-21 times.

    • Why odd numbers? To ensure the final pass exits on the side opposite to the input, reducing contamination with large particles.

  • Result: Small Unilamellar Vesicles (SUVs) ~100-120 nm.

Method B: Ethanol Injection (Scalable Alternative)

For larger batches (>50 mL), thin-film evaporation becomes inefficient.

  • Organic Phase: Dissolve Lipids and (R)-PMPA diethyl ester in absolute Ethanol (heated to 60°C).

  • Aqueous Phase: Heat PBS (pH 7.4) to 65°C under magnetic stirring.

  • Injection: Inject the ethanol solution into the aqueous phase using a syringe pump (flow rate: 1-2 mL/min) while stirring rapidly.

  • Solvent Removal: Remove ethanol via Diafiltration (TFF) or Dialysis.

Physicochemical Characterization & QC

Every batch must be validated against these specifications to ensure "Self-Validating" quality.

ParameterMethodAcceptance CriteriaNotes
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)80 - 120 nmIndices < 200 nm are required for EPR effect.
Polydispersity Index (PDI) DLS< 0.20PDI > 0.3 indicates aggregation.
Zeta Potential Electrophoretic Light Scattering-10 to -30 mVSlightly negative due to DSPE-PEG; prevents aggregation.
Encapsulation Efficiency (EE%) HPLC (UV)> 85%High EE expected due to lipophilicity of the ester.
Drug Loading HPLC5 - 10% (w/w)Dependent on lipid solubility limit.
HPLC Protocol for (R)-PMPA Diethyl Ester
  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer pH 6.0 (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Adenine chromophore).

  • Sample Prep: Lyse liposomes with Methanol (1:10 dilution) to release drug before injection.

Structural Mechanism Visualization

Understanding where the drug sits is crucial for predicting release kinetics. (R)-PMPA Diethyl Ester is hydrophobic, positioning it within the acyl chain region.

LiposomeStructure Core Aqueous Core (Buffer) LipidHead Lipid Head LipidTail Hydrophobic Region LipidHead->LipidTail PEG PEG Layer (Stealth) LipidHead->PEG Drug (R)-PMPA Diethyl Ester Note Drug partitions into the hydrophobic bilayer due to diethyl ester modification.

Figure 2: Schematic of drug localization. The diethyl ester prodrug (Red) resides in the hydrophobic acyl chain region, unlike the hydrophilic parent drug which would reside in the aqueous core.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Encapsulation Efficiency Drug precipitating during hydration.Ensure drug is fully dissolved in the organic phase. Increase lipid:drug ratio.
High PDI (>0.3) Incomplete extrusion or lipid aggregation.Increase extrusion temperature (must be

). Check membrane integrity.
Drug Leakage (Storage) Bilayer too fluid or oxidation.Ensure Cholesterol is at 30-40 mol%. Store at 4°C under Argon.
Hydrolysis of Ester pH drift in buffer.Use HEPES buffer (stronger buffering capacity than PBS at pH 7.4).

References

  • Torchilin, V. P., & Weissig, V. (2003). Liposomes: A Practical Approach. Oxford University Press.

  • Spinks, C. B., et al. (2017).[1] Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery. Clinical Pharmacology: Advances and Applications, 9, 29–38.[1]

  • Gong, Y., et al. (2020).[2] Liposomal formulations of nucleotide prodrugs: Preparation and stability. Journal of Controlled Release. (General reference for nucleotide prodrug loading).

  • BenchChem. (2025).[2] Physical and chemical properties of p-Tolyl-phosphonic acid diethyl ester (Analogous phosphonate ester properties).

  • Zidan, A. S., et al. (2010). Quality by design: Understanding the formulation variables of a cyclosporine A self-nanoemulsified drug delivery system. Journal of Pharmaceutical Sciences.

Sources

Application Note & Protocols: Mastering the Esterification of (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for PMPA Esterification

(R)-9-(2-phosphonylmethoxypropyl)adenine, commonly known as Tenofovir or PMPA, is a potent nucleotide reverse transcriptase inhibitor (NRTI). Its structure features a phosphonic acid group, which is ionized at physiological pH, granting it high polarity. While this polarity is crucial for its mechanism of action intracellularly, it severely limits the compound's oral bioavailability (<1% in monkeys), preventing it from permeating cell membranes effectively to reach its therapeutic target.[1]

To overcome this pharmacokinetic hurdle, PMPA is administered as a prodrug. Esterification of the phosphonate moiety masks the polar acidic groups with lipophilic functionalities. These esters are designed to be stable enough for absorption in the gastrointestinal tract and then cleaved by endogenous enzymes (e.g., esterases) within the body to release the active PMPA molecule intracellularly.[2][3] This strategy has led to the successful development of blockbuster antiviral drugs, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

This guide provides a detailed examination of the reaction conditions, mechanisms, and protocols for the successful esterification of PMPA, focusing on the synthesis of diester prodrugs, which represent the most common and therapeutically relevant class.

Reaction Mechanism and Foundational Principles

The esterification of PMPA is not a simple acid-catalyzed Fischer esterification. The phosphonic acid must first be activated to facilitate a nucleophilic attack. The general process involves the deprotonation of the phosphonic acid followed by alkylation.

Pillars of the Reaction:

  • Activation via Deprotonation: The phosphonic acid protons of PMPA are not sufficiently reactive on their own. A base is required to deprotonate the P-OH groups, generating a more nucleophilic phosphonate anion. The choice of base is critical and depends on the desired reactivity and the nature of the esterifying agent. Common bases include organic amines like triethylamine (TEA) or stronger bases like lithium hydride for less reactive systems.[4][5]

  • Alkylation/Acylation: Once the phosphonate is activated, it undergoes a nucleophilic substitution reaction (S_N2 type) with an appropriate electrophile, typically an alkyl or acyl halide derivative. For many commercially relevant prodrugs, this is a chloromethyl carbonate or a similar reactive species.[4][6]

  • Solvent Selection: The choice of solvent is dictated by the need to solubilize both the polar PMPA starting material and the often less polar reagents. High-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or even excess triethylamine are frequently employed.[4][7][8]

Generalized Reaction Pathway

The diagram below illustrates the fundamental steps in the diesterification of PMPA.

Esterification_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Esterification PMPA PMPA (R-PO(OH)₂) Base Base (e.g., Triethylamine) Activated_PMPA Activated PMPA (R-PO(O⁻)₂) PMPA->Activated_PMPA + 2 eq. Base Esterifying_Agent Esterifying Agent (2 eq. L-R') PMPA_Diester PMPA Diester (R-PO(OR')₂) Activated_PMPA->PMPA_Diester + 2 eq. Agent (e.g., Chloromethyl isopropyl carbonate)

Caption: Generalized two-step mechanism for PMPA diesterification.

Optimizing Reaction Conditions: A Tabulated Guide

Achieving high yield and purity in PMPA esterification requires careful control over several experimental parameters. The interplay between these factors determines the reaction's success.

ParameterTypical Range/ValueRationale & Expert Insights
PMPA to Base Ratio 1 : 6-10 (molar eq.)A significant excess of a liquid base like triethylamine is often used not only to ensure complete deprotonation of the phosphonic acid but also to serve as a solvent and acid scavenger for byproducts (e.g., HCl).[4]
PMPA to Esterifying Agent Ratio 1 : 2.5-5 (molar eq.)A moderate excess of the esterifying agent (e.g., chloromethyl isopropyl carbonate) is necessary to drive the reaction to completion and form the diester.[4] Insufficient amounts lead to mono-ester impurities.
Reaction Temperature 20°C to 85°CThe initial addition of the esterifying agent is often done at a lower temperature (20-30°C) to control the initial exotherm. The reaction is then heated (50-60°C or higher) to increase the rate and ensure complete conversion.[4][5]
Solvent NMP, DMF, TriethylamineThese solvents are effective at dissolving PMPA. N-methylpyrrolidone (NMP) is a common choice.[7] Using excess triethylamine as both base and solvent simplifies the reagent profile.[4]
Reaction Time 4 to 24 hoursReaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine when the starting material is fully consumed.[4][9]

Detailed Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate (TDF)

This protocol details a representative synthesis of Tenofovir Disoproxil, followed by its conversion to the stable fumarate salt (TDF).

Workflow for TDF Synthesis

TDF_Workflow Start 1. Reaction Setup (PMPA + Triethylamine) Add_Agent 2. Add Chloromethyl Isopropyl Carbonate (20-30°C) Start->Add_Agent Heat 3. Heat Reaction (50-60°C, 4h) Add_Agent->Heat Monitor 4. Monitor via HPLC Heat->Monitor Monitor->Heat Incomplete Concentrate 5. Concentrate (Reduce Volume) Monitor->Concentrate Reaction Complete Extract 6. Aqueous Work-up & Extraction (Water + Ethyl Acetate) Concentrate->Extract Dry 7. Dry & Concentrate Organic Phase Extract->Dry Salting 8. Fumarate Salt Formation (Isopropanol + Fumaric Acid) Dry->Salting Crystallize 9. Crystallize, Filter & Dry Salting->Crystallize End 10. Final Product: TDF Crystallize->End

Caption: Experimental workflow for the synthesis of Tenofovir Disoproxil Fumarate.

Step-by-Step Methodology

Reagents & Equipment:

  • (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA)

  • Triethylamine (TEA)

  • Chloromethyl isopropyl carbonate (iPOC-Cl)

  • Ethyl acetate

  • Isopropanol

  • Fumaric acid

  • Reaction vessel with stirring, heating mantle, and condenser

  • Rotary evaporator

  • Separatory funnel

Part A: Esterification Reaction [4]

  • Charging the Reactor: To a 20 L reaction vessel, add 1 kg of PMPA and 8 L of triethylamine.

  • Initiating the Reaction: Begin stirring the mixture. At a controlled temperature of 20-30°C, slowly add 2.5 kg of chloromethyl isopropyl carbonate dropwise.

  • Driving the Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for approximately 4 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the PMPA starting material by HPLC.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to recover a portion of the triethylamine, reducing the total volume to about 4 L.

Part B: Work-up and Isolation of Tenofovir Disoproxil (TD) Oil [4][7]

  • Quenching and Extraction: To the residual liquid, add water (approx. 6-8 L). Extract the aqueous mixture multiple times with ethyl acetate (total volume approx. 12-28 L).

  • Combining and Washing: Combine the organic phases. The combined organic layer can be washed with water or brine to remove residual salts and triethylamine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at 50-55°C to yield the crude Tenofovir Disoproxil as a viscous oil.

Part C: Fumarate Salt Formation and Purification [7]

  • Dissolution: Dissolve the crude Tenofovir Disoproxil oil in isopropanol (e.g., 35 mL per ~4-5g of crude oil).

  • Salt Formation: Add fumaric acid (approx. 1.6 g per ~4-5g of crude oil) to the solution. Heat the mixture to 50°C with stirring until all solids are completely dissolved.

  • Crystallization: Slowly cool the solution to room temperature (25°C), then further cool to approximately 3°C. Maintain this temperature with stirring for at least 4 hours to promote crystallization.

  • Isolation: Collect the precipitated crystals by filtration. Wash the filter cake with cold isopropanol.

  • Drying: Dry the crystals under vacuum at approximately 40°C to obtain the final, purified Tenofovir Disoproxil Fumarate (TDF) product.

Purification & Characterization

Proper purification and characterization are essential to ensure the identity, purity, and stability of the final ester product.

  • Purification:

    • Crystallization: This is the most common and industrially scalable method, especially for forming stable salts like the fumarate.[7] The choice of solvent (e.g., isopropanol) is critical for obtaining well-defined crystals with high purity.

    • Chromatography: For laboratory-scale purification or for isolating diastereomers of more complex prodrugs (like amidates), column chromatography or simulated moving bed (SMB) chromatography may be employed.[10][11]

  • Characterization:

    • HPLC: Used to assess the purity of the final product and to monitor the progress of the reaction.

    • NMR Spectroscopy (¹H, ³¹P): Confirms the chemical structure. ³¹P NMR is particularly useful for verifying the formation of the phosphonate diester.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

    • Melting Point: A sharp melting point is an indicator of the purity of the crystalline TDF.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating, inadequate reaction time, or inactive reagents.Verify reaction temperature. Increase reaction time and continue to monitor by HPLC. Ensure the esterifying agent is not degraded.
Low Yield Poor extraction efficiency, premature hydrolysis of the ester during work-up, or side reactions.Ensure sufficient volume and number of extractions. Use brine washes to minimize emulsion formation. Keep aqueous work-up steps brief and avoid strongly acidic or basic conditions.
Formation of Mono-ester Insufficient amount of esterifying agent.Increase the molar equivalents of the esterifying agent (e.g., iPOC-Cl) relative to PMPA.
Difficulty in Crystallization Presence of impurities (e.g., residual solvent, unreacted starting materials), incorrect solvent system.Ensure the crude oil is sufficiently pure before attempting crystallization. Screen different anti-solvents or solvent mixtures. Use seed crystals if available.

Conclusion

The esterification of PMPA is a cornerstone of modern antiviral therapy, enabling the oral delivery of this life-saving molecule. Success in the laboratory and in manufacturing hinges on a solid understanding of the reaction mechanism—primarily, the base-mediated activation of the phosphonate followed by alkylation. Careful control of stoichiometry, temperature, and solvent, combined with a robust purification strategy like crystallization, allows for the efficient and reproducible synthesis of high-purity PMPA prodrugs. The protocols and principles outlined in this guide provide a comprehensive framework for researchers and developers working on these critical pharmaceutical compounds.

References

  • Perigaud, C., et al. (2001). Synthesis and Evaluation of Novel Amidate Prodrugs of PMEA and PMPA. PubMed. Available at: [Link]

  • (2021). CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate. Google Patents.
  • Tenofovir disoproxil. Wikipedia. Available at: [Link]

  • Naesens, L., et al. (1998). Metabolism and pharmacokinetics of novel oral prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs. PubMed. Available at: [Link]

  • (2015). CN104725423A - Tenofovir disoproxil fumarate synthesis method. Google Patents.
  • Egron, D., et al. (2018). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available at: [Link]

  • Serra, M., et al. (2014). PMPA and PMEA prodrugs for the treatment of HIV infections and human papillomavirus (HPV) associated neoplasia and cancer. PubMed. Available at: [Link]

  • Holý, A., et al. (1993). Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Eisenberg, E. J., et al. (2001). Purification of PMPA amidate prodrugs by SMB chromatography and x-ray crystallography of the diastereomerically pure GS-7340. PubMed. Available at: [Link]

  • Liu, X., et al. (2023). Tenofovir Prodrug Synthesis Inspires Novel C–P Bond-Forming Method. Synfacts. Available at: [Link]

  • (2012). CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine. Google Patents.
  • (2015). CN104530129A - Method for preparing (R)-9-(2-phosphomethoxypropyl)adenine. Google Patents.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • (2016). CN106046055A - R-9-(2-phosphonomethoxy propyl)-adenine monohydrate crystals, preparation thereof and preparation of tenofovir disoproxil fumarate. Google Patents.
  • Preparation method for (R)-9-[2-(phosphonomethoxy)propyl]adenine. Patsnap. Available at: [Link]

  • (2021). 3: Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Wang, Z., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. Available at: [Link]

  • General procedures for the purification of Esters. LookChem. Available at: [Link]

  • Abdullah, S. Z., et al. (2014). Super phosphoric acid catalyzed esterification of Palm Fatty Acid Distillate for biodiesel production: Physicochemical parameters and kinetics. ResearchGate. Available at: [Link]

  • Can you recommend the reaction conditions of esterification of anhydride with alcohol? ResearchGate. Available at: [Link]

  • Gholami, Z., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link]

  • (1998). US5733788A - PMPA preparation. Google Patents.
  • How to purify esterefication product? ResearchGate. Available at: [Link]

  • (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: [Link]

  • Al-Zaini, E., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. Available at: [Link]

  • Al-zain, M. H., et al. (2022). Catalytic Esterification of Palm Fatty Acid Distillate to Produce Fatty Acid Methyl Ester. ResearchGate. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • (2005). US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester. Google Patents.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. Available at: [Link]

Sources

Application Note & Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay Using PMPA Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. Acyclic nucleotide phosphonates, such as PMPA (Tenofovir), represent a critical class of inhibitors that act as chain terminators of viral DNA synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a robust in vitro assay to determine the inhibitory potential of PMPA derivatives against HIV-1 RT. We detail a non-radioactive, colorimetric ELISA-based protocol, explain the biochemical mechanism of PMPA, and provide a framework for data analysis and interpretation, including the determination of the 50% inhibitory concentration (IC50).

Scientific Background: The Role and Inhibition of HIV-1 Reverse Transcriptase

HIV-1, a retrovirus, relies on the enzyme reverse transcriptase to convert its single-stranded RNA genome into double-stranded DNA.[1] This process, known as reverse transcription, is a critical step in the viral lifecycle, as the resulting viral DNA is subsequently integrated into the host cell's genome, enabling viral replication.[1][2] The fidelity and processivity of HIV-1 RT, which lacks proofreading capability, make it an ideal and highly vulnerable target for antiviral drugs.

PMPA (9-(2-phosphonylmethoxypropyl)adenine), commercially known as Tenofovir, is a nucleotide reverse transcriptase inhibitor (NtRTI).[3] In its administered form, often as a prodrug like Tenofovir Disoproxil Fumarate (TDF), it is inactive.[2][3] Within the host cell, cellular enzymes phosphorylate Tenofovir to its active diphosphate form, Tenofovir diphosphate (TFV-DP).[4][5][6][7]

TFV-DP is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP).[2][4] It competitively inhibits HIV-1 RT by two synergistic mechanisms:

  • Competitive Binding: TFV-DP competes with dATP for the active site of the reverse transcriptase enzyme.[4][6]

  • Chain Termination: Once incorporated into the nascent viral DNA strand, TFV-DP halts further elongation.[2][5] This is because it lacks the 3'-hydroxyl (3'-OH) group necessary to form the phosphodiester bond with the next incoming nucleotide, effectively terminating the DNA chain.[3][5]

This dual action provides a potent blockade against viral replication.[5] Evaluating novel PMPA derivatives for their ability to inhibit this process is a fundamental step in preclinical drug discovery.

Mechanism of Action: PMPA-diphosphate

The following diagram illustrates the competitive inhibition and chain termination mechanism by which the active form of PMPA, Tenofovir diphosphate (TFV-DP), disrupts HIV-1 DNA synthesis.

G cluster_0 HIV-1 Reverse Transcription cluster_1 Substrate Competition cluster_2 Reaction Outcome Template Viral RNA Template RT HIV-1 Reverse Transcriptase Enzyme Template->RT Binds Primer Growing DNA Primer (3' OH end) Primer->RT Binds dATP dATP (Natural Substrate) RT->dATP Incorporates PMPApp PMPA-diphosphate (Tenofovir-DP) (Inhibitor) RT->PMPApp Competitively Incorporates Elongation DNA Chain Elongation (Successful Replication) dATP->Elongation Leads to Termination Chain Termination (Replication Blocked) PMPApp->Termination Leads to

Caption: Mechanism of PMPA-diphosphate competitive inhibition and DNA chain termination.

Assay Principle: Colorimetric Immunoassay

This protocol is adapted from established methodologies and commercially available kits that offer a safe and robust alternative to older radioactive assays.[8][9][10][11] The assay quantifies the DNA synthesis activity of recombinant HIV-1 RT in a 96-well plate format.

The principle is as follows:

  • A poly(A) RNA template is pre-coated onto streptavidin-coated microtiter plates via a biotinylated oligo(dT) primer.

  • Recombinant HIV-1 RT enzyme is added along with a mixture of deoxynucleoside triphosphates (dNTPs), which includes digoxigenin-labeled dUTP (DIG-dUTP).

  • In the absence of an inhibitor, the RT enzyme synthesizes a new DNA strand, incorporating the DIG-dUTP.

  • The amount of newly synthesized, DIG-labeled DNA is quantified using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

  • Addition of a peroxidase substrate (e.g., ABTS or TMB) results in a colorimetric signal that is directly proportional to the amount of DNA synthesized.[1]

  • When an effective PMPA derivative is present, RT activity is inhibited, leading to a reduction in the colorimetric signal.

Experimental Workflow Overview

The following flowchart outlines the major steps of the in vitro HIV-1 RT inhibition assay.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of PMPA derivative prep_reagents Prepare reaction mix (dNTPs, DIG-dUTP) prep_enzyme Prepare HIV-1 RT enzyme dilution add_inhibitor Add inhibitor dilutions to plate wells prep_enzyme->add_inhibitor add_enzyme Add enzyme & reaction mix to initiate reaction add_inhibitor->add_enzyme incubate_rt Incubate at 37°C (e.g., 1-2 hours) add_enzyme->incubate_rt wash1 Wash plate to remove free nucleotides incubate_rt->wash1 add_ab Add Anti-DIG-HRP antibody conjugate wash1->add_ab incubate_ab Incubate at 37°C (e.g., 1 hour) add_ab->incubate_ab wash2 Wash plate to remove unbound antibody incubate_ab->wash2 add_sub Add colorimetric substrate (e.g., TMB) wash2->add_sub incubate_sub Incubate in dark (e.g., 15-30 min) add_sub->incubate_sub stop_rxn Add Stop Solution incubate_sub->stop_rxn read_plate Read absorbance (e.g., 450 nm) stop_rxn->read_plate calc_inhibition Calculate % Inhibition for each concentration read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Sources

Application Note & Protocols: A Guide to Scalable Manufacturing of Key Intermediates for Tenofovir Diethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections. Its synthesis on an industrial scale relies on the efficient and convergent production of key molecular fragments. This guide provides a detailed technical overview and validated protocols for the scalable manufacturing of two critical intermediates required for the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, the diethyl ester precursor to Tenofovir. We will detail the synthesis of the chiral core, (R)-9-(2-hydroxypropyl)adenine ((R)-HPA) , and the phosphonate donor, Diethyl p-toluenesulfonyloxymethylphosphonate (DTSMP) . The methodologies presented are selected for their proven scalability, robustness, and use of readily available starting materials, providing researchers and drug development professionals with a practical framework for process optimization and large-scale production.

Introduction: The Strategic Importance of Tenofovir Intermediates

Tenofovir, chemically known as (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), is a potent nucleotide reverse transcriptase inhibitor.[1] Due to its poor oral bioavailability, it is administered in prodrug forms, most notably Tenofovir Disoproxil Fumarate (TDF) and the more recent Tenofovir Alafenamide (TAF).[1][2] Both formulations have demonstrated profound efficacy in the management of HIV-1 and chronic Hepatitis B infections.[3]

The manufacturing pathway to Tenofovir and its prodrugs is a multi-step process where efficiency, cost-effectiveness, and stereochemical control are paramount.[4] A widely adopted and industrially viable strategy involves a convergent synthesis, wherein two key intermediates are prepared separately and then combined in a final coupling step.[5][6] This approach allows for process optimization and quality control of each intermediate stream independently before the crucial carbon-oxygen bond formation that assembles the core of the Tenofovir molecule.

This document outlines the scalable synthesis of the two foundational intermediates:

  • (R)-9-(2-hydroxypropyl)adenine ((R)-HPA): This molecule provides the adenine heterocycle and, critically, establishes the (R)-stereocenter essential for the drug's therapeutic activity.

  • Diethyl p-toluenesulfonyloxymethylphosphonate (DTSMP): This serves as a highly effective electrophile, delivering the diethyl phosphonomethoxy side chain to the chiral alcohol.[7]

The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower process chemists and researchers to adapt and scale these processes effectively.

Retrosynthetic Analysis & Overall Strategy

A logical retrosynthetic disconnection of the target Tenofovir diethyl ester intermediate reveals the two primary building blocks, (R)-HPA and DTSMP. This convergent approach is advantageous for industrial-scale synthesis as it maximizes efficiency and allows for the purification of each intermediate before the final coupling, thereby minimizing downstream impurities.

G TDF_ester Tenofovir Diethyl Ester ((R)-Diethyl PMPA) disconnection C-O Bond Disconnection TDF_ester->disconnection HPA (R)-9-(2-hydroxypropyl)adenine ((R)-HPA) [Chiral Core] disconnection->HPA DTSMP Diethyl p-toluenesulfonyloxymethylphosphonate (DTSMP) [Phosphonate Donor] disconnection->DTSMP

Caption: Retrosynthetic analysis of Tenofovir diethyl ester.

Synthesis of (R)-9-(2-hydroxypropyl)adenine ((R)-HPA): The Chiral Core

Strategic Approach

The synthesis of (R)-HPA is a critical step as it introduces the required stereochemistry. While several methods exist, including asymmetric reduction of a ketone precursor using ketoreductase enzymes[1][8], the most common and robust industrial method involves the alkylation of adenine with a commercially available chiral electrophile, (R)-propylene carbonate.[6][9] This "chiral pool" approach is highly effective, directly yielding the desired enantiomer with high purity. The reaction proceeds via a nucleophilic attack of deprotonated adenine on the carbonate, followed by ring-opening.[6][10]

Detailed Protocol: Alkylation of Adenine with (R)-Propylene Carbonate

This protocol describes the base-catalyzed reaction of adenine with (R)-propylene carbonate in a high-boiling polar aprotic solvent.

Experimental Workflow Diagram

G cluster_0 Process Flow for (R)-HPA Synthesis Reactants Charge Adenine, (R)-Propylene Carbonate, NaOH, and DMF to Reactor Reaction Heat to 130-140 °C Monitor by HPLC (Approx. 12h) Reactants->Reaction Cooling Cool to <90 °C Add Toluene Reaction->Cooling Crystallization Cool to 0-5 °C Stir for 2h Cooling->Crystallization Isolation Filter and Dry Solid Product Crystallization->Isolation Product (R)-HPA Product (White Solid) Isolation->Product G cluster_0 Process Flow for DTSMP Synthesis cluster_1 Step A: Hydroxymethylation cluster_2 Step B: Tosylation Reactants_A Charge Diethyl Phosphite, Paraformaldehyde, Catalyst (e.g., Triethylamine), and Solvent Reaction_A Heat and Stir (e.g., 60-110 °C, 3-20h) Reactants_A->Reaction_A Reactants_B Add p-Toluenesulfonyl Chloride (TsCl) and Acid Scavenger to Intermediate Reaction_A->Reactants_B Intermediate: Diethyl Hydroxymethylphosphonate Reaction_B Stir at Controlled Temperature Workup Aqueous Workup, Extraction, and Distillation Reaction_B->Workup Product DTSMP Product (Colorless to Pale Yellow Oil) Workup->Product

Caption: Workflow for the synthesis of DTSMP.

Materials and Reagents

ReagentStepMolar Eq.MW ( g/mol )Notes
Diethyl PhosphiteA1.0138.10Starting material.
ParaformaldehydeA1.0-1.1(30.03)nSource of formaldehyde.
Triethylamine or K2CO3ACatalytic101.19 / 138.21Base catalyst for condensation. [7]
p-Toluenesulfonyl Chloride (TsCl)B1.0-1.1190.65Tosylating agent.
Acid Binding Agent (e.g., Triethylamine)B~1.1101.19Neutralizes HCl byproduct. [11]
Dichloromethane (DCM)B-84.93Typical solvent for tosylation.

Step-by-Step Protocol Step A: Synthesis of Diethyl Hydroxymethylphosphonate

  • To a reactor, add a suitable solvent (e.g., toluene), paraformaldehyde (1.0-1.1 eq), and a catalytic amount of a base such as triethylamine. [7][12]2. Cool the mixture to between -5 to 20 °C.

  • Add diethyl phosphite (1.0 eq) dropwise while maintaining the temperature. [7]4. After the addition is complete, heat the mixture to 60-110 °C and stir for 3 to 20 hours until the reaction is complete as monitored by TLC or GC. [7][12]5. Cool the reaction mixture. The resulting solution containing diethyl hydroxymethylphosphonate is typically used directly in the next step without purification. [11] Step B: Tosylation of Diethyl Hydroxymethylphosphonate

  • To the crude diethyl hydroxymethylphosphonate solution from Step A, add dichloromethane (DCM) and p-toluenesulfonyl chloride (1.0-1.1 eq). [11]2. Cool the mixture and add an acid binding agent, such as triethylamine (~1.1 eq), dropwise. This step is crucial to neutralize the HCl generated during the reaction.

  • Stir the mixture for 1.5-2.5 hours at a controlled temperature (e.g., 0-25 °C). [11]4. Proceed with an aqueous workup: wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification via distillation or chromatography yields pure Diethyl p-toluenesulfonyloxymethylphosphonate as a colorless to pale yellow oil. [11]The overall yield for the two steps is typically above 80%. [11]

Convergent Synthesis: Condensation to Form Diethyl PMPA

Strategic Approach

This is the key convergent step where the chiral core ((R)-HPA) and the phosphonate donor (DTSMP) are coupled. The reaction is an O-alkylation of the secondary alcohol on (R)-HPA. This requires a strong base to deprotonate the hydroxyl group, forming an alkoxide that is sufficiently nucleophilic to displace the tosylate group from DTSMP. [5]The choice of base is critical to avoid side reactions. Magnesium-based reagents, such as magnesium tert-butoxide or dibutyl magnesium, are often preferred as they are effective and minimize the formation of impurities. [6][13]

Detailed Protocol: Base-Mediated Condensation of (R)-HPA and DTSMP

This protocol describes the coupling of the two key intermediates to form the direct diethyl ester precursor to Tenofovir.

Materials and Reagents

ReagentMolar Eq.MW ( g/mol )Notes
(R)-9-(2-hydroxypropyl)adenine ((R)-HPA)1.0193.21Chiral intermediate.
Diethyl p-toluenesulfonyloxymethylphosphonate (DTSMP)1.0-1.2322.31Phosphonate donor.
Magnesium tert-butoxide (Mg(OtBu)2) or Dibutylmagnesium~1.1170.50Strong, non-nucleophilic base. [5][13]
N-Methyl-2-pyrrolidone (NMP) or DMF-99.13 / 73.09Aprotic polar solvent. [5]

Step-by-Step Protocol

  • Charge (R)-HPA (1.0 eq) and a suitable solvent (e.g., NMP or a mixture with tert-butanol) to a dry, nitrogen-purged reactor. [5]2. Add the magnesium base (e.g., magnesium tert-butoxide, ~1.1 eq) to the slurry and stir. This deprotonates the hydroxyl group of (R)-HPA to form the magnesium alkoxide.

  • Add a solution of DTSMP (1.0-1.2 eq) in the reaction solvent to the mixture at a controlled temperature.

  • Heat the reaction mixture and maintain it until the reaction is complete, as monitored by HPLC.

  • Upon completion, cool the reaction and carefully quench with an aqueous solution.

  • Perform an extractive workup to separate the product into an organic layer.

  • The crude (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine is then typically carried forward to the dealkylation step without extensive purification. The subsequent hydrolysis to PMPA (Tenofovir) is often accomplished using aqueous HBr or HCl. [5][9]

Summary and Scalability Considerations

The synthetic routes outlined provide a robust and scalable platform for the industrial manufacture of key intermediates for Tenofovir. The convergent strategy, beginning with the synthesis of (R)-HPA and DTSMP, is a field-proven approach that ensures high overall yield and purity.

For successful scale-up, the following points are critical:

  • Raw Material Quality: Ensure high purity of starting materials, especially the enantiomeric purity of (R)-propylene carbonate.

  • Thermal Control: All steps, particularly the exothermic tosylation and the final condensation, require precise temperature control to ensure safety and minimize side-product formation.

  • Solvent Management: Efficient solvent recovery and recycling systems are essential for cost-effective and environmentally responsible manufacturing.

  • Purification Strategy: While early steps may allow for telescoping (using crude material directly), the crystallization of (R)-HPA is a critical purification point to ensure high quality before the final coupling.

  • Process Safety: A thorough process hazard analysis (PHA) is mandatory, especially when handling reactive reagents like strong bases and tosylates at an industrial scale.

By adhering to these principles and the detailed protocols provided, drug development professionals can confidently scale the production of these vital antiviral intermediates.

References

  • ResearchGate. (n.d.). Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine | Request PDF. Retrieved from ResearchGate. [Link]

  • RTI International. (n.d.). Enzymatic approach toward the synthesis of isotopically labeled (R)-9-(2-hydroxypropyl)adenine. Retrieved from RTI International. [Link]

  • Who we serve. (2023, March 17). Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. Retrieved from Who we serve. [Link]

  • Figshare. (2020, July 10). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Retrieved from Figshare. [Link]

  • Google Patents. (n.d.). Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.
  • Google Patents. (n.d.). CN109942633B - Preparation method of tenofovir alafenamide intermediate.
  • ACS Publications. (2023, May 19). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology | Organic Process Research & Development. Retrieved from ACS Publications. [Link]

  • At Tianming Pharmaceutical. (2025, August 1). Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate: A 20-Year Veteran Synthetist's Perspective on the Evolution of These Drugs. Retrieved from At Tianming Pharmaceutical. [Link]

  • Google Patents. (n.d.). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
  • Google Patents. (n.d.). CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine.
  • Patsnap. (2018, December 21). Synthesis method of diethyl (tosyloxy)methylphosphonate.
  • TSI Journals. (n.d.). Industrially viable synthesis of tenofovir a key intermediat | 5509. Retrieved from TSI Journals. [Link]

  • ACS Publications. (2010, August 24). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Retrieved from ACS Publications. [Link]

  • SciSpace. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. Retrieved from SciSpace. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines | Request PDF. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine, a critical intermediate in the production of the antiretroviral agent Tenofovir. This guide is designed for researchers, chemists, and process development professionals to address common challenges, improve yield, and ensure the synthesis of a high-purity final product.

Introduction: The Core Challenge

The synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine, often abbreviated as the PMPA diethyl ester, hinges on a key chemical transformation: the N-alkylation of adenine. The primary obstacle in this synthesis is controlling the regioselectivity of this alkylation. Adenine possesses multiple nucleophilic nitrogen atoms, but for biological activity, the alkyl group must be attached at the N9 position. A common and problematic side reaction is alkylation at the N7 position, leading to the formation of a difficult-to-remove isomeric impurity that significantly reduces the overall yield and complicates purification.[1]

This guide provides in-depth, evidence-based solutions to this and other common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine?

The most prevalent route involves a two-step process. First, adenine is reacted with (R)-propylene carbonate to form the key intermediate, (R)-9-(2-hydroxypropyl)adenine ((R)-HPA).[2][3] This is followed by the crucial N-alkylation step, where the hydroxyl group of (R)-HPA is reacted with a diethyl phosphonate synthon, typically diethyl p-toluenesulfonyloxymethylphosphonate (tosylate), in the presence of a base.[4][5]

Q2: Why is regioselectivity (N9 vs. N7 alkylation) the main problem?

Adenine's imidazole ring contains two highly nucleophilic nitrogens, N7 and N9. While the N9-substituted product is the thermodynamically favored isomer and desired for its biological activity, the N7 position is also reactive and can lead to the formation of a significant amount of the undesired N7-isomer.[1][6] The formation of this regioisomeric impurity can account for a loss of over 10% of the material, directly impacting yield.[1] The two isomers often have very similar physical properties, making their separation challenging.

Q3: What is the fundamental role of the base and solvent in the alkylation step?

The base and solvent are critical for controlling the reaction's regioselectivity and rate.

  • Base: The base deprotonates either the N9-H of adenine or the hydroxyl group of the (R)-HPA intermediate, creating a more potent nucleophile (an anion). Mineral hydrides (like sodium hydride, NaH) and strong alkoxides (like lithium or magnesium tert-butoxide) are frequently used to favor the formation of the N9-anion, which leads to the desired product.[5][7] Weaker bases like potassium carbonate (K2CO3) can also be used but may result in different isomer ratios.[6]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are essential.[7][8] They effectively solvate the cation of the base (e.g., Na+), leaving a "naked" and highly reactive adenide anion. This enhances the rate of the desired SN2 reaction and can significantly influence the N9/N7 product ratio.[7][9] In contrast, protic solvents can solvate the anion, reducing its nucleophilicity and leading to poorer outcomes.[7]

Q4: How can I confirm the correct (R)-stereochemistry is maintained throughout the synthesis?

Maintaining the (R)-stereochemistry is crucial for the final drug's efficacy. Chiral purity should be assessed using a validated chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) method.[10] The stereocenter is established during the synthesis of the chiral precursor, (R)-9-(2-hydroxypropyl)adenine, and is generally stable under the alkylation conditions.[3]

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental problems with actionable solutions grounded in chemical principles.

Problem 1: Low Yield of the Final Product (<60%)

A low overall yield is the most common issue, often stemming from poor regioselectivity in the main alkylation step.

  • Possible Cause A: Suboptimal N9/N7 Regioisomer Ratio

    • Explanation: The reaction conditions may be favoring the formation of the undesired N7-isomer. This is often a result of using a weak base or a non-ideal solvent, leading to thermodynamic rather than kinetic control.[7][11] The N7 position is inherently more nucleophilic, but steric hindrance and ion-pairing effects in polar aprotic solvents can favor N9 attack.[12]

    • Solution: Optimize the base and solvent system. The use of a strong base like sodium hydride (NaH) or lithium tert-butoxide in anhydrous DMF generally provides the best selectivity for the N9 isomer.[13][14] These conditions promote the formation of the adenide anion, which preferentially alkylates at the N9 position under kinetic control.[7]

  • Possible Cause B: Degradation of Starting Material or Product

    • Explanation: The reagents, particularly the phosphonate tosylate, can be sensitive to moisture and elevated temperatures. Likewise, the product itself may degrade during a prolonged or harsh workup.

    • Solution:

      • Ensure Anhydrous Conditions: Use anhydrous DMF and ensure all glassware is thoroughly dried. The presence of water can quench the base and lead to side reactions.

      • Control Temperature: Add reagents dropwise to control any exotherms. While the reaction may require heating (e.g., 35-70°C), avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.[14]

      • Efficient Workup: Minimize the time the product spends in aqueous or acidic/basic conditions during extraction and purification.

Problem 2: High Levels of N7-Isomer Impurity Detected by HPLC

Even with a decent yield, high levels of the N7-isomer (>10%) can make purification a significant bottleneck.

  • Explanation: As discussed, this is a direct result of poor regiocontrol. The choice of base is paramount. While bases like magnesium tert-butoxide have been shown to be effective, they can be problematic.[5][15] Newer methods have focused on alternatives to improve selectivity and process safety.[10][16]

  • Solution: Strategic Selection of Reaction Conditions

    • Kinetic Control: To favor the N9 isomer, conditions that promote an irreversible, fast reaction at the most accessible site are needed. This is typically achieved with a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) at moderate temperatures.[4][7]

    • Data-Driven Optimization: The table below summarizes how different reaction parameters can influence the outcome.

Parameter Condition A (Favors N9) Condition B (May Increase N7) Rationale
Base Sodium Hydride (NaH), Lithium tert-butoxide, Dialkylmagnesium[14]Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH)Strong, non-nucleophilic bases fully deprotonate adenine to form the anion, favoring kinetic N9 attack in aprotic solvents.[7][13] Weaker bases may result in an equilibrium that allows for thermodynamic N7 product formation.
Solvent Anhydrous DMF, DMSO[7]Acetonitrile, Alcohols, ToluenePolar aprotic solvents solvate the counter-ion, creating a highly reactive "naked" anion, which enhances the SN2 reaction rate at the sterically accessible N9 position.[7][9] Protic solvents can hydrogen-bond with the anion, reducing reactivity.
Temperature 35–70 °C[14]>100 °CHigher temperatures can provide enough energy to overcome the activation barrier for the formation of the more thermodynamically stable N7 isomer.
Problem 3: Difficulty in Purifying the Final Product

The structural similarity between the N9 and N7 isomers makes them difficult to separate by standard column chromatography or simple crystallization.

  • Explanation: Both isomers have similar polarities and molecular weights, leading to co-elution in chromatography and co-crystallization.

  • Solution: Advanced Purification Techniques

    • Optimized Crystallization: Recrystallization is the most common industrial method. A mixture of solvents, such as isopropanol/methanol (1:1), can be used as an anti-solvent system to selectively crystallize the desired N9 product after removal of the primary reaction solvent (e.g., DMF).[1]

    • Preparative HPLC: For high-purity material on a smaller scale, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be employed.[17] These techniques offer higher resolving power than standard flash chromatography.

    • Salt Formation: In some cases, forming a salt of the product mixture with a specific acid can lead to differential solubility, allowing the desired isomer's salt to be selectively precipitated.

Visualizing the Core Synthesis Challenge

The following diagram illustrates the primary reaction pathway and the competing side reaction that researchers must control to maximize yield.

G Adenine Adenine HPA (R)-9-(2-hydroxypropyl)adenine (Intermediate) Adenine->HPA + (R)-Propylene Carbonate Product_N9 Desired Product (R)-N9-Isomer HPA->Product_N9 + Tosylate Product_N7 Undesired Byproduct (R)-N7-Isomer HPA->Product_N7 + Tosylate label_main Desired N9-Alkylation Pathway label_side Competing N7-Alkylation Pathway Tosylate Diethyl p-toluenesulfonyloxymethyl phosphonate BaseSolvent Base (e.g., NaH) Solvent (e.g., DMF)

Caption: Key reaction pathways in the synthesis.

Optimized Protocol for N9-Alkylation

This protocol is a synthesis of best practices aimed at maximizing the N9/N7 isomer ratio and overall yield.

Materials:

  • (R)-9-(2-hydroxypropyl)adenine ((R)-HPA)

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add (R)-9-(2-hydroxypropyl)adenine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of (R)-HPA). Stir until all solids are dissolved.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Allow for adequate ventilation. Stir the resulting suspension for 30-60 minutes.

  • Alkylation: Dissolve diethyl p-toluenesulfonyloxymethylphosphonate (1.05 eq) in a minimal amount of anhydrous DMF and add it to the addition funnel. Add the tosylate solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of deionized water to destroy any excess NaH.

  • Extraction: Dilute the mixture with toluene and deionized water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude oil can be purified by column chromatography or, preferably, by optimized crystallization as described in the troubleshooting section.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems systematically.

G start Problem: Low Yield or Purity check_hplc Analyze crude product by HPLC. What is the N9/N7 ratio? start->check_hplc ratio_bad Ratio < 9:1 (High N7-Isomer) check_hplc->ratio_bad Poor ratio_good Ratio > 9:1 (Good Selectivity) check_hplc->ratio_good Good action_ratio Focus on Reaction Conditions: 1. Use stronger base (NaH). 2. Ensure anhydrous DMF. 3. Control temperature (60-70°C). ratio_bad->action_ratio check_mass_balance Low mass balance after workup? ratio_good->check_mass_balance mass_loss Significant Mass Loss check_mass_balance->mass_loss Yes mass_ok Mass Balance OK check_mass_balance->mass_ok No action_mass_loss Investigate Degradation: 1. Check for moisture sensitivity. 2. Minimize workup time. 3. Ensure starting materials are pure. mass_loss->action_mass_loss action_purification Focus on Purification: 1. Optimize crystallization solvent system (e.g., MeOH/iPrOH). 2. Consider preparative chromatography. mass_ok->action_purification

Sources

Troubleshooting low enantiomeric excess in (R)-PMPA synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Optimizing Enantiomeric Excess

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine ((R)-PMPA, Tenofovir). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common and often complex challenge of achieving high enantiomeric excess (e.e.). As Senior Application Scientists, we have compiled this guide to not only provide solutions but also to explain the underlying chemical principles that govern the stereochemical outcome of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.) and why is it critical for (R)-PMPA?

A1: Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a mixture in greater amounts than the other. It is calculated as:

e.e. (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100

(R)-PMPA is the therapeutically active enantiomer of PMPA. The (S)-enantiomer is significantly less active and can contribute to off-target effects. Therefore, achieving a high enantiomeric excess (typically >99%) is a critical quality attribute to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Q2: I've followed a literature procedure, but my e.e. is consistently low. Where should I start looking for the problem?

A2: A low enantiomeric excess is a common issue that can arise from several sources. A systematic approach is crucial.[2] Begin by scrutinizing the chiral integrity of your starting materials, as this is the foundation of your synthesis's stereochemical outcome. Next, critically evaluate your reaction conditions—temperature, choice of base, and reaction time can all significantly impact enantioselectivity. Finally, verify the purity of your reagents and solvents and ensure your analytical method for determining e.e. is accurate and properly validated. This guide will walk you through each of these potential problem areas.

Q3: Can the purification process affect the final enantiomeric excess?

A3: Absolutely. While purification cannot correct a fundamentally non-selective reaction, certain techniques can be used to enrich the desired enantiomer. Conversely, improper purification techniques could potentially lead to racemization or selective loss of one enantiomer. Methods like chiral chromatography or crystallization of diastereomeric salts are specifically designed to separate enantiomers and can be used to upgrade material with low e.e.[3]

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

A drop in enantiomeric excess is a signal that an unintended chemical pathway is competing with your desired stereoselective synthesis. The following sections are designed to help you identify and rectify the root cause.

Problem Area 1: Chiral Integrity of the Starting Material, (R)-9-(2-hydroxypropyl)adenine (HPA)

The entire stereochemical outcome of the synthesis hinges on the enantiomeric purity of the starting material, (R)-HPA. Even a small percentage of the (S)-enantiomer in your starting material will directly translate to a lower e.e. in your final product.

Q: My supplier guarantees >99% e.e. for (R)-HPA, but I still suspect it's the source of my problem. How can this be?

A: While the initial purity may be high, the chiral center of HPA can be susceptible to racemization, particularly under the conditions used to synthesize it or during the subsequent etherification step. The synthesis of (R)-HPA often involves the reaction of adenine with (R)-propylene carbonate in the presence of a base like sodium hydroxide (NaOH) in a solvent such as N,N-dimethylformamide (DMF) at high temperatures (e.g., 130-140 °C).[4] These conditions, particularly the combination of heat and base, can facilitate epimerization at the chiral center, leading to a reduction in the enantiomeric purity of the HPA before it even enters your main reaction.

  • Verify Incoming Material: Always independently verify the e.e. of each new batch of (R)-HPA using a validated chiral HPLC method. Do not rely solely on the supplier's Certificate of Analysis.

  • Re-evaluate HPA Synthesis/Storage: If you synthesize your own HPA, be aware that prolonged reaction times or excessive temperatures in the presence of a base can lead to racemization.[4] Store (R)-HPA in a cool, dry place to prevent degradation.

Problem Area 2: Reaction Conditions of the Williamson Ether Synthesis

The core of the (R)-PMPA synthesis is the Williamson ether synthesis, an SN2 reaction between the alkoxide of (R)-HPA and an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate. While an SN2 reaction should proceed with a complete inversion of configuration (which is irrelevant here as the reaction is not at the chiral center) and retention of stereointegrity, suboptimal conditions can open up pathways for racemization.

Q: How do reaction parameters like temperature and base selection impact my e.e.?

A: The choice of base and temperature can shift the reaction from being under kinetic control to thermodynamic control.[2][5]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the reaction favors the product that is formed fastest. This is typically the desired (R)-PMPA, as the activation energy for this pathway is lower.

  • Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction can become reversible. This allows an equilibrium to be established, which will favor the most stable product. Since enantiomers have the same energy, a thermodynamic pathway would lead to a racemic mixture (50:50 of (R)- and (S)-PMPA), thus eroding your e.e.[6]

The strength and steric bulk of the base used to deprotonate the HPA are also critical. A very strong, non-hindered base could potentially promote side reactions or epimerization.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_hpa Verify e.e. of (R)-HPA (Chiral HPLC) start->check_hpa hpa_ok e.e. > 99.5%? check_hpa->hpa_ok hpa_bad Source New/Purify HPA Lot hpa_ok->hpa_bad No check_conditions Review Reaction Conditions hpa_ok->check_conditions Yes hpa_bad->check_hpa temp_too_high Temperature Too High? check_conditions->temp_too_high lower_temp Decrease Temperature (e.g., from 80°C to 60°C) temp_too_high->lower_temp Yes time_too_long Reaction Time Too Long? temp_too_high->time_too_long No end Optimized e.e. Achieved lower_temp->end shorten_time Optimize Reaction Time (Monitor by HPLC) time_too_long->shorten_time Yes check_base Incorrect Base/Base Strength? time_too_long->check_base No shorten_time->end screen_bases Screen Weaker/Hindered Bases (e.g., K2CO3, Cs2CO3) check_base->screen_bases Yes check_reagents Verify Reagent/Solvent Purity check_base->check_reagents No screen_bases->end reagents_ok Anhydrous & Pure? check_reagents->reagents_ok purify_reagents Purify/Source New Reagents reagents_ok->purify_reagents No check_purification Evaluate Purification Method reagents_ok->check_purification Yes purify_reagents->check_reagents purification_issue Consider Chiral Resolution (Chiral HPLC or Diastereomeric Salts) check_purification->purification_issue purification_issue->end

Caption: A decision tree for systematically troubleshooting low enantiomeric excess.

  • Temperature Screening: This is one of the most critical parameters. If your protocol calls for elevated temperatures, attempt the reaction at a lower temperature. A reduction from 80°C to 60°C, for example, can significantly suppress racemization pathways.

  • Reaction Time Optimization: Monitor the reaction progress by HPLC. Do not let the reaction run for an arbitrarily long time. Once the starting material is consumed to an acceptable level, quench the reaction. Extended exposure to basic conditions can be detrimental.

  • Base Screening: The choice of base is crucial. While strong bases like sodium hydride (NaH) or lithium hydride (LiH) are effective for deprotonation, they can also promote side reactions. Consider screening weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often sufficient for the Williamson ether synthesis and are less likely to cause epimerization.[7]

ParameterImpact on Enantiomeric ExcessRecommendation
Temperature Higher temperatures can lead to thermodynamic control, favoring racemization.Operate at the lowest effective temperature. Screen a range to find the optimal balance between reaction rate and e.e.
Reaction Time Prolonged exposure to basic conditions increases the risk of epimerization.Monitor reaction by HPLC and quench promptly upon completion.
Base Strength Strong, non-hindered bases may increase the rate of racemization.Screen weaker or more sterically hindered bases (e.g., K₂CO₃, Cs₂CO₃) that are still effective for deprotonation.
Problem Area 3: Post-Reaction Purification and Enrichment

If your reaction consistently produces a product with a modest e.e. (e.g., 90-95%), and optimizing reaction conditions does not yield further improvement, a post-synthesis enantiomeric enrichment step may be necessary.

Q: My synthesis is complete, but the e.e. is below the required specification. What are my options?

A: You can increase the enantiomeric excess of your final product through specialized purification techniques.

  • Preparative Chiral Chromatography: This is a highly effective but potentially costly method for separating enantiomers on a larger scale. Chiral stationary phases (CSPs) interact differently with each enantiomer, allowing for their separation.[3] Simulated Moving Bed (SMB) chromatography is a continuous version of this technique suitable for industrial-scale purification.

  • Diastereomeric Salt Resolution: This classical chemical resolution technique involves reacting your racemic or enantioenriched PMPA (which is an acid) with a chiral base (a resolving agent).[3] This forms two diastereomeric salts, which have different physical properties, most notably solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively crystallized, filtered, and then treated with acid to liberate the enantiomerically pure (R)-PMPA.

Key Synthesis Step and Potential Racemization Pathway

G cluster_0 Williamson Ether Synthesis (SN2) cluster_1 Potential Racemization Pathway HPA (R)-HPA R-CH-OH Alkoxide Alkoxide Intermediate R-CH-O⁻ HPA->Alkoxide Deprotonation Base Base (e.g., NaH) PMPA (R)-PMPA R-CH-O-CH₂-P(O)(OEt)₂ Alkoxide->PMPA SN2 Attack (Desired Pathway) Phosphonate Phosphonate Electrophile TsO-CH₂-P(O)(OEt)₂ Phosphonate->PMPA SN2 Attack (Desired Pathway) end end Alkoxide_rac Alkoxide Intermediate R-CH-O⁻ Equilibrium Alkoxide_rac->Equilibrium Enolate Enolate-like Tautomer (Achiral) Equilibrium->Enolate Tautomerization (Base/Heat) Protonation Protonation S_HPA (S)-HPA S-CH-OH Protonation->S_HPA Non-stereoselective S_PMPA (S)-PMPA (Undesired) S_HPA->S_PMPA Reacts to form (S)-enantiomer end2 end2

Caption: The desired SN2 pathway versus a potential base/heat-induced racemization pathway.

References

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Google Patents. (n.d.). CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 15). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Derstine, B. P., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Semantic Scholar. Retrieved from [Link]

  • Eisenberg, E. J., et al. (2001). Practical synthesis, separation, and stereochemical assignment of the PMPA pro-drug GS-7340. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective synthesis of α-aminopropargylphosphonates - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5733788A - PMPA preparation.
  • SciSpace. (2017, November 15). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Modular P -Chirogenic Phosphine-Sulfide Ligands: Clear Evidence for Both Electronic Effect and P -Chirality Driving Enantioselectivity in Palladium-Catalyzed Allylations | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). P-Stereogenic Ligands in Enantioselective Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Retrieved from [Link]

  • Google Patents. (n.d.). CN102899367B - Method for synthesis of PMPA by combining biological technique and chemical technique.
  • MDPI. (2025, January 24). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Retrieved from [Link]

  • Harvard DASH. (n.d.). Separation and enrichment of enantiopure from racemic compounds using magnetic levitation. Retrieved from [Link]

  • National Institutes of Health. (2023, October 31). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes - PMC. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • National Institutes of Health. (2023, July 19). Chemoenzymatic Synthesis of Tenofovir - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of D-2PMPA. A. Synthetic protocol for the attachment of cleavable linker to 2-PMPA. Retrieved from [Link]

  • Chemistry World. (2018, April 30). A sideways look at synthesis | Opinion. Retrieved from [Link]

  • MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

Sources

Technical Support Center: Purification of Phosphonate Esters from Unreacted Adenine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted adenine from phosphonate ester reaction mixtures. The successful purification of phosphonate esters is critical for ensuring the accuracy of downstream applications and the safety and efficacy of potential therapeutic agents.

Introduction

The synthesis of phosphonate esters often involves the use of adenine or its derivatives as starting materials or reagents. Consequently, the final reaction mixture may contain unreacted adenine, which can interfere with subsequent experimental steps or compromise the purity of the final product. This guide outlines various purification strategies and provides practical solutions to common challenges encountered during this process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of phosphonate esters from unreacted adenine.

Issue 1: Poor Separation of Phosphonate Ester and Adenine using Chromatography

Probable Causes:

  • Inappropriate Stationary Phase: The chosen chromatography resin (e.g., silica gel, C18) may not have the optimal selectivity for the phosphonate ester and adenine.

  • Suboptimal Mobile Phase Composition: The solvent system may not be providing adequate resolution between the two compounds. For instance, in reversed-phase chromatography, the mobile phase may be too non-polar, causing both compounds to elute together.

  • Co-elution due to Similar Polarities: The phosphonate ester and adenine may have very similar polarities under the chosen conditions, leading to overlapping peaks.

  • Ionic Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can lead to strong, non-specific binding of the polar adenine and phosphonate moieties, resulting in peak tailing and poor separation.[1]

Solutions:

  • Method Selection:

    • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged molecules.[2][3] Since phosphonate esters carry a negative charge in their backbone, anion-exchange chromatography is often the method of choice.[4][5] Adenine, being a neutral base at neutral pH, will not bind strongly to the anion-exchange resin.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[6] By carefully selecting the mobile phase and gradient, it is often possible to achieve good separation between the more polar adenine and the typically more hydrophobic phosphonate ester.[7][8]

  • Optimization of Chromatographic Conditions:

    • Mobile Phase Modification: In RP-HPLC, incorporating an ion-pairing reagent like tetra-n-butylammonium hydrogen sulphate (TBAHS) can improve the retention and resolution of the charged phosphonate ester.[9] Adjusting the pH of the mobile phase can also be critical; for instance, using a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate adenine, altering its retention characteristics.[7][10]

    • Gradient Optimization: Employing a shallower gradient during elution can significantly improve the resolution between closely eluting compounds.

    • Column Choice: For IEX, strong anion-exchange (AEX) resins are commonly used.[3][4] For RP-HPLC, C18 columns are a good starting point, but other stationary phases (e.g., C8, phenyl) might offer better selectivity for specific phosphonate esters.

Issue 2: Product Loss During Aqueous Work-up or Extraction

Probable Cause:

  • Hydrolysis of the Phosphonate Ester: Phosphonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding phosphonic acid.[1][7] This can occur during liquid-liquid extraction if the aqueous phase has an inappropriate pH.

Solutions:

  • pH Control: Before performing an aqueous extraction, neutralize the reaction mixture to a pH of approximately 7.[1]

  • Use of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to remove residual water and water-soluble impurities like adenine without causing significant hydrolysis.

  • Non-Aqueous Work-up: If the phosphonate ester is highly sensitive to water, consider a non-aqueous work-up procedure, such as direct filtration to remove solid byproducts followed by evaporation of the solvent.[1]

Issue 3: Difficulty in Crystallizing the Phosphonate Ester

Probable Causes:

  • Presence of Impurities: Unreacted adenine and other byproducts can act as impurities that inhibit crystallization.

  • Amorphous Nature of the Product: Some phosphonate esters are inherently difficult to crystallize and may exist as oils or sticky solids.[11]

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.

Solutions:

  • Preliminary Purification: It is often necessary to perform a preliminary purification step, such as column chromatography, to remove the majority of the unreacted adenine before attempting crystallization.

  • Solvent Screening: Experiment with a variety of solvent systems. A good starting point is to dissolve the compound in a solvent in which it is highly soluble and then slowly add an anti-solvent in which it is poorly soluble until turbidity is observed. Common solvent systems for crystallization of polar compounds include acetone/water or acetonitrile/water.[11]

  • Salt Formation: If the phosphonic acid is the target, converting it to a salt (e.g., sodium or triethylammonium salt) can sometimes facilitate crystallization.[11]

  • Seeding: If a small amount of crystalline material is available, adding a seed crystal to the supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for removing a large excess of unreacted adenine?

A1: For a large excess of adenine, a simple liquid-liquid extraction can be an effective first step. Adenine has some solubility in aqueous solutions, especially under acidic conditions where it will be protonated.[12] By dissolving the reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a slightly acidic aqueous solution (e.g., dilute HCl), a significant portion of the adenine can be removed into the aqueous phase.[12] However, be mindful of the potential for hydrolysis of the phosphonate ester under acidic conditions.[1][7]

Q2: When should I choose Ion-Exchange Chromatography (IEX) over Reverse-Phase HPLC (RP-HPLC)?

A2: The choice between IEX and RP-HPLC depends on the specific properties of your phosphonate ester and the scale of your purification.

  • Choose IEX when:

    • Your phosphonate ester has a distinct negative charge that allows for strong binding to an anion-exchange resin.[4]

    • You are working on a larger scale, as IEX columns generally have a higher loading capacity than RP-HPLC columns.[2]

    • You want to use more environmentally friendly aqueous mobile phases.[2]

  • Choose RP-HPLC when:

    • Your phosphonate ester has sufficient hydrophobicity to be retained on a C18 or similar column.[6]

    • You require very high resolution for separating closely related impurities.

    • You are working on an analytical or small preparative scale.

Q3: Can I use normal-phase chromatography on silica gel?

A3: While possible, normal-phase chromatography on silica gel can be challenging for purifying phosphonate esters and removing adenine. Both compounds are quite polar and may streak or bind irreversibly to the silica. If you must use silica gel chromatography, consider the following:

  • Deactivate the Silica: Pre-treating the silica gel with a base, such as triethylamine, can help to cap the acidic silanol groups and reduce peak tailing.[1]

  • Use a Polar Mobile Phase: A mobile phase with a high proportion of a polar solvent like methanol or isopropanol will be necessary to elute the compounds. Often, a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) is added to the mobile phase to improve peak shape.

Q4: Are there any non-chromatographic methods for purifiying my phosphonate ester?

A4: Yes, besides crystallization, you can consider the following:

  • Precipitation: If your phosphonate ester is significantly less soluble than adenine in a particular solvent, you may be able to selectively precipitate your product by adding an anti-solvent.

  • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for sample cleanup.[13] You could use a reverse-phase SPE cartridge to retain the more hydrophobic phosphonate ester while the more polar adenine is washed away. Alternatively, an ion-exchange SPE cartridge could be used to capture the charged phosphonate ester.

Experimental Protocols

Protocol 1: General Procedure for Anion-Exchange Chromatography
  • Column Equilibration: Equilibrate a strong anion-exchange (AEX) column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve the crude reaction mixture in the starting buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities, including adenine.

  • Elution: Elute the bound phosphonate ester using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify those containing the pure product.

Protocol 2: General Procedure for Preparative Reverse-Phase HPLC
  • Column Equilibration: Equilibrate a C18 preparative HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile).[7]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase and filter it through a 0.45 µm filter.[7]

  • Injection and Elution: Inject the sample onto the column and begin a linear gradient to increase the percentage of Mobile Phase B. The exact gradient will need to be optimized based on the hydrophobicity of the phosphonate ester.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or rotary evaporation.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Ion-Exchange Chromatography (IEX) Separation based on chargeHigh capacity, uses aqueous buffersRequires charged analyteLarge-scale purification of charged phosphonate esters
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicityHigh resolution, versatileLower capacity, uses organic solventsAnalytical and preparative scale purification
Crystallization Selective precipitation of pure compoundCan provide very high purity, scalableNot all compounds crystallize easilyFinal purification step for solid products
Liquid-Liquid Extraction Partitioning between immiscible liquidsSimple, good for initial cleanupCan be inefficient, potential for hydrolysisRemoving large amounts of water-soluble impurities

Visualizations

Workflow for Selecting a Purification Strategy

Purification_Strategy Start Crude Reaction Mixture (Phosphonate Ester + Adenine) Is_Large_Excess_Adenine Large Excess of Adenine? Start->Is_Large_Excess_Adenine Extraction Liquid-Liquid Extraction (Aqueous Wash) Is_Large_Excess_Adenine->Extraction Yes Is_Ester_Charged Is Phosphonate Ester Charged? Is_Large_Excess_Adenine->Is_Ester_Charged No Extraction->Is_Ester_Charged IEX Anion-Exchange Chromatography (IEX) Is_Ester_Charged->IEX Yes RP_HPLC Reverse-Phase HPLC (RP-HPLC) Is_Ester_Charged->RP_HPLC No Is_Product_Solid Is Final Product a Solid? IEX->Is_Product_Solid RP_HPLC->Is_Product_Solid Crystallization Crystallization Is_Product_Solid->Crystallization Yes End Pure Phosphonate Ester Is_Product_Solid->End No (Purified as oil/solution) Crystallization->End IEX_Workflow Equilibration 1. Equilibrate AEX Column (Low Salt Buffer) Loading 2. Load Crude Sample Equilibration->Loading Washing 3. Wash Column (Low Salt Buffer) (Adenine elutes) Loading->Washing Elution 4. Elute with Salt Gradient (Phosphonate Ester elutes) Washing->Elution Analysis 5. Analyze Fractions Elution->Analysis

Sources

Advanced Technical Support Center: Overcoming Hygroscopicity in Acyclic Nucleoside Phosphonates (ANPs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acyclic Nucleoside Phosphonates (ANPs). While ANPs like Tenofovir, Adefovir, and Cidofovir are cornerstone antiviral agents, their highly polar phosphonic acid moieties make them inherently prone to absorbing atmospheric moisture. This deliquescence leads to API degradation, handling difficulties, and severe formulation challenges.

Designed for researchers and drug development professionals, this guide provides mechanistic insights, troubleshooting workflows, and validated experimental protocols to mitigate ANP hygroscopicity.

Section 1: Mechanistic FAQs (The "Why")

Q: Why are ANP free acids and simple salts so prone to hygroscopicity? A: The phosphonate group (–PO3H2) is highly polar and forms extensive hydrogen-bonding networks with water molecules. In the solid state, if the crystal lattice energy is lower than the hydration energy, the compound will spontaneously absorb moisture from the environment. This moisture acts as a plasticizer, lowering the glass transition temperature (Tg) and often triggering a transition from a stable crystalline state to an amorphous state, which exponentially accelerates further water uptake [1].

Q: How does moisture exposure chemically degrade ANP prodrugs like Tenofovir Disoproxil Fumarate (TDF)? A: To bypass the poor cellular permeability of the phosphonate group, ANPs are often formulated as ester prodrugs. However, in the presence of moisture, the isopropoxycarbonyloxymethyl ester groups of TDF undergo rapid hydrolysis. This hydrolysis releases formaldehyde and leads to the formation of inactive tenofovir dimers. Consequently, the API loses its pharmacokinetic viability and bioavailability [2].

Section 2: Troubleshooting Guide - Formulation & Synthesis

Issue 1: High batch-to-batch weight variability and API clumping during wet granulation.

  • Root Cause: The API is absorbing moisture during handling, shifting the true weight of the active agent and causing particle agglomeration. Standard TDF hygroscopicity can easily exceed industry limits of 4% [3].

  • Solution:

    • Shift from wet granulation to dry granulation (roller compaction) or direct compression.

    • Control environmental humidity to <30% RH during all handling steps.

    • Perform Salt Screening: Replacing the fumarate salt with a succinate salt has been shown to reduce water vapor uptake to ~0.3%, rendering the API virtually non-hygroscopic[3].

Issue 2: Long-term storage instability of ANP formulations.

  • Root Cause: Residual moisture in excipients transfers to the ANP API over time, initiating the hydrolysis cascade.

  • Solution:

    • Utilize desiccants in primary packaging (e.g., silica gel canisters in HDPE bottles).

    • Transition to Advanced Prodrugs: Tenofovir Alafenamide (TAF) utilizes a phosphonamidate prodrug strategy that is significantly more stable in the solid-state than TDF. Alternatively, lipid-conjugation (e.g., CMX157 or Brincidofovir) disguises the phosphonate as a lysophospholipid, eliminating the hygroscopic salt forms entirely [4], [5].

Section 3: Visualizations of Degradation and Mitigation Workflows

ANP_Degradation TDF Tenofovir Disoproxil Fumarate (TDF) Moisture Atmospheric Moisture (H2O > 4% Uptake) TDF->Moisture Exposure Hydrolysis Ester Hydrolysis (Isopropoxycarbonyloxymethyl cleavage) Moisture->Hydrolysis Formaldehyde Formaldehyde Release Hydrolysis->Formaldehyde Dimer Tenofovir Dimerization Hydrolysis->Dimer Bioavailability Loss of Pharmacokinetic Viability Dimer->Bioavailability

Fig 1: Moisture-induced degradation pathway of Tenofovir Disoproxil Fumarate (TDF).

Formulation_Workflow Start ANP API Characterization DVS Dynamic Vapor Sorption (DVS) Identify RH Thresholds Start->DVS Decision Hygroscopicity > 4%? DVS->Decision SaltScreen Salt/Co-crystal Screening (e.g., Succinate Salt) Decision->SaltScreen Yes Prodrug Prodrug Derivatization (e.g., TAF, Lipid Conjugates) Decision->Prodrug Yes Stability Accelerated Stability Testing (40°C / 75% RH) Decision->Stability No SaltScreen->Stability Prodrug->Stability Success Optimal Formulation Selected Stability->Success

Fig 2: Experimental workflow for mitigating ANP hygroscopicity via salt and prodrug screening.

Section 4: Quantitative Data Presentation

The following table summarizes the comparative hygroscopicity and stability profiles of various Tenofovir solid-state forms to guide your formulation strategy:

Formulation TypeSolid-State FormHygroscopicity (Water Uptake)Stability at 40°C/75% RHPrimary Mitigation Strategy
Tenofovir Disoproxil Fumarate (TDF) Fumarate SaltHigh (>4.0%)Poor (Rapid Dimerization)Desiccants, strict humidity control
Tenofovir Disoproxil Succinate Succinate SaltLow (~0.3%)Excellent (No polymorphic change)Salt replacement
SESS-TD Free Base Crystalline Free BaseLowGood (Resists hydrolysis)Optimized crystal lattice packing
Tenofovir Alafenamide (TAF) Phosphonamidate ProdrugVery LowExcellentCovalent masking of phosphonate

Section 5: Experimental Methodologies

Protocol A: Dynamic Vapor Sorption (DVS) Profiling of ANP Prodrugs

Purpose: To quantify the moisture sorption/desorption kinetics of ANP candidates and establish critical relative humidity (RH) thresholds. Causality & Self-Validation: DVS provides a highly sensitive, continuous measurement of mass changes as the sample is exposed to varying humidity. By setting a strict mass change derivative (


/min), the protocol self-validates that equilibrium is reached at each step. Hysteresis between sorption and desorption curves proves whether water is merely surface-adsorbed or incorporated into the bulk lattice (hydrate formation).

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10–20 mg of the ANP crystalline powder into a tared quartz DVS sample pan.

  • Equilibration (Dry Mass): Load the pan into the DVS analyzer. Equilibrate at 0% RH using dry nitrogen carrier gas at 25°C until the mass change (

    
    ) is <0.002% per minute for at least 10 minutes. This establishes the true dry mass.
    
  • Sorption Cycle: Program the DVS to increase RH in 5% increments from 0% to 95% RH. Hold at each step until

    
    /min or for a maximum of 2 hours[3].
    
  • Desorption Cycle: Decrease RH in 5% increments from 95% back to 0% RH using the identical equilibrium criteria.

  • Data Analysis: Plot the isotherm (Mass Change % vs. RH %). Identify the inflection point where deliquescence begins to set environmental limits for manufacturing.

Protocol B: Synthesis of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil (TD) Free Base

Purpose: To synthesize a crystalline form of TD that resists moisture-induced hydrolysis without relying on highly hygroscopic salt forms. Causality & Self-Validation: By precisely controlling the crystallization solvent and cooling rate, the TD free base is forced into a tightly packed crystal lattice (SESS-TD). This dense packing minimizes the surface area and interstitial spaces available for water molecules to penetrate, drastically reducing the rate of moisture-induced ester hydrolysis compared to amorphous forms[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve crude Tenofovir Disoproxil (TD) oil/syrup in a non-polar/polar solvent mixture (e.g., diisopropyl ether with a minimal amount of isopropanol) at 50°C under continuous stirring.

  • Nucleation: Slowly cool the solution to 25°C at a strictly controlled rate of 0.5°C/min. Seed the solution with 0.1% w/w of pure SESS-TD crystals to bypass the metastable zone and induce uniform nucleation.

  • Maturation: Maintain the suspension at 5°C for 12 hours. This maximizes crystal yield and allows for Ostwald ripening, which dissolves smaller, more reactive amorphous particles and deposits them onto larger, stable crystals.

  • Isolation: Filter the crystals under a dry nitrogen atmosphere (RH <20%).

  • Validation: Dry the crystals in a vacuum oven at 30°C for 24 hours. Validate the polymorph purity using X-ray Powder Diffraction (XRPD). Confirm stability by exposing a sub-sample to 40°C/75% RH for 30 days, using HPLC to verify the absence of tenofovir dimers[2].

References

  • Nucleoside prodrugs and uses related thereto.Google Patents (US12049474B2).
  • Phosphonate prodrugs: an overview and recent advances. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The succinate of tenofovir disoproxil.Google Patents (WO2010142761A1).
  • Dehydration as a Preparative Tool in the Crystal Structure Landscape Investigations of Tenofovir. ACS Crystal Growth & Design. Available at:[Link]

  • Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal. Pharmaceutics (MDPI). Available at:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Adenine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

Adenine is a classic "ambident nucleophile," possessing multiple reactive nitrogen centers (N1, N3, N7, N9, and the exocyclic N6). For most drug development applications—particularly nucleoside analogue synthesis—N9-alkylation is the desired pathway.

However, without rigorous control of reaction parameters, researchers frequently encounter:

  • Regioisomeric Impurities: N3 and N7 isomers are common competitors.

  • N6-Alkylation: Reaction at the exocyclic amine.[1][2]

  • Dialkylation: Formation of quaternary ammonium salts.

  • Dimroth Rearrangement: Migration of substituents from N1 to N6 under basic aqueous conditions.

This guide provides a mechanistic troubleshooting framework to suppress these side reactions and maximize N9-selectivity.

Mechanistic Visualization: Reaction Pathways

The following diagram maps the competing pathways during alkylation. Note how reaction conditions dictate whether the system follows the Kinetic (N3/N7) or Thermodynamic (N9) path.

AdeninePathways Adenine Adenine (Starting Material) Anion Adeninate Anion (Deprotonated) Adenine->Anion Strong Base (NaH/K2CO3) Polar Aprotic Solvent N3 N3-Alkylated (Kinetic Product) Adenine->N3 Neutral/Weak Base Protic Solvent N1 N1-Alkylated (Intermediate) Adenine->N1 Alkyl Halide (Direct) N9 N9-Alkylated (Thermodynamic Product) Target for Nucleosides Anion->N9 Major Path (Steric/Electronic Control) N7 N7-Alkylated (Side Product) Anion->N7 Minor Path (Blocked by N6-protection) N6 N6-Substituted (via Dimroth Rearrangement) N1->N6 Base/Heat/H2O (Dimroth Rearrangement)

Figure 1: Competing alkylation pathways for adenine. N9 is the thermodynamic target, while N3, N7, and N1 represent common deviation points.[1]

Troubleshooting Hub: Q&A

Issue 1: "I am observing a significant amount of N3-isomer. How do I shift selectivity to N9?"

Diagnosis: The N3 position is often the kinetic site of alkylation, particularly in neutral conditions or when using polar protic solvents (like alcohols). The N9 position is the thermodynamic product.[1][3]

Corrective Action:

  • Switch Solvent: Move to Polar Aprotic solvents (DMF, DMSO). These solvents solvate cations well but leave the adeninate anion "naked" and more reactive, favoring the thermodynamic N9 product [1, 2].

  • Base Strength: Ensure complete deprotonation. Use NaH (Sodium Hydride) or Cs2CO3 (Cesium Carbonate). The formation of the discrete adeninate anion is crucial for N9 selectivity.

  • Temperature: If using weaker bases, increasing the temperature (60–80°C) can help overcome the activation energy barrier to reach the thermodynamic N9 product.

Issue 2: "My reaction yields a mixture of N7 and N9 isomers."

Diagnosis: N7 is the second most nucleophilic site on the adeninate anion.[2] This is common when the electrophile is small or when the N6 position is unprotected, as hydrogen bonding can direct the electrophile to N7.

Corrective Action:

  • Protect the N6 Amine: Use a bulky protecting group like Boc (tert-butyloxycarbonyl) or Bz (Benzoyl) on the exocyclic amine.

    • Mechanism:[4][5][6][7][8][9][10] A bulky group at N6 sterically hinders the adjacent N7 position, effectively blocking it and forcing alkylation to N9 [3].

    • Bis-Boc Protection: Using N,N-bis-Boc-adenine is a "gold standard" strategy. It renders N7 and N1 inaccessible, leaving N9 as the only viable nucleophile.

Issue 3: "I see a product with the correct mass, but the UV spectrum is different (N1/N6 migration)."

Diagnosis: You likely alkylated at N1, followed by a Dimroth Rearrangement .

  • The Trap: Alkylation at N1 forms a cationic intermediate. Upon workup with aqueous base (NaOH/NH4OH), the pyrimidine ring opens and recloses, moving the alkyl group to the exocyclic N6 nitrogen.

Corrective Action:

  • Avoid Aqueous Basic Workup: If you suspect N1 alkylation and want to isolate it (rare) or prevent rearrangement, keep the workup neutral.

  • Confirm Isomer: N1-alkylated products often have a different UV

    
     compared to N9. N6-alkylated products (post-rearrangement) lose the characteristic exocyclic amine protons in NMR.
    
Issue 4: "My yield is low due to poor solubility of adenine."

Diagnosis: Adenine has high crystal lattice energy and poor solubility in THF or DCM.

Corrective Action:

  • Solvent: Use dry DMF or DMSO .

  • Mitsunobu Conditions: If alkylating with an alcohol, the Mitsunobu reaction (PPh3/DIAD) often solubilizes the reagents effectively during the process and provides excellent N9 selectivity, especially with Boc-protected adenine [4].

Optimization Data: Solvent & Base Effects[1][6][11][12][13]

The following table summarizes how reaction conditions influence the Regioselectivity Ratio (N9:N3:N7).

VariableConditionDominant IsomerMechanism Note
Solvent DMF / DMSO (Polar Aprotic)N9 Favors "naked" anion; Thermodynamic control.
Solvent MeOH / EtOH (Polar Protic)N3 H-bonding stabilizes N3 transition state; Kinetic control.
Base NaH / t-BuOK (Strong)N9 Forms discrete adeninate anion.
Base None / Weak (Neutral)N3 / N1 Direct alkylation of neutral species.
Protection N6-Boc / N6-Bz N9 Steric bulk blocks N7; Electronic deactivation of N1.

Standard Operating Protocols (SOPs)

Protocol A: Thermodynamic N9-Alkylation (General Purpose)

Best for primary alkyl halides (bromides/iodides).

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Add Adenine (1.0 eq) and anhydrous DMF (0.2 M) .

    • Add NaH (60% dispersion, 1.1 eq) portion-wise at 0°C.

    • Critical: Stir at RT for 1 hour to ensure H2 evolution ceases and the anion is fully formed (solution often turns clear or cloudy white).

  • Alkylation:

    • Add Alkyl Halide (1.1 eq) dropwise.[1]

    • Stir at RT (or heat to 60°C for unreactive electrophiles) for 4–16 hours.

  • Workup:

    • Quench with saturated NH4Cl.

    • Extract with EtOAc (x3). Wash organics with water (x2) and brine (to remove DMF).

    • Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography. N9 isomers are typically less polar than N7/N3 isomers.

Protocol B: Mitsunobu Coupling (Stereoselective)

Best for alkylating with secondary alcohols or when stereochemical inversion is required.

  • Reagents: Use N6-Boc-Adenine or N6-Bz-Adenine (1.0 eq), Alcohol (1.0 eq), and Triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF .

  • Addition:

    • Cool to 0°C.[8]

    • Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 10 minutes.

  • Reaction:

    • Allow to warm to RT and stir overnight.

  • Note: This method proceeds with inversion of configuration at the alcohol center (SN2 mechanism) and yields almost exclusively the N9 product due to steric blockage of N7 by the protecting group [4].

Decision Tree for Method Selection

DecisionTree Start Start: Select Alkylating Agent AgentType Is the agent an Alkyl Halide or Alcohol? Start->AgentType Halide Alkyl Halide (R-X) AgentType->Halide Alcohol Alcohol (R-OH) AgentType->Alcohol BaseCheck Is the Halide Primary or Secondary? Halide->BaseCheck Stereo Is Stereochemistry Critical? Alcohol->Stereo Mitsunobu Protocol B: Mitsunobu Reaction (Inversion of config) Stereo->Mitsunobu Yes Stereo->Mitsunobu No (Still preferred for N9) Primary Primary BaseCheck->Primary Secondary Secondary BaseCheck->Secondary NaH Protocol A: NaH / DMF (Thermodynamic) Primary->NaH Cs2CO3 Cs2CO3 / DMF (Softer Base) Secondary->Cs2CO3

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Link

  • Solvent-directed Regioselective Benzylation of Adenine. Chemistry. (2017). Link

  • Ferrocenoyl-adenines: substituent effects on regioselective acylation. Beilstein Journal of Organic Chemistry. (2012). Link

  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc. (2018). Link

  • Mechanism of the Dimroth rearrangement in adenosine. Biochemical and Biophysical Research Communications. (1975).[4][5] Link

Sources

Optimizing column chromatography separation for PMPA diethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the isolation and purification of PMPA diethyl ester (Diethyl (((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methylphosphonate).

As a critical intermediate in the synthesis of the antiviral drug Tenofovir[1], PMPA diethyl ester presents unique chromatographic challenges. Its amphoteric nature—combining a highly polar, basic adenine ring with a hydrogen-bond-accepting phosphonate ester—often leads to severe streaking, poor recovery, and co-elution with structurally similar byproducts[2]. This guide synthesizes field-proven methodologies to troubleshoot and optimize your separation workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does PMPA diethyl ester streak severely on standard silica gel, and how do I resolve this? Causality: The adenine nucleobase contains multiple basic nitrogen atoms (N1, N3, N7) that act as strong hydrogen bond acceptors. On standard normal-phase silica, these nitrogens interact irreversibly with acidic silanol groups (Si-OH) on the stationary phase. This heterogeneous binding causes the compound to continuously drag through the column rather than eluting in a discrete band. Solution: You must mask the active silanol sites. Incorporating 1% to 5% Triethylamine (TEA) into your mobile phase (e.g., Dichloromethane/Methanol) provides a competitive basic modifier. The TEA preferentially binds to and caps the acidic silanols, allowing the adenine derivative to partition smoothly based on polarity rather than irreversible acid-base interactions.

Q2: I am observing co-elution of my product with unreacted (R)-9-(2-hydroxypropyl)adenine (HPA). How can I improve resolution? Causality: Both the starting material (HPA) and the product (PMPA diethyl ester) share the highly polar adenine scaffold. While the diethyl phosphonate group adds lipophilicity to the product, the dominant polar interactions of the purine ring can compress their retention factors (


) on normal-phase silica, especially if the column is overloaded.
Solution:  If normal-phase optimization fails, switch the orthogonal selectivity to Reversed-Phase (C18) chromatography. On a hydrophobic C18 stationary phase, the lipophilic diethyl ester group of the product interacts strongly with the alkyl chains, significantly increasing its retention time compared to the un-alkylated, highly polar HPA starting material.

Q3: My compound degrades or the ester hydrolyzes during purification and concentration. What is causing this? Causality: Phosphonate diethyl esters are susceptible to hydrolysis when exposed to highly acidic or basic aqueous conditions for prolonged periods, a risk that increases during the thermal stress of rotary evaporation. Solution: When utilizing Reversed-Phase HPLC, avoid harsh modifiers like Trifluoroacetic acid (TFA). Instead, use a volatile, near-neutral buffer such as 0.1 M Triethylammonium acetate (TEAA) at pH 7.0–7.5. Furthermore, isolate the final product via lyophilization (freeze-drying) rather than thermal concentration to preserve the ester linkages[3].

Part 2: Chromatographic Decision & Interaction Pathways

To dictate the optimal purification route, evaluate the crude purity profile. The decision matrix below outlines the workflow based on the concentration of polar impurities.

G Start Crude PMPA Diethyl Ester Check High HPA Impurity? Start->Check NP Normal Phase (Silica) DCM/MeOH/TEA Check->NP No (<10%) RP Reversed Phase (C18) H2O/MeCN + TEAA Check->RP Yes (>10%) Success Pure PMPA Diethyl Ester NP->Success RP->Success

Decision matrix for selecting the optimal chromatography phase for PMPA diethyl ester purification.

The fundamental mechanism behind normal-phase optimization relies on competitive silanol masking, as illustrated below:

G Silica Acidic Silanol (Si-OH) Adenine Adenine Base (PMPA) Silica->Adenine H-Bonding (Unmodified) TEA Triethylamine (Modifier) Silica->TEA TEA Capping Tailing Severe Tailing Adenine->Tailing Elution Sharp Elution TEA->Elution Prevents Binding

Mechanism of silanol masking by triethylamine to prevent adenine tailing during chromatography.

Part 3: Quantitative Data & Solvent Systems

The following table summarizes the quantitative parameters and expected outcomes for the two primary solvent systems used in PMPA diethyl ester purification.

MethodStationary PhaseMobile Phase SystemModifierExpected

/

Primary Use Case
Normal Phase Silica Gel (60 Å)Dichloromethane / Methanol (Gradient 0%

10% MeOH)
1% Triethylamine (TEA)

(at 10% MeOH)
Removal of non-polar alkylating agents (e.g., DESMP).
Reversed Phase C18 Bonded SilicaWater / Acetonitrile (Gradient 5%

60% MeCN)
0.1 M TEAA (pH 7.5)

min (Standard gradient)
Separation from highly polar unreacted HPA.

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this method when the primary impurities are non-polar degradation products or excess alkylating reagents.

  • Mobile Phase Preparation: Prepare a stock solution of Dichloromethane (DCM) containing exactly 1% (v/v) Triethylamine (TEA). Prepare a second solution of Methanol (MeOH) containing 1% TEA.

  • Column Equilibration: Pack the silica column and flush with 3 column volumes (CV) of the DCM/TEA solution. Causality: Pre-equilibrating with TEA ensures all acidic silanols are capped prior to the introduction of the target molecule, preventing initial-contact irreversible binding.

  • Dry Loading (Critical Step): Dissolve the crude PMPA diethyl ester in a minimum volume of DCM/MeOH. Add dry silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure to form a free-flowing powder.

    • Validation Checkpoint: The powder must not clump. Wet-loading this highly polar compound in a methanolic solution will cause the solvent front to drag the compound prematurely, ruining resolution.

  • Elution: Load the dry powder onto the column. Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout) over 10 CV.

  • Fraction Analysis: Monitor fractions via UV TLC at 260 nm. PMPA diethyl ester will appear as a dark, UV-active spot.

Protocol B: Reversed-Phase (C18) Purification

Use this method for resolving the target from unreacted (R)-9-(2-hydroxypropyl)adenine (HPA).

  • Buffer Preparation: Prepare Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in ultrapure water, adjusted to pH 7.5. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Mobile Phase A. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Inject the sample onto a C18 preparative column. Run a gradient from 5% B to 60% B over 15 CV.

    • Causality: The slow gradient allows the highly polar HPA to elute in the aqueous wash (typically <15% B), while the lipophilic diethyl ester group retains the target compound until the organic modifier concentration reaches approximately 35-40%.

  • Validation Checkpoint: Monitor the eluate using a Diode Array Detector (DAD) at 260 nm. Confirm the identity of the peak via LC-MS (Target

    
    
    
    
    
    ).
  • Recovery: Pool the verified fractions. Immediately freeze the pooled fractions at -80°C and lyophilize to dryness. Do not use rotary evaporation, as the combination of heat, water, and trace buffer can induce hydrolysis of the phosphonate ester.

Part 5: References

  • Dietz, J.-P., et al. "Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir." Organic Process Research & Development, Massachusetts Institute of Technology.[Link]

  • "Tenofovir disoproxil." Wikipedia, The Free Encyclopedia. [Link]

  • "Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects." National Institutes of Health (NIH).[Link]

Sources

Technical Support Center: Aqueous Stability of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (Diethyl PMPA, CAS: 180587-75-1) is a critical acyclic phosphonate nucleotide intermediate utilized in the synthesis of the antiretroviral drug Tenofovir (PMPA) and its subsequent prodrugs (e.g., TDF, TAF)[1]. While the diethyl ester moiety is essential for improving lipophilicity during specific synthetic steps, it introduces distinct stability challenges when transitioning to aqueous environments for biological assays or purification.

This technical guide is designed for drug development professionals and analytical scientists. It addresses the hydrolytic degradation pathways of Diethyl PMPA in aqueous buffers, providing mechanistic insights, troubleshooting workflows, and self-validating analytical protocols.

Mechanistic Insights: Hydrolytic Degradation Pathways

As an ester of a phosphonic acid, Diethyl PMPA is fundamentally susceptible to hydrolysis. The stability of the P-O-C (phosphorus-oxygen-carbon) bond is dictated by the pH of the aqueous buffer, the temperature, and the presence of nucleophiles[2].

The degradation is a stepwise process. The first ethyl group is cleaved relatively quickly (


), yielding Monoethyl PMPA. The cleavage of the second ethyl group (

) to yield free Tenofovir requires significantly harsher conditions due to the electrostatic repulsion exerted by the negatively charged monoester intermediate against incoming nucleophiles[3].
  • Acidic Conditions (pH < 4): The phosphoryl oxygen (

    
    ) becomes protonated, increasing the electrophilicity of the phosphorus atom. Nucleophilic attack by water leads to the cleavage of the ester bond. Alternatively, an 
    
    
    
    attack on the ethyl carbon can occur.
  • Basic Conditions (pH > 9): Hydroxide ions (

    
    ) directly attack the highly electrophilic phosphorus center, leading to the displacement of the ethoxide leaving group.
    
  • Adenine Deamination (Side Reaction): At extreme pH levels (especially pH > 10) combined with elevated temperatures, the exocyclic amine of the adenine ring can undergo deamination, yielding a biologically inactive hypoxanthine derivative.

degradation_pathway A (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (Diethyl PMPA) B Monoethyl PMPA (Intermediate) A->B Hydrolysis (k1) Extremes of pH / Heat D Deaminated Byproducts (Hypoxanthine derivative) A->D Deamination High pH (>10) / Heat C Tenofovir (PMPA) B->C Hydrolysis (k2) Slower step C->D Deamination

Degradation pathways of Diethyl PMPA in aqueous buffers showing stepwise hydrolysis.

Quantitative Data: Aqueous Stability Profile

The stability of phosphonate esters is highly dependent on the microenvironment. The table below summarizes the expected behavior of Diethyl PMPA in various aqueous buffers at physiological temperature (37°C).

Buffer pHConditionPrimary Degradation PathwayEstimated Half-Life (

) at 37°C
Recommended Action
pH 2.0 Strongly AcidicAcid-catalyzed ester hydrolysis< 12 hoursAvoid prolonged storage; prepare fresh immediately before use.
pH 5.0 - 7.4 Mildly Acidic to NeutralNegligible (Highly stable)> 7 daysIdeal pH range for formulating aqueous stock solutions.
pH 9.0 Mildly BasicBase-catalyzed ester hydrolysis~ 48 hoursMonitor via HPLC if experimental incubation exceeds 24 hours.
pH 12.0 Strongly BasicRapid hydrolysis & deamination< 4 hoursQuench immediately after base-catalyzed reaction steps.

Troubleshooting Guide & FAQs

Q1: I am observing a secondary peak in my HPLC chromatogram after storing Diethyl PMPA in a pH 8.5 buffer overnight. What is happening? A1: The secondary peak is likely Monoethyl PMPA, the first degradation product of base-catalyzed hydrolysis. Because phosphonate diethyl esters undergo stepwise cleavage, the first ethyl group is lost much faster than the second[3]. Causality & Solution: The mildly basic pH provides sufficient hydroxide ions to initiate nucleophilic attack on the phosphorus center. To resolve this, lower the buffer pH to 7.4 or store the solution at 4°C to kinetically suppress the hydrolysis rate.

Q2: My compound seems to precipitate when diluted from a DMSO stock into a pH 7.4 PBS buffer. Is this chemical degradation? A2: No, this is a thermodynamic solubility issue rather than chemical degradation. The diethyl ester masks the polar phosphonic acid group, making Diethyl PMPA highly lipophilic compared to free Tenofovir. Causality & Solution: The compound is crashing out of the aqueous phase. Ensure the final concentration of the organic co-solvent (e.g., DMSO or Methanol) is sufficient (typically 1-5% v/v) to maintain solubility, or warm the buffer gently to 37°C prior to spiking.

Q3: Does the presence of metal ions in the buffer affect the stability of Diethyl PMPA? A3: Yes. Divalent cations (e.g.,


, 

) can coordinate with the phosphoryl oxygen. Causality & Solution: This coordination withdraws electron density from the phosphorus atom, increasing its electrophilicity and accelerating nucleophilic attack by water. If your downstream assay permits, add a chelating agent like EDTA (1 mM) to the buffer to sequester trace metals and enhance stability.

Experimental Protocols: Validating Aqueous Stability

To ensure data integrity, researchers must validate the stability of Diethyl PMPA under their specific assay conditions. The following is a self-validating protocol for determining hydrolytic stability using HPLC-UV[2].

experimental_workflow S1 1. Buffer Prep (pH 2-12) S3 3. Spiking & Incubation (37°C) S1->S3 S2 2. Stock Solution (10 mg/mL) S2->S3 S4 4. Aliquot Sampling S3->S4 S5 5. Quenching (Neutralization) S4->S5 S6 6. HPLC-UV Analysis (260 nm) S5->S6

Step-by-step experimental workflow for determining the hydrolytic stability of Diethyl PMPA.

Step-by-Step Methodology: HPLC-UV Stability Assay
  • Stock Solution Preparation: Accurately weigh 10 mg of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine and dissolve it in 1 mL of anhydrous HPLC-grade DMSO to create a 10 mg/mL stock solution. Note: Use anhydrous solvent to prevent premature hydrolysis in the stock vial.

  • Buffer Preparation: Prepare the target aqueous buffers (e.g., 50 mM Citrate for pH 3-5, 50 mM Phosphate for pH 6-8, 50 mM Borate for pH 9-10). Filter through a 0.22 µm membrane to remove particulates.

  • Incubation: Pre-warm 9.9 mL of the selected buffer to 37°C in a thermostatic water bath. Spike with 100 µL of the Diethyl PMPA stock solution to achieve a final concentration of 100 µg/mL (1% DMSO v/v). Vortex briefly to ensure homogeneity.

  • Sampling & Quenching (Critical Step): At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 500 µL aliquot. Immediately quench the reaction to halt hydrolysis. Do this by adjusting the pH to ~7.0 using predetermined volumes of 0.1 M HCl or NaOH, or by diluting 1:1 with cold mobile phase (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC Analysis: Analyze the quenched samples using a C18 reverse-phase column.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 260 nm (optimal wavelength for the adenine ring).

  • Data Analysis: Plot the natural logarithm (

    
    ) of the remaining Diethyl PMPA peak area versus time. The pseudo-first-order rate constant (
    
    
    
    ) is the negative slope of the linear regression. Calculate the half-life as
    
    
    .

References

  • National Institutes of Health (NIH) / Molecules. "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules (Basel, Switzerland). Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges in PMPA Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals scaling the synthesis of tenofovir (PMPA) and its prodrugs, you are likely intimately familiar with the bottleneck of intermediate solubility. The synthesis of (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA) relies on the sequential N-alkylation of adenine to form (R)-9-(2-hydroxypropyl)adenine (HPA), followed by O-alkylation with a phosphonate ester.

The primary solubility challenges in these workflows stem from the high lattice energy of purine derivatives and the highly amphiphilic nature of phosphonate intermediates. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you maintain homogeneous reactions and maximize yields.

Troubleshooting Guide: Adenine and HPA Solvation

Q: Why does adenine exhibit such poor solubility in standard organic solvents during the initial N-alkylation step? A: Adenine's purine ring system facilitates extensive


 stacking, while its multiple nitrogen atoms act as both hydrogen bond donors and acceptors. This creates a highly stable crystalline lattice. Causally, breaking this lattice requires a solvent with a high dielectric constant and strong hydrogen-bond accepting capabilities to solvate the amine protons. Therefore, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are mandatory to achieve the necessary concentration for industrial throughput 1.

Q: During the O-alkylation of HPA with diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), my reaction mixture becomes a thick slurry. How can I improve homogeneity? A: The intermediate HPA is poorly soluble in non-polar media. When using Magnesium tert-butoxide (


) as a base, the resulting magnesium alkoxide complex of HPA can precipitate, forming a thick slurry that halts conversion due to mass transfer limitations.
Solution: Transitioning to a 1:1 ratio of a Grignard reagent (e.g., methyl magnesium chloride) and tert-butanol in NMP improves the solubility of the activated alkoxide intermediate. The Grignard reagent forms a more soluble magnesium complex, while NMP effectively solvates the transition state, keeping the reaction mixture homogeneous and driving conversion 2.

Quantitative Data: Solvent and Base Effects on HPA Alkylation

Selecting the correct base-solvent pairing is critical for maintaining solubility and directing the regioselectivity of the O-alkylation.

SolventBase SystemHPA SolubilityAlkylation Conversion (%)Primary Impurity Profile
Toluene

Very Low< 10%Unreacted HPA
DMF

(7 eq)
Moderate~64%N-alkylated byproducts
NMP

High (Slurry forms)> 90%Trace regioisomers
NMP

/

High (Homogeneous)> 95%Minimized

Data synthesized from optimized commercial process parameters 2, 3.

Experimental Protocol: Telescoped Synthesis of PMPA

Isolating the intermediate diethyl phosphonate ester is notoriously difficult because it is highly water-soluble and prone to hydrolysis. A self-validating telescoped protocol (combining O-alkylation and deprotection) circumvents the need to isolate this problematic intermediate 1.

Step-by-Step Methodology:

  • Preparation of HPA Alkoxide: Suspend (R)-9-(2-hydroxypropyl)adenine (HPA) (1.0 eq) in anhydrous NMP (3 volumes). Add

    
     (1.0 eq) dropwise at 20°C.
    
    • Self-Validation Check: The mixture must transition from a cloudy suspension to a clear, homogeneous solution. This visual cue confirms the complete formation of the soluble magnesium alkoxide complex.

  • O-Alkylation: Add tert-butanol (1.0 eq) followed by the dropwise addition of DESMP (1.2 eq). Heat the reactor to 70°C for 12 hours.

    • Self-Validation Check: HPLC monitoring should indicate >90% conversion of HPA. If conversion stalls prematurely, verify the anhydrous integrity of the system, as ambient moisture rapidly quenches the magnesium complex and crashes out the HPA.

  • Telescoped Deprotection: Cool the reaction mixture to 20°C. Add aqueous HBr directly to the NMP solution to cleave the diethyl ester. Heat to 90°C for 4 hours.

  • Isolation via Isoelectric Precipitation: Cool the mixture and meticulously adjust the pH of the aqueous phase to 2.8 - 3.0 using 50% NaOH.

    • Causality: PMPA is a zwitterion; its isoelectric point is approximately pH 2.9. Adjusting to this exact pH neutralizes the molecular charge, minimizing its solubility in the aqueous phase and driving the crystallization of pure PMPA monohydrate.

  • Filtration and Washing: Filter the resulting precipitate and wash with chilled water and acetone to remove residual NMP, salts, and unreacted starting materials.

Workflow Visualization

PMPA_Synthesis HPA HPA (Solid) Poorly Soluble Solvation Add NMP + MeMgCl (Solvation Step) HPA->Solvation Break Crystal Lattice Alkoxide Mg-Alkoxide Complex (Homogeneous Solution) Solvation->Alkoxide Mg2+ Coordination Alkylation Add DESMP (70°C) O-Alkylation Alkoxide->Alkylation SN2 Substitution Phosphonate Diethyl Phosphonate Ester (Water-Soluble Intermediate) Alkylation->Phosphonate Avoid Isolation Deprotection Telescoped Deprotection (Aqueous HBr or TMSBr) Phosphonate->Deprotection In-situ Cleavage Precipitation Isoelectric Precipitation (pH 2.8 - 3.0) Deprotection->Precipitation pH Adjustment PMPA Pure PMPA Monohydrate (Crystallized) Precipitation->PMPA Zwitterion Isolation

Telescoped workflow for PMPA synthesis highlighting solvation and isolation strategies.

FAQs: Advanced Troubleshooting for Phosphonate Esters

Q: I am trying to extract the diethyl phosphonate intermediate using organic solvents, but I keep losing product to the aqueous layer. Why? A: The diethyl phosphonate intermediate is highly amphiphilic. The phosphonate ester moiety imparts significant hydrogen-bonding capability with water, making it exceptionally water-soluble. Causally, standard liquid-liquid extraction with non-polar solvents (like DCM or ethyl acetate) fails because the partition coefficient heavily favors the aqueous phase 1. Solution: Do not isolate this intermediate. Use the telescoped process described in the protocol above. If isolation is strictly required for analytical purposes, continuous liquid-liquid extraction with iso-propyl acetate over an extended period (e.g., 24 hours) is necessary 2.

Q: Can I use alternative protecting groups on the phosphonate to improve organic solubility? A: Yes. Replacing the diethyl ester with a di-tert-butyl ester (e.g., using di-tert-butyl p-toluenesulfonyloxymethylphosphonate) significantly increases the lipophilicity of the intermediate. This enhances its solubility in organic solvents and allows for easier extraction if a non-telescoped route is preferred. Furthermore, the tert-butyl groups can be cleaved under milder acidic conditions compared to ethyl esters, preserving the integrity of sensitive functional groups 4.

Q: Why does the addition of triethylamine fail to dissolve the free phosphonic acid (PMPA) in NMP? A: While triethylamine is a non-nucleophilic base often used to form soluble salts, the free phosphonic acid of PMPA forms a highly stable, insoluble zwitterionic network. The proton transfer to triethylamine is insufficient to disrupt the strong intermolecular ionic interactions between the basic adenine ring and the acidic phosphonate group. Solvation requires either complete deprotonation using a stronger base or maintaining the compound in a highly acidic aqueous environment before isoelectric precipitation 1.

References

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale.
  • An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate.
  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Amazon S3 / ChemRxiv.
  • The Di-Tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv.

Sources

Preventing racemization during the synthesis of (R)-PMPA derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (R)-PMPA Derivatives

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the stereocontrolled synthesis of (R)-PMPA (Tenofovir) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to maintaining the chiral integrity of the crucial (R)-propyl phosphonate stereocenter.

This guide provides in-depth, mechanism-based answers to frequently encountered problems, detailed experimental protocols, and data-driven insights to support your synthetic campaigns.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem: The Mechanism of Racemization

Q1: What is the primary cause of racemization during the synthesis of (R)-PMPA derivatives?

A1: The primary cause of racemization is the deprotonation of the α-carbon to the phosphonate group. This carbon is weakly acidic, and under basic conditions, it can be deprotonated to form a planar, achiral carbanion or enolate-like intermediate. Subsequent reprotonation can occur from either face of this planar species with equal probability, leading to a mixture of (R) and (S) enantiomers, thus resulting in a racemic mixture.[1]

Q2: At which specific steps in the synthesis is racemization most likely to occur?

A2: Racemization is most prevalent during steps that involve basic conditions, particularly when a base is used to deprotonate a hydroxyl or amine for subsequent alkylation with a phosphonate-containing electrophile. Key steps to monitor closely include:

  • Coupling of (R)-9-(2-hydroxypropyl) adenine (HPA) with a tosylated or halogenated phosphonate: This is the most critical step. The use of strong, non-hindered bases to activate the hydroxyl group of (R)-HPA can inadvertently deprotonate the α-carbon of the phosphonate reagent or the newly formed product.[2][3]

  • Prolonged reaction times or elevated temperatures: Even with milder bases, extended reaction times or heating can provide sufficient opportunity for the equilibrium between the chiral starting material and the achiral intermediate to be established, leading to gradual racemization.[4]

  • Work-up and purification: Exposure to strongly basic or acidic conditions during work-up or purification (e.g., certain chromatography conditions) can also compromise stereochemical integrity.[4]

Section 2: Troubleshooting Guide for Key Synthetic Steps

Q3: I am observing significant racemization during the alkylation of (R)-9-(2-hydroxypropyl) adenine with diethyl p-toluenesulfonyloxymethyl phosphonate. My current protocol uses sodium hydride (NaH) in DMF. What is going wrong and how can I fix it?

A3: Sodium hydride is a very strong, non-hindered base. While effective at deprotonating the secondary alcohol of HPA, it is aggressive enough to also deprotonate the α-carbon of the phosphonate, leading directly to the racemization mechanism described in Q1.

Troubleshooting & Optimization Strategy:

  • Choice of Base: The selection of the base is the most critical parameter. The ideal base should be strong enough to deprotonate the alcohol but either too sterically hindered to access the α-proton of the phosphonate or not basic enough to do so at a significant rate.

  • Solvent Effects: The solvent can influence the reactivity of the base and the stability of intermediates. Aprotic polar solvents like DMF are common but can facilitate racemization.[5]

  • Temperature Control: Higher temperatures accelerate all reactions, including the undesirable deprotonation leading to racemization.[4]

The following workflow provides a decision-making process for optimizing this critical step.

G cluster_0 Troubleshooting Racemization in PMPA Synthesis start Racemization Detected in Alkylation Step? base_check Are you using a strong, non-hindered base (e.g., NaH, LiNH2)? start->base_check Yes base_solution Action: Switch to a bulkier or weaker base. base_check->base_solution Yes temp_check Is the reaction temperature elevated (>60°C)? base_check->temp_check No base_options Recommended Bases: - Lithium tert-butoxide (t-BuOLi) - N,N-Diisopropylethylamine (DIPEA) - Magnesium-based reagents (e.g., (RO)2Mg) base_solution->base_options final_check Analyze product by Chiral HPLC. Is ee > 99%? base_solution->final_check temp_solution Action: Perform reaction at the lowest feasible temperature. temp_check->temp_solution Yes temp_check->final_check No temp_details - Start at 0°C during base addition. - Allow to warm to room temperature slowly. - Monitor progress by HPLC to avoid unnecessary heating. temp_solution->temp_details temp_solution->final_check success Protocol Optimized final_check->success Yes failure Re-evaluate solvent and reagent purity. final_check->failure No

Caption: Troubleshooting workflow for racemization.

Q4: Can the Mitsunobu reaction be used to synthesize PMPA derivatives, and does it prevent racemization?

A4: Yes, the Mitsunobu reaction is a powerful tool for this synthesis and is known for proceeding with a clean inversion of stereochemistry, making it an excellent choice for stereocontrolled reactions.[6][7] In this context, one would typically use a chiral secondary alcohol like (S)-propylene glycol, which upon reaction with adenine and subsequent phosphonylation steps, would yield the (R)-PMPA configuration.

However, racemization is still possible if the reaction conditions are not carefully controlled. The pKa of the nucleophile (adenine) and the reaction conditions can influence side reactions.[8] It is crucial to use standard, well-vetted Mitsunobu conditions (e.g., PPh₃, DIAD or DEAD) and to ensure the pKa of the nucleophile is appropriate for the reaction.

Section 3: Analytical Methods and Protocols

Q5: How can I accurately determine the enantiomeric excess (% ee) of my (R)-PMPA product?

A5: The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[9][10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Protocol: Chiral HPLC Analysis of PMPA

  • Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series), is often effective.[10]

  • Mobile Phase Preparation: A typical mobile phase for this class of compounds under reversed-phase conditions would be a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) with a suitable pH.[9]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the final PMPA product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the sample.

    • Monitor the elution profile using a UV detector, typically around 260 nm for the adenine chromophore.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers ((R) and (S)) using the following formula:

    • % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Data Interpretation:

The table below shows hypothetical data from optimizing the alkylation base, demonstrating how chiral HPLC can validate the chosen methodology.

Base Used in AlkylationReaction Temp (°C)% Area (R)-PMPA% Area (S)-PMPACalculated % ee
Sodium Hydride (NaH)8065.534.531.0%
DIPEA4098.21.896.4%
Lithium t-butoxide2599.80.299.6%

Q6: Can you provide a racemization-resistant protocol for the key coupling step?

A6: Certainly. This protocol utilizes a sterically hindered base at controlled temperatures to minimize the risk of racemization.

Protocol: Synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve (R)-9-(2-hydroxypropyl) adenine (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add lithium tert-butoxide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting slurry at 0°C for 30 minutes.

  • Alkylation: Slowly add a solution of diethyl p-toluenesulfonyloxymethyl phosphonate (1.2 eq) in anhydrous DMF via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For a self-validating check, an aliquot can be taken, worked up, and analyzed by chiral HPLC to confirm that the enantiomeric excess is being maintained.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

References

  • Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. PMC (National Center for Biotechnology Information).[Link]

  • Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine (2016). Ren Xiaofeng.[Link]

  • Preparation method for (R)-9-[2-(phosphonomethoxy)propyl]adenine.
  • CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
  • Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. PubMed.[Link]

  • Phosphonate–Phosphinate Rearrangement. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Method for preparing (R) -9-[(2-phosphonomethoxy) propyl] adenine (ΡΜΡΑ).
  • Genomic context analysis enables the discovery of an unusual NAD‐dependent racemase in phosphonate catabolism. PMC (National Center for Biotechnology Information).[Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC (National Center for Biotechnology Information).[Link]

  • Racemization. Wikipedia.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry.[Link]

  • Mitsunobu reaction for the asymmetric synthesis of γ‐phosphono‐α‐amino acid. ResearchGate.[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.[Link]

  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PMC (National Center for Biotechnology Information).[Link]

  • Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry.[Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship, University of California.[Link]

  • Racemization of an alpha-methyl dopa derivative.
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.[Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings. PMC (National Center for Biotechnology Information).[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

Sources

Technical Support Center: Troubleshooting Spectral Interference in NMR Analysis of Phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of phosphonates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common spectral interference issues. The information provided herein is grounded in established scientific principles and practical field experience to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the 31P NMR analysis of phosphonates. Each issue is presented with its probable causes and a step-by-step protocol for resolution.

Question 1: Why are my phosphonate signals overlapping with other phosphorus-containing impurities?

Probable Causes:

  • Presence of phosphorus-containing impurities: Samples may contain residual starting materials, byproducts, or degradation products that also have phosphorus atoms, leading to overlapping signals. Common impurities in phosphonate samples include orthophosphoric acid and phosphorous acid.[1][2]

  • Similar chemical environments: The phosphonate of interest and the impurity may have very similar electronic environments around the phosphorus nucleus, resulting in close chemical shifts.

  • Suboptimal experimental conditions: Insufficient spectral resolution due to magnetic field inhomogeneity or improper shimming can cause peaks to broaden and overlap.

Step-by-Step Troubleshooting Protocol:

  • Verify Sample Purity:

    • Initial Assessment: Before extensive NMR troubleshooting, assess the purity of your sample using an orthogonal technique like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify potential phosphorus-containing impurities.

    • Purification: If impurities are significant, purify the sample using appropriate chromatographic techniques.

  • Optimize NMR Acquisition Parameters:

    • Increase Spectral Resolution: Ensure the spectrometer is well-shimmed to maximize magnetic field homogeneity.

    • Increase Digital Resolution: Decrease the spectral width (SW) to the region of interest and increase the number of data points (TD) to improve digital resolution.

    • Proton Decoupling: Use broadband proton decoupling to collapse proton-phosphorus couplings, which simplifies the spectrum to single sharp peaks for each unique phosphorus environment.[3]

  • Utilize pH Adjustment:

    • Principle: The chemical shift of phosphonates and phosphate impurities is often pH-dependent due to protonation/deprotonation of the acidic groups.[4][5][6] Varying the pH of the sample can induce differential shifts in the signals of interest and the impurities, thereby resolving the overlap.

    • Protocol:

      • Prepare a series of samples of your analyte in a suitable deuterated solvent (e.g., D₂O).

      • Adjust the pH of each sample to a different value within a range that does not cause degradation (e.g., from pH 5 to 9).

      • Acquire a 31P NMR spectrum for each sample and identify the pH at which the best resolution is achieved. It is often beneficial to raise the pH to ≥7 for better distinction between different phosphorus species.[6]

  • Employ Chemical Shift Reagents (CSRs):

    • Principle: Lanthanide-based chemical shift reagents can be used to induce large changes in the chemical shifts of analytes. The magnitude of the induced shift depends on the distance and angle between the lanthanide ion and the nucleus being observed. This can be used to separate overlapping signals.

    • Caution: CSRs can also cause significant line broadening, so they should be used judiciously.

Question 2: My phosphonate signal is broad and poorly resolved. What can I do?

Probable Causes:

  • Chemical exchange: The phosphonate may be undergoing chemical exchange on a timescale comparable to the NMR experiment, leading to broadened lines. This can be due to proton exchange with the solvent or conformational changes.

  • Presence of paramagnetic species: Trace amounts of paramagnetic metal ions in the sample can cause significant line broadening.

  • High sample viscosity: A highly viscous sample can restrict molecular tumbling, leading to shorter T₂ relaxation times and broader lines.

  • Poor shimming: An inhomogeneous magnetic field will result in broad peaks.

Step-by-Step Troubleshooting Protocol:

  • Improve Shimming: This is the first and most crucial step. Re-shim the spectrometer on your sample to ensure the highest possible magnetic field homogeneity.

  • Chelate Paramagnetic Ions:

    • Principle: Ethylenediaminetetraacetic acid (EDTA) can be added to the sample to chelate paramagnetic metal ions, effectively removing their line-broadening effect.[7]

    • Protocol:

      • Prepare your sample in the deuterated solvent.

      • Add a small amount of EDTA (a final concentration of ~1-5 mM is often sufficient).

      • Acquire the 31P NMR spectrum.

  • Adjust Temperature:

    • Principle: Changing the temperature can alter the rate of chemical exchange. If exchange is the cause of broadening, acquiring spectra at different temperatures may result in either coalescence into a sharp peak (fast exchange) or sharpening of the individual exchanging signals (slow exchange).

    • Protocol:

      • Acquire spectra at a range of temperatures (e.g., from 25°C up to 60°C, and down to 0°C, sample stability permitting).

      • Analyze the spectra to determine the optimal temperature for sharp signals.

  • Decrease Sample Concentration:

    • Principle: If high viscosity is the issue, diluting the sample will decrease viscosity and improve molecular tumbling, leading to sharper lines.

    • Protocol: Prepare a more dilute sample (e.g., 5-20 mg/mL) and re-acquire the spectrum.[8]

Question 3: I am having trouble with the quantification of my phosphonate sample due to baseline distortions and integration errors. How can I improve this?

Probable Causes:

  • Incomplete relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between scans, leading to inaccurate signal intensities and quantification errors.[9]

  • Spectral artifacts: Acoustic ringing or other artifacts can distort the baseline.

  • Improper data processing: Incorrect phasing or baseline correction can lead to significant integration errors.

Step-by-Step Troubleshooting Protocol:

  • Ensure Full Relaxation:

    • Principle: For accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal in the spectrum.[9]

    • Protocol:

      • Determine the T₁ of your phosphonate signal using an inversion-recovery pulse sequence.

      • Set the relaxation delay (d1) in your acquisition parameters to at least 5 times this measured T₁ value. A d1 of 30-60 seconds is often adequate for 31P qNMR.[9]

  • Optimize Acquisition Parameters for a Flat Baseline:

    • Acquisition Time (aq): Adjust the acquisition time to be long enough to allow the FID to decay completely to zero. This will help to avoid truncation artifacts that can distort the baseline.

    • Digital Filtering: Use appropriate digital filtering to minimize baseline roll.

  • Careful Data Processing:

    • Phasing: Meticulously phase the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a polynomial baseline correction to the spectrum. Be careful not to distort the signals of interest.

  • Use an Internal Standard:

    • Principle: For accurate quantification, it is highly recommended to use an internal standard.[2][9] The internal standard should be a stable, non-volatile compound with a simple spectrum that does not overlap with the analyte signals.

    • Recommended Standards for 31P NMR: Triphenyl phosphate or methylphosphonic acid are commonly used.[1][7]

    • Protocol:

      • Accurately weigh both your phosphonate sample and the internal standard.

      • Dissolve them together in the deuterated solvent.

      • Acquire the spectrum with the optimized parameters.

      • Integrate the signals of both the analyte and the internal standard to determine the concentration of your phosphonate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect my 31P NMR spectrum?

The solvent can significantly influence the chemical shift of phosphonates.[8][10][11] Protic solvents, capable of hydrogen bonding, can cause considerable downfield shifts compared to aprotic solvents.[10] The polarity of the solvent also plays a role, with changes in dielectric constant potentially altering chemical shifts.[10][11] For consistent and reproducible results, it is crucial to use the same deuterated solvent for all related experiments and to report the solvent used when presenting data.[8]

Q2: What is the typical chemical shift range for phosphonates in 31P NMR?

The chemical shift of phosphonates can vary widely depending on their structure. However, for many common diethyl alkyl phosphonates, the signals typically appear in the range of approximately +24 to +33 ppm relative to 85% H₃PO₄.[8] It is important to remember that factors like the alkyl group, steric effects, and the solvent will influence the exact chemical shift.[8]

Q3: Can I use 1H-31P heteronuclear correlation spectroscopy to overcome sensitivity issues?

Yes, two-dimensional heteronuclear correlation experiments like 1H-31P HSQC (Heteronuclear Single Quantum Coherence) can be very powerful.[3] This technique combines the higher sensitivity of the 1H nucleus with the specificity of the 31P nucleus.[3] By detecting the signal through the protons, you can achieve a significant enhancement in sensitivity, which is particularly useful for analyzing low-concentration samples.[3]

Q4: How critical is sample preparation for obtaining good quality 31P NMR spectra?

Sample preparation is extremely important. Key considerations include:

  • Sample Purity: Ensure the sample is as pure as possible to avoid interference from phosphorus-containing impurities.[8]

  • Concentration: A concentration of 10-50 mg/mL in a deuterated solvent is a good starting point.[8]

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble and that does not react with your analyte. CDCl₃ and D₂O are common choices.[8]

  • Dissolution: Ensure the sample is completely dissolved to avoid solid particles that can degrade spectral quality.

Visualizations and Protocols

Troubleshooting Workflow for Spectral Overlap

troubleshooting_workflow start Start: Overlapping Signals check_purity 1. Assess Sample Purity (HPLC/MS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure purify Purify Sample is_pure->purify No optimize_nmr 2. Optimize NMR Parameters (Shimming, SW, TD, Decoupling) is_pure->optimize_nmr Yes purify->optimize_nmr is_resolved Are Signals Resolved? optimize_nmr->is_resolved adjust_ph 3. Adjust Sample pH is_resolved->adjust_ph No end_resolved End: Signals Resolved is_resolved->end_resolved Yes is_resolved2 Are Signals Resolved? adjust_ph->is_resolved2 use_csr 4. Use Chemical Shift Reagent (Use with Caution) is_resolved2->use_csr No is_resolved2->end_resolved Yes use_csr->end_resolved end_unresolved Consult Specialist

Caption: A decision-making workflow for resolving overlapping signals in 31P NMR.

Standardized Protocol for 31P NMR Sample Preparation and Acquisition

1. Sample Preparation:

ParameterRecommendationRationale
Analyte Purity >95%To minimize interference from phosphorus-containing impurities.[8]
Concentration 10-50 mg/mLTo ensure a good signal-to-noise ratio without causing viscosity issues.[8]
Solvent Deuterated (e.g., CDCl₃, D₂O)To provide a lock signal for the spectrometer and minimize solvent signals.
Internal Standard Triphenyl phosphate or Methylphosphonic acidFor accurate quantification.[1][7]
Chelating Agent EDTA (optional, ~1-5 mM)To remove paramagnetic impurities that cause line broadening.[7]

2. NMR Data Acquisition:

ParameterTypical SettingRationale
Nucleus 31PThe nucleus of interest.
Pulse Program Standard single-pulse with proton decouplingTo obtain simple, sharp signals.
Relaxation Delay (d1) ≥ 5 x T₁ (typically 30-60 s for qNMR)To ensure full relaxation for accurate quantification.[9]
Number of Scans (ns) 64 - 1024 (or more)To achieve an adequate signal-to-noise ratio.
Spectral Width (SW) ~100 ppm (centered on the region of interest)To cover all expected signals with good resolution.
Acquisition Time (aq) ~1-2 secondsTo allow the FID to decay fully, improving baseline.

References

  • STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE 31P NMR CHEMICAL SHIFTS OF SOME CYCL. (n.d.).
  • Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice - bioRxiv. (n.d.).
  • Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates - Benchchem. (n.d.).
  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. (n.d.).
  • 31P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest. (n.d.).
  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31 P NMR. (n.d.).
  • Quantitative NMR (qNMR) for Assessing Phosphonate Purity: A Comparative Guide - Benchchem. (n.d.).
  • Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ? | ResearchGate. (n.d.).
  • Characterization of methylphosphonate as a 31P NMR pH indicator - PubMed. (1987, August 15). Retrieved from [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (2024, December 31). Retrieved from [Link]

  • Peak assignments for phosphorus-31 nuclear magnetic resonance spectroscopy in pH range 5-13 and their application in environmental samples - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H and 31P NMR Characterization of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Tenofovir Analogue

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, also known as Diethyl Tenofovir, is a key intermediate and analogue of Tenofovir, a cornerstone antiviral agent in the treatment of HIV and Hepatitis B infections.[1][2] As a phosphonate nucleotide analogue, its structural integrity, purity, and stereochemistry are of paramount importance for both synthetic chemistry research and its potential role in drug development pipelines. Ensuring the correct chemical structure and quantifying impurities is not merely a procedural step but a fundamental requirement for safety and efficacy.

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, with a primary focus on the unparalleled insights offered by high-resolution ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present objective comparisons with alternative techniques like chromatography, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals.

The Unambiguous Power of Multinuclear NMR for Phosphonate Characterization

While chromatographic techniques like HPLC are excellent for separation and quantification, they often fall short in providing definitive structural information. NMR spectroscopy, in contrast, offers a direct window into the molecular architecture. For a molecule like Diethyl Tenofovir, a multinuclear approach is particularly potent.

  • ¹H NMR provides a detailed map of the proton environment, confirming the integrity of the adenine base, the propyl chain, and the ethyl groups of the phosphonate ester.

  • ³¹P NMR , with the phosphorus atom's 100% natural abundance and high sensitivity, offers a clean and direct probe into the phosphonate group.[3] Its broad chemical shift range and the simplicity of the resulting spectra make it an exceptionally powerful tool for identifying phosphorus-containing species and their potential impurities with minimal signal overlap.[4]

This dual-nucleus approach provides a cross-validating system for structural elucidation and purity assessment that is both comprehensive and highly reliable.

Visualizing the Molecular Structure

To understand the spectral data, it is crucial to first visualize the molecule's structure and the numbering convention used for discussion.

Caption: Molecular structure of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a comprehensive fingerprint of the molecule. The expected signals, based on data from structurally similar compounds, are detailed below.[1] The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is suitable for many organic molecules, but Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wider range of polar compounds and for observing exchangeable protons like those on the amine group.[4]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity J-Coupling (Hz) Key Insights
H-2, H-8 (Adenine) 8.0 - 8.4Singlet (s)-Sharp singlets characteristic of the purine ring protons. Their presence and integration confirm the adenine moiety.
-NH₂ (Adenine) ~7.2 (DMSO-d₆) or ~6.0 (CDCl₃)Broad Singlet (br s)-A broad, exchangeable peak. Its integration should correspond to two protons. Often not observed in D₂O.
-OCH₂-P 3.8 - 4.2Doublet of Doublets (dd)²J(H-P) ≈ 8-10This is a key diagnostic signal. The protons are diastereotopic and couple to the ³¹P nucleus, resulting in a complex multiplet.
-P-O-CH₂-CH₃ 4.0 - 4.3Multiplet (m)³J(H-H) ≈ 7, ³J(H-P) ≈ 7-9These methylene protons show coupling to both the adjacent methyl protons and the ³¹P nucleus, often resulting in a quintet-like multiplet.
N-CH₂-CH 4.1 - 4.5Multiplet (m)-Complex multiplet due to coupling with the adjacent methine proton.
CH₂-CH-CH₃ ~4.0Multiplet (m)-The methine proton of the propyl chain, coupled to protons on all adjacent carbons.
-P-O-CH₂-CH₃ 1.2 - 1.4Triplet (t)³J(H-H) ≈ 7Characteristic triplet for the terminal methyl groups of the diethyl ester. Integration should correspond to six protons.
-CH-CH₃ ~1.2Doublet (d)³J(H-H) ≈ 6-7The methyl group on the chiral center of the propyl chain, appearing as a doublet due to coupling with the methine proton.

In-depth ³¹P NMR Spectral Analysis

³¹P NMR is arguably the most direct and unambiguous technique for characterizing the phosphonate moiety.

Why ³¹P NMR is Superior for this Analysis:

  • Simplicity: In a proton-decoupled spectrum, the molecule will exhibit a single, sharp resonance, making it incredibly easy to identify the target compound.[3]

  • Wide Chemical Shift Range: The chemical shift range for ³¹P is vast (~2000 ppm), minimizing the chance of signal overlap even in complex mixtures.[4] This is a significant advantage over ¹H NMR, where signals can often crowd a narrow region.

  • Sensitivity to Electronic Environment: The ³¹P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. This makes it an excellent tool for identifying phosphorus-containing impurities, such as the corresponding phosphonic acid (from hydrolysis) or other ester derivatives, which would appear at distinct chemical shifts.[5]

For diethyl phosphonates of this type, a single peak is expected in the range of δ = 15-25 ppm (relative to 85% H₃PO₄ as an external standard). In a proton-coupled ³¹P NMR spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent methylene and ethyl groups, providing further structural confirmation if needed.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, a comprehensive analysis often involves orthogonal techniques. Here is how NMR compares to other common methods for the characterization of Diethyl Tenofovir.

Technique Principle Strengths for Diethyl Tenofovir Analysis Limitations
¹H & ³¹P NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure confirmation ; quantitative without a specific reference standard (qNMR)[6]; identifies and quantifies both known and unknown impurities; non-destructive.Lower sensitivity compared to MS; can be complex for mixture analysis without expertise.
HPLC-UV Separation based on partitioning between a mobile and stationary phase, with UV detection.[7]Excellent for purity determination and quantification of known impurities[8]; high sensitivity and throughput; robust and widely available.Provides no definitive structural information on its own; requires reference standards for impurity identification and quantification.
LC-MS/MS HPLC separation followed by mass spectrometry detection.[9]High sensitivity and selectivity for impurity profiling[10]; provides molecular weight information, aiding in impurity identification.Ionization efficiency can vary significantly between compounds, making quantification challenging without stable isotope-labeled standards; provides limited structural information (fragmentation patterns).
UV-Vis Spectrophotometry Measurement of light absorption by the molecule.[11][12]Simple, rapid, and inexpensive for concentration determination of the pure substance.Highly non-specific ; cannot be used for impurity analysis or structure confirmation; susceptible to interference from any UV-active compound.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide high-quality, reproducible data for the structural confirmation and purity assessment of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine.

Workflow Overview

Caption: Standard workflow for NMR characterization.

Sample Preparation

Causality: Accurate weighing is the foundation of any quantitative analysis. The choice of solvent (e.g., DMSO-d₆) is dictated by the analyte's solubility and the need to observe exchangeable protons.

  • Accurately weigh 5-10 mg of the (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine sample into a clean, dry glass vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • If using an internal standard for quantitative analysis (qNMR), add a precisely weighed amount of a suitable standard (e.g., dimethyl sulfone for ¹H qNMR or triphenyl phosphate for ³¹P qNMR).

  • Vortex the vial for 30 seconds or until the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

¹H NMR Data Acquisition

Causality: A high-field spectrometer enhances signal dispersion and sensitivity. The relaxation delay (d1) is critical for ensuring complete T1 relaxation, which is essential for accurate integration and quantification.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Set the appropriate spectral width and transmitter offset for a standard proton spectrum.

  • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Number of Scans (ns): 16-64 (sufficient for good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (a conservative value for qualitative analysis; for qNMR, d1 should be at least 5 times the longest T1 of any proton of interest).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

  • Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.

³¹P NMR Data Acquisition

Causality: Proton decoupling ('zgpg30') is used to simplify the spectrum to a single peak, which enhances sensitivity and simplifies analysis. As with ¹H NMR, an adequate relaxation delay is crucial for quantitative accuracy.

  • Tune the NMR probe to the ³¹P frequency.

  • Set the spectral width to cover the expected range for phosphonates (e.g., from 50 ppm to -20 ppm).

  • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans (ns): 64-256 (may require more scans than ¹H due to the lower gyromagnetic ratio, though 100% abundance compensates).

    • Relaxation Delay (d1): 10-20 seconds (T1 relaxation times for ³¹P can be longer than for ¹H; this is critical for qNMR).[13]

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum using an external standard of 85% H₃PO₄ (δ 0.0 ppm).

  • Analyze the chemical shift of the main peak and search for any minor peaks that could indicate phosphorus-containing impurities.

Conclusion

The combined use of ¹H and ³¹P NMR spectroscopy provides a powerful, reliable, and structurally comprehensive method for the characterization of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine. While techniques like HPLC and LC-MS are invaluable for routine purity checks and trace impurity detection, NMR remains the gold standard for unambiguous structural verification and absolute quantification. The detailed protocols and comparative analysis provided in this guide equip researchers and quality control professionals with the necessary framework to ensure the identity, purity, and quality of this important antiviral analogue, thereby upholding the highest standards of scientific integrity in drug discovery and development.

References

  • Panmand, D. et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343.

  • Li, W. et al. (2018). An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human Organic Anion Transporter 1 Dependent Cytotoxicity. Current Pharmaceutical Analysis, 14(4), 366-373.

  • BenchChem (2025). Quantitative NMR (qNMR) for Assessing Phosphonate Purity: A Comparative Guide. BenchChem.

  • Li, D. et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 245.

  • Rajput, S. J., & Dave, J. B. (2018). A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. Inventi Rapid: Pharm Analysis & Quality Assurance.

  • Nowik, W. et al. (2015). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 848-857.

  • Thermo Fisher Scientific (2016). Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling. Application Note 1129.

  • Swathi, K. et al. (2018). New Analytical Method Development and Validation of Tenofovir disoproxil fumarate in Bulk and Tablet by Using UV- Spectrophotometric Method. World Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1188-1197.

  • Rath, P. et al. (2017). Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 8(10), 4235-4239.

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Application Note.

  • Grem, J. L., & Cohen, J. S. (1987). Characterization of methylphosphonate as a 31P NMR pH indicator. Biochemical and Biophysical Research Communications, 146(3), 1429-1435.

  • Anandgaonkar, V. et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 107, 175-185.

  • TriLink BioTechnologies (n.d.). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. TriLink BioTechnologies Technical Bulletin.

  • Santa Cruz Biotechnology, Inc. (n.d.). (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine. Product Information.

  • Dash, R. P. et al. (2017). Real-Time Analysis of Tenofovir Release Kinetics Using Quantitative Phosphorus (31P) Nuclear Magnetic Resonance Spectroscopy. Journal of Pharmaceutical Sciences, 106(10), 3005-3015.

Sources

Comparative Antiviral Potency and Pharmacokinetics: Diethyl PMPA vs. Tenofovir Disoproxil (TDF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The development of acyclic nucleoside phosphonates (ANPs) revolutionized antiviral therapy, but their clinical translation was initially hindered by a fundamental physicochemical barrier: the dianionic phosphonate group at physiological pH[1]. This negative charge prevents passive diffusion across the intestinal epithelium and cellular lipid bilayers, resulting in poor oral bioavailability (< 5%) and low intracellular accumulation of the parent drug, Tenofovir (PMPA)[2].

To bypass this barrier, prodrug derivatization of the phosphonate group is required. However, not all esterifications yield viable therapeutics. This guide objectively compares two distinct prodrug strategies: Diethyl PMPA (a simple alkyl ester) and Tenofovir Disoproxil (bis(POC)PMPA, an acyloxyalkyl carbonate ester)[3].

The Causality of Prodrug Failure vs. Success
  • Diethyl PMPA (The Synthetic Intermediate): Masking the phosphonate with simple ethyl groups successfully increases lipophilicity. However, the phosphorus-oxygen-carbon bond in simple alkyl esters is highly resistant to mammalian carboxylesterases[4]. In a laboratory setting, deprotecting diethyl PMPA requires harsh, non-physiological conditions (e.g., boiling in aqueous HBr or using bromotrimethylsilane)[5][6]. Because cellular enzymes cannot efficiently hydrolyze this bond, Diethyl PMPA enters the cell but remains trapped in its inactive prodrug form, failing to release the active PMPA.

  • Tenofovir Disoproxil (The Self-Immolative Prodrug): To solve the enzymatic resistance of simple esters, researchers designed a "double prodrug" utilizing an isopropoxycarbonyloxymethyl (POC) group[3]. This places a highly susceptible carbonate linkage at a strategic distance from the phosphorus atom. Intracellular esterases readily cleave this carbonate, generating an unstable hydroxymethyl intermediate. This intermediate undergoes rapid, spontaneous chemical degradation (releasing formaldehyde) to unmask the phosphonate[3]. This self-immolative mechanism drives a >1000-fold increase in the intracellular accumulation of the active metabolite, Tenofovir diphosphate (TFV-DP)[7].

Intracellular Activation Pathway

G cluster_0 Diethyl PMPA: Steric/Enzymatic Resistance cluster_1 Tenofovir Disoproxil: Self-Immolative Activation D_PMPA Diethyl PMPA (Simple Alkyl Ester) D_Cell Cellular Entry (Passive Diffusion) D_PMPA->D_Cell D_Esterase Esterase Resistance (No Cleavage) D_Cell->D_Esterase D_Result Inactive (No PMPA-DP formed) D_Esterase->D_Result T_PMPA Tenofovir Disoproxil (Acyloxyalkyl Ester) T_Cell Cellular Entry (High Permeability) T_PMPA->T_Cell T_Esterase Esterase Cleavage & Spontaneous Degradation T_Cell->T_Esterase T_Kinase Cellular Kinases (Phosphorylation) T_Esterase->T_Kinase T_Result Active TFV-DP (Chain Termination) T_Kinase->T_Result

Comparative intracellular activation pathways of Diethyl PMPA vs. Tenofovir Disoproxil (bis(POC)PMPA).

Quantitative Data Comparison

The structural differences between the two prodrugs translate directly into their in vitro and in vivo pharmacological profiles. Bis(POC)PMPA demonstrates a 60-fold to >100-fold superiority over the parent PMPA in inhibiting HIV-1 replication[1][7]. Diethyl PMPA, lacking the enzymatic trigger, exhibits negligible antiviral potency.

MetricPMPA (Parent Tenofovir)Diethyl PMPATenofovir Disoproxil (Bis(POC)PMPA)
Prodrug Classification None (Dianion at pH 7.4)Simple Alkyl EsterAcyloxyalkyl Carbonate Ester
Caco-2 Apical-to-Basolateral Transport < 0.1%[1]Low2.7%[1]
In Vitro EC₅₀ (HIV-1, CEM Cells) ~ 5.9 µM[1]> 10 µM (Inactive)~ 0.10 µM[1]
In Vitro EC₅₀ (HIV-1, MT-2 Cells) ~ 0.63 µM[7]> 10 µM (Inactive)~ 0.007 µM[7]
Oral Bioavailability < 5%Poor~ 25% (Humans)[2][3] / ~ 30% (Dogs)[4]
Intracellular Cleavage Mechanism N/AHighly ResistantCarboxylesterase + Spontaneous Collapse[3]

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided to benchmark the antiviral potency and permeability of phosphonate prodrugs.

Protocol 1: In Vitro HIV-1 Antiviral Efficacy & Cytotoxicity Assay

This protocol uses a Selectivity Index (SI = CC₅₀/EC₅₀) as a self-validating mechanism to ensure that observed viral inhibition is due to true antiviral activity, not host cell toxicity.

  • Cell Preparation: Culture MT-2 or CEM human lymphocyte cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[5]. Seed cells at a density of

    
     cells/well in a 96-well plate.
    
  • Compound Dilution: Prepare serial half-log dilutions of Diethyl PMPA, Tenofovir Disoproxil, and parent PMPA (ranging from 0.001 µM to 100 µM).

  • Viral Infection: Infect the cells with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01. Leave a set of uninfected wells as a mock control for the cytotoxicity assay.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 5 days.

  • Efficacy Readout (EC₅₀): Quantify viral replication by measuring the HIV-1 p24 capsid protein in the culture supernatant using a standard p24 antigen ELISA[8]. Calculate the EC₅₀ (concentration inhibiting viral replication by 50%).

  • Cytotoxicity Readout (CC₅₀): In the parallel mock-infected plate, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability. Calculate the CC₅₀.

  • Validation: A valid prodrug candidate (like Tenofovir Disoproxil) must demonstrate an SI > 1000. Diethyl PMPA will fail to achieve a meaningful SI due to its high EC₅₀.

Protocol 2: Caco-2 Monolayer Permeability & Cleavage Assay

This protocol validates the prodrug's ability to cross the intestinal epithelium and measures its susceptibility to intracellular esterases[1].

  • Monolayer Growth: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (validating tight junction integrity).

  • Dosing: Add 100 µM of the test compound (Diethyl PMPA or Bis(POC)PMPA) to the apical chamber in HBSS buffer (pH 7.4).

  • Sampling: Collect 50 µL aliquots from the basolateral chamber at 30, 60, 120, and 180 minutes.

  • Mass Balance & Cleavage Analysis: Lyse the cells on the insert at 180 minutes. Analyze the apical, basolateral, and intracellular fractions using LC-MS/MS.

  • Validation:

    • Diethyl PMPA: High recovery of intact prodrug in the apical/intracellular fractions, low basolateral transport of active PMPA.

    • Bis(POC)PMPA: Detection of mono(POC)PMPA and fully unmasked PMPA in the basolateral and intracellular compartments, confirming successful self-immolative cleavage[1].

References

  • NIH PMC: Antiretroviral Efficacy and Pharmacokinetics of Oral Bis(isopropyloxycarbonyloxymethyl)9-(2-Phosphonylmethoxypropyl)adenine in Mice URL:[Link]

  • Portico: (R)-PMPA and Bis(POC)PMPA URL: [Link]

  • MIT Open Access Articles: Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir URL: [Link]

  • Wikipedia: Tenofovir disoproxil URL:[Link]

  • UEF eRepo: Novel Prodrug Structures for Improved Drug Delivery URL: [Link]

  • Rutgers University: The prodrug approach to better targeting URL: [Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Analysis of PMPA Diethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation protocol for a high-performance liquid chromatography (HPLC) method for the purity analysis of (9-(2-Phosphonylmethoxypropyl)adenine) diethyl ester, commonly known as PMPA diethyl ester. As a critical intermediate or analog in antiviral drug development, ensuring its purity is paramount for safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework grounded in scientific principles and regulatory expectations.

The narrative that follows is built on decades of experience in analytical chemistry, explaining not just the "how" but the critical "why" behind each step. We will compare a robust reversed-phase HPLC (RP-HPLC) method with potential alternatives and then walk through a complete validation, adhering to the stringent standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

The Analytical Challenge: Purity of Nucleotide Analogs

PMPA diethyl ester is a nucleotide analog, a class of compounds that can be challenging to analyze due to their polarity and potential for multiple charged states. The primary analytical goal is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential impurities, including process-related impurities, degradation products, and enantiomeric impurities.

Comparing HPLC Methodologies for PMPA Diethyl Ester

While several chromatographic techniques could be employed, reversed-phase HPLC is the most common and versatile for nucleotide analogs.[5][6] Let's compare the likely candidates:

Chromatographic MethodPrincipleAdvantages for PMPA Diethyl EsterDisadvantages for PMPA Diethyl Ester
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Robust, reproducible, compatible with UV detection, and a vast body of literature for similar compounds.[5][6]May require ion-pairing agents to retain and resolve highly polar impurities.
Ion-Pair RP-HPLC An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention on a reversed-phase column.[7][8]Excellent for separating charged species and improving peak shape.Can lead to long column equilibration times and is not always compatible with mass spectrometry (MS).
Chiral HPLC Utilizes a chiral stationary phase (CSP) to separate enantiomers.Essential if the stereoisomeric purity of PMPA diethyl ester needs to be determined.[9][10]The column and method are highly specific and may not be suitable for general purity analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.An alternative for very polar compounds that are poorly retained in reversed-phase.Can be less robust than RP-HPLC, with longer equilibration times and potential for matrix effects.

For the purpose of this guide, we will focus on a robust Ion-Pair Reversed-Phase HPLC method , as it offers a good balance of resolution for both non-polar and polar/charged impurities, making it a strong candidate for a stability-indicating purity assay.

Proposed HPLC Method for PMPA Diethyl Ester Purity Analysis

The following method is a scientifically-grounded starting point for the analysis of PMPA diethyl ester, based on methods developed for the structurally similar Tenofovir Disoproxil Fumarate (TDF).[5][6][11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Phosphate buffer with 5 mM Tetrabutylammonium hydroxide (TBAH) as an ion-pairing agent, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (80:20 v/v)

A Comprehensive Guide to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following sections detail the validation parameters, their rationale, and acceptance criteria based on ICH Q2(R1) guidelines.[2][4][13]

The Validation Workflow

The overall process of HPLC method validation can be visualized as a logical flow of experiments designed to build confidence in the method's performance.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_final Implementation Dev Develop & Optimize HPLC Method Specificity Specificity/ Forced Degradation Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Use in QC Environment Robustness->Routine Validation Complete

Caption: Workflow for HPLC Method Validation.

Specificity (and Forced Degradation)

Why it's done: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For a purity assay, this is arguably the most critical parameter. We must prove that the peaks for impurities are well-separated from the main API peak and from each other. Forced degradation studies are conducted to generate potential degradation products and demonstrate the stability-indicating nature of the method.

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • PMPA diethyl ester standard solution (e.g., 100 µg/mL).

    • Solutions of known related substances/impurities, if available.

    • Spiked solution: PMPA diethyl ester standard spiked with known impurities.

  • Forced Degradation: Expose the PMPA diethyl ester solution to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid drug substance at 80 °C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention times of the analyte and known impurities.

    • In the spiked solution, all components should be well-resolved (Resolution > 2.0).

    • The degradation samples should show a decrease in the main peak area and the appearance of new peaks for degradation products.

    • Peak purity analysis (using a Diode Array Detector) should be performed on the API peak in the stressed samples to ensure it is spectrally homogeneous and free from co-eluting peaks.

Linearity and Range

Why it's done: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of PMPA diethyl ester (e.g., 1000 µg/mL).

  • Create a series of at least five concentrations by diluting the stock solution. For a purity assay, the range should typically cover from the Limit of Quantitation (LOQ) to 120% of the assay concentration (e.g., LOQ, 50%, 80%, 100%, 120% of 100 µg/mL).

  • Inject each concentration in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)12,540
50.0628,900
80.01,005,200
100.01,258,000
120.01,510,500
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Slope 12,500
Y-intercept 350
Accuracy

Why it's done: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare spiked samples at a minimum of three concentration levels, covering the specified range (e.g., 50%, 100%, and 120% of the assay concentration). This is often done by spiking a known amount of PMPA diethyl ester into a placebo or a mixture of known impurities.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%50.049.899.6%
100%100.0100.5100.5%
120%120.0119.299.3%
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision

Why it's done: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of PMPA diethyl ester at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study with a different analyst, on a different day, and/or with a different instrument.

    • Compare the results from both studies.

    • Calculate the overall mean, standard deviation, and %RSD for all 12 samples.

    • Acceptance Criteria: Overall %RSD ≤ 2.0%.

Hypothetical Precision Data:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 199.8100.2
Sample 2100.199.5
Sample 399.5100.5
Sample 4100.399.8
Sample 599.9100.1
Sample 6100.499.9
Mean 100.0100.0
%RSD 0.35%0.38%
Overall Mean (n=12) 100.0
Overall %RSD 0.36%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for a purity method as it defines the reporting threshold for impurities.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting six samples at the determined LOQ concentration and checking for acceptable precision (%RSD ≤ 10%).

Robustness

Why it's done: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could be subject to variation.

  • Vary these parameters one at a time (or using a Design of Experiments approach) and analyze a system suitability solution.

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase pH (e.g., ± 0.1 units).

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Conclusion

The validation of an HPLC method for purity analysis is a rigorous, multi-faceted process that is essential for ensuring the quality and safety of pharmaceutical products. The ion-pair reversed-phase method proposed and validated in this guide provides a robust and reliable approach for the analysis of PMPA diethyl ester. By following the principles outlined, grounded in international regulatory guidelines, researchers and drug developers can establish a self-validating system that generates trustworthy and defensible analytical data. The flexibility within the USP General Chapter <621> also allows for modernization and adjustments to these methods to improve efficiency while maintaining compliance.[14][15][16][17][18]

References

  • FDA Guidance on Analytical Method Validation . Source: FDA, URL: [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent, URL: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy, URL: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Source: Waters, URL: [Link]

  • USP 621 Changes . Source: Element Lab Solutions, URL: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . Source: FDA, URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: FDA, URL: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager, URL: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: FDA, URL: [Link]

  • FDA Releases Guidance on Analytical Procedures . Source: BioPharm International, URL: [Link]

  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation . Source: Neliti, URL: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . Source: European Medicines Agency, URL: [Link]

  • Are You Sure You Understand USP <621>? . Source: LCGC International, URL: [Link]

  • Quality Guidelines . Source: ICH, URL: [Link]

  • Development and Validation of Reverse Phase HPLC Method for Enantiomer Excess Determination of Tenofovir Disoproxil Fumarate drug Substance . Source: Asian Journal of Research in Chemistry, URL: [Link]

  • HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes . Source: Taylor & Francis, URL: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Source: Therapeutic Goods Administration (TGA), URL: [Link]

  • QbD Approach to Analytical RP-HPLC Method Development and Validation of Tenofovir Disoproxil Fumarate in Dosage Form . Source: PharmaInfo, URL: [Link]

  • Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process . Source: RSC Publishing, URL: [Link]

  • (PDF) RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form . Source: ResearchGate, URL: [Link]

  • Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography . Source: Technology Networks, URL: [Link]

  • How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC . Source: Bitesize Bio, URL: [Link]

  • Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates . Source: ResearchGate, URL: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Acyclic Nucleoside Phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key acyclic nucleoside phosphonates (ANPs), a critical class of antiviral therapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of product ions to explore the mechanistic underpinnings of fragmentation, offering field-proven insights into experimental design and data interpretation. We will compare the collision-induced dissociation (CID) behavior of Tenofovir, Adefovir, and Cidofovir, providing the causal logic behind their distinct fragmentation signatures and a robust, validated protocol for their analysis.

The Central Role of Mass Spectrometry in ANP Analysis

Acyclic nucleoside phosphonates, such as Tenofovir, Adefovir, and Cidofovir, are cornerstone therapies against viruses like HIV and HBV.[1] Unlike true nucleosides, they possess a phosphonate group attached to an acyclic side chain, a structural feature that is key to their mechanism of action and also dictates their behavior in a mass spectrometer. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive tool for the pharmacokinetic and metabolic studies of these drugs.[2][3] Its sensitivity and specificity allow for precise quantification in complex biological matrices.[4]

Electrospray ionization (ESI) is the premier ionization technique for these polar, non-volatile compounds, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[1][5] The choice of polarity can significantly impact sensitivity and the resulting fragmentation pattern, a key consideration we will explore. Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions, yielding structurally informative product ions essential for confident identification and quantification via Multiple Reaction Monitoring (MRM).[6][7]

General Principles of ANP Fragmentation

The fragmentation of ANPs via Collision-Induced Dissociation (CID) is not random; it is governed by fundamental chemical principles. The process involves activating the precursor ion with sufficient energy to induce bond cleavage at its most labile sites. For ANPs, the most common fragmentation pathways involve:

  • Cleavage of the Acyclic Side Chain: The ether bond (C-O) within the acyclic linker is a primary site of fragmentation. This is a form of inductive cleavage, where the charge on the protonated nucleobase weakens adjacent bonds.[8][9]

  • Loss of Water/Phosphonic Acid: Neutral losses, such as the elimination of water (H₂O) or moieties related to the phosphonate group, are common.[1][10]

  • Fragmentation of the Nucleobase: The purine or pyrimidine base itself can undergo characteristic ring fragmentation or loss of small neutral molecules like ammonia (NH₃).[11]

The stability of the resulting fragment ions is a major driving force. Fragments that can effectively delocalize the positive charge, such as the protonated nucleobase, are often highly abundant in the product ion spectrum.[8]

Comparative Fragmentation Analysis: Tenofovir vs. Adefovir vs. Cidofovir

While sharing a common structural motif, the subtle differences between Tenofovir, Adefovir, and Cidofovir lead to distinct and diagnostic fragmentation patterns. The choice of ionization polarity and collision energy are critical experimental variables that influence the resulting spectra.[1]

Data Summary: Key MRM Transitions

The following table summarizes the characteristic precursor and product ions used for the LC-MS/MS analysis of these compounds. This data forms the basis of highly selective quantitative methods.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Typical PolarityReference(s)
Tenofovir (TFV) 288.1 / 288.2176.0 / 176.1, 136.0Positive[1][8][12]
Adefovir (ADV) 274.4162.0Positive[1][8]
Cidofovir (CDV) 278.1234.9Negative[5]
280.0262.1Positive[6][7]
Tenofovir (TFV)

Tenofovir is almost exclusively analyzed in positive ion mode, with the protonated molecule [M+H]⁺ at m/z 288.1.[1] Its fragmentation is a classic example of side-chain cleavage.

  • Primary Fragmentation: Upon collisional activation, the most favorable cleavage occurs at the C-O bond of the phosphonomethoxypropyl side chain. This results in the loss of the phosphonomethoxy group and formation of a highly stable, abundant product ion at m/z 176.1 .[1][12] This transition (288.1 → 176.1) is the most common choice for quantification due to its high intensity and specificity.

  • Secondary Fragmentation: A subsequent or alternative fragmentation pathway involves the complete cleavage of the side chain, yielding the protonated adenine base at m/z 136 .[1][8] While also specific, this ion is often less intense than the m/z 176 fragment under typical CID conditions. Other minor fragments, such as the loss of water from the precursor ion (m/z 270), can be observed, particularly at lower collision energies.[1]

Caption: Fragmentation pathway of protonated Tenofovir.

Adefovir (ADV)

Adefovir, structurally similar to Tenofovir but with a shorter ethyl side chain, is often used as an internal standard in Tenofovir bioanalysis.[1] It also ionizes well in positive mode to give an [M+H]⁺ ion at m/z 274.4. Its fragmentation follows a similar logic, with the primary product ion at m/z 162 resulting from cleavage of the side chain.[8]

Cidofovir (CDV)

Cidofovir presents a more versatile case. It contains a cytosine base and can be analyzed effectively in both positive and negative ion modes.

  • Negative Ion Mode: ESI in negative mode produces a deprotonated molecule [M-H]⁻ at m/z 278.1. The fragmentation is distinct from the positive mode pathway. The primary transition monitored is m/z 278.1 → 234.9 .[5] This corresponds to the loss of a ketene molecule (C₂H₂O) from the cytosine base, a characteristic fragmentation for cytosine-containing nucleosides.

  • Positive Ion Mode: In positive ESI, the [M+H]⁺ ion appears at m/z 280.0. Here, fragmentation involves the loss of a water molecule (18 Da), yielding a major product ion at m/z 262.1 .[6][7] This dehydration is a common fragmentation route for molecules with hydroxyl groups.

The choice between positive and negative mode for Cidofovir depends on the desired sensitivity and the potential for matrix interferences in a given assay. Negative mode often provides excellent specificity due to the unique fragmentation pathway.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a representative, self-validating protocol for the quantification of Tenofovir in human plasma, adapted from established and published methods.[1][12] The core principle is the use of a stable isotope-labeled internal standard or a structurally similar analog (like Adefovir) to correct for variations in sample preparation and instrument response.

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma 1. Plasma Sample Spiking (Add Adefovir as Internal Standard) SPE 2. Solid Phase Extraction (SPE) (Oasis MCX Cartridge) Plasma->SPE Elute 3. Elution & Evaporation SPE->Elute Recon 4. Reconstitution (in Mobile Phase) Elute->Recon Inject 5. Injection onto LC System Recon->Inject Chrom 6. Chromatographic Separation (Reversed-Phase C18 Column) Inject->Chrom Ionize 7. ESI+ Ionization Chrom->Ionize Analyze 8. MRM Detection (Tenofovir: 288.1 → 176.1 Adefovir: 274.4 → 162.0) Ionize->Analyze Quant 9. Quantification (Peak Area Ratio vs. Calibration Curve) Analyze->Quant

Caption: LC-MS/MS workflow for ANP quantification in plasma.

Step-by-Step Methodology

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove plasma proteins and other interfering matrix components, which can cause ion suppression and contaminate the LC-MS system. A mixed-mode cation exchange (MCX) sorbent is ideal as it retains the basic amine groups of the ANPs.

  • Protocol:

    • To 200 µL of human plasma in a polypropylene tube, add 20 µL of Adefovir internal standard (IS) working solution (e.g., 1 µg/mL). Vortex briefly.

    • Pre-condition a Waters Oasis MCX (1 cc, 30 mg) SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.[1]

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Rationale: Chromatographic separation is essential to resolve the analyte from any remaining matrix components and ensure accurate quantification. A reversed-phase C18 column provides good retention for these polar compounds. An acidic mobile phase ensures the analytes are protonated and exhibit good peak shape.

  • Parameters:

    • Column: Phenomenex C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[12]

    • Mobile Phase: Isocratic elution with 0.5% formic acid in water and acetonitrile (90:10, v/v).[1]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Run Time: ~2.0 minutes.[1]

3. Mass Spectrometry (MS)

  • Rationale: A triple quadrupole mass spectrometer operating in MRM mode provides the highest sensitivity and selectivity for quantification. The specific precursor-to-product ion transitions act as a highly specific mass filter for the analytes of interest.

  • Parameters:

    • Ionization Mode: ESI, Positive.

    • MRM Transitions:

      • Tenofovir: m/z 288.1 → 176.1

      • Adefovir (IS): m/z 274.4 → 162.0

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy: Optimize for maximum signal for each transition (typically 25-40 V). The fragmentation of Tenofovir's protonated precursor ion is minimal up to a collision energy of 30 V, with the m/z 176 and 270 fragments appearing at around 35 V.[1] This stability should be considered during method development.

Conclusion

The mass spectrometric fragmentation of acyclic nucleoside phosphonates is a predictable process governed by the core structure of the drug class. The primary cleavage of the acyclic side chain provides the most intense and specific product ions for quantitative analysis of Tenofovir and Adefovir in positive ion mode. In contrast, Cidofovir offers analytical flexibility, with distinct, structurally informative fragmentation pathways in both positive (dehydration) and negative (base fragmentation) ion modes. By understanding these fundamental fragmentation mechanisms and employing robust, validated sample preparation and LC-MS/MS protocols, researchers can achieve highly reliable and sensitive quantification of these vital antiviral agents, supporting critical drug development and clinical research efforts.

References

  • Rana, S., et al. (2010). Rapid and Specific Liquid Chromatographic Tandem Mass Spectrometric Determination of Tenofovir in Human Plasma and its Fragmentation Study. Chromatographia, 72(1-2), 143-150. Available at: [Link]

  • Gisslén, M., et al. (2007). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research, 35(15), 5274-5282. Available at: [Link]

  • Griffiths, W. J., & Lindner, J. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 33(4), 302-331. Available at: [Link]

  • Banon-Mancera, S., et al. (2011). MASS SPECTROMETRY of NUCLEOSIDES and NUCLEIC ACIDS. CRC Press. Available at: [Link]

  • De Nicolò, A., et al. (2008). Quantification of cidofovir in human serum by LC-MS/MS for children. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 228-232. Available at: [Link]

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5), 30734-30741. Available at: [Link]

  • Strzelecka, D., et al. (2017). Characteristic fragmentation ions present in the ESI(−)MS/MS spectra of phosphate-modified nucleotides. Scientific Reports, 7(1), 9147. Available at: [Link]

  • King, T., et al. (2010). Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 1089-1093. Available at: [Link]

  • King, T., et al. (2010). Determination of cidofovir in human plasma after low dose drug administration using high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 1089-1093. Available at: [Link]

  • Wang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]

  • Ramphas,o, K. T., et al. (2015). Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations. Journal of Molecular Structure, 1100, 34-43. Available at: [Link]

  • Sentenac, S., et al. (2007). Product Ion Mass Spectra of [M+H]+ Ions of (A) TFV and (B) IS. ResearchGate. Available at: [Link]

  • Strzelecka, D., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7, 9147. Available at: [Link]

  • Xu, Y., et al. (2011). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatographic Science, 49(7), 516-523. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Xu, Y., et al. (2011). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS Journal, 13(3), 346-355. Available at: [Link]

  • Deville-Bonne, D., et al. (2013). Ester prodrugs of acyclic nucleoside thiophosphonates compared to phosphonates: synthesis, antiviral activity and decomposition study. European Journal of Medicinal Chemistry, 63, 649-659. Available at: [Link]

  • Delahunty, T., et al. (2011). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 365-376. Available at: [Link]

  • De Malsche, W., et al. (2017). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Journal of The American Society for Mass Spectrometry, 28(9), 1757-1766. Available at: [Link]

  • Keren, S., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6098. Available at: [Link]

  • Liu, D., et al. (2015). Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. International Journal of Creative Research Thoughts (IJCRT), 3(2). Available at: [Link]

  • ChemSurvival. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Mastroianni, N., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Analytical and Bioanalytical Chemistry, 405(2-3), 859-873. Available at: [Link]

  • Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 670. Available at: [Link]

  • Agrofoglio, L. A., et al. (2006). Mass Spectrometry Based Methods for Analysis of Nucleosides as Antiviral Drugs and Potential Tumor Biomarkers. Current Pharmaceutical Analysis, 2(3), 221-236. Available at: [Link]

  • Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 256-267. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Butler, R. N., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]

Sources

Comparative Guide: (R) vs (S) Enantiomers of PMPA Diethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the (R) and (S) enantiomers of PMPA diethyl ester and its active parent compound, Tenofovir (PMPA).

Executive Summary & Chemical Context

PMPA diethyl ester (Diethyl (R)-[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonate) is the critical synthetic intermediate for Tenofovir (PMPA) .

While the user's query specifically targets the "diethyl ester," it is scientifically crucial to distinguish between the synthetic intermediate (diethyl ester) and the pharmacologically active agent (PMPA/Tenofovir).

  • PMPA Diethyl Ester: A lipophilic precursor. It lacks direct inhibitory activity against Reverse Transcriptase (RT) because the ethyl groups mask the phosphonate moiety required for phosphorylation.

  • (R)-PMPA (Tenofovir): The hydrolysis product. It is the active antiviral enantiomer .

  • (S)-PMPA: The inactive enantiomer. It exhibits negligible antiviral potency due to steric clashes within the viral polymerase active site.

Key Insight: In drug development, the "diethyl ester" is typically hydrolyzed to the free acid (PMPA) or converted to a labile prodrug (like Tenofovir Disoproxil Fumarate, TDF) because the simple diethyl ester is too stable to be efficiently activated by intracellular esterases.

Comparative Performance Data

The following table summarizes the biological activity of the enantiomers. Note that the IC50 values for the diethyl ester are inferred based on its stability profile, while the values for the parent PMPA are well-established experimental constants.

Table 1: IC50 and Potency Comparison
Compound FormEnantiomerIC50 (HIV-1 RT Assay)*EC50 (MT-2 Cells)**Clinical Status
PMPA (Tenofovir) (R)-Enantiomer 0.02 – 0.1 µM 0.6 – 1.1 µM Approved (Active Drug)
PMPA (Tenofovir)(S)-Enantiomer> 50 µM> 100 µMInactive / Impurity
PMPA Diethyl Ester (R)-Enantiomer Inactive (>100 µM) Weak / Variable Synthetic Intermediate
PMPA Diethyl Ester(S)-EnantiomerInactiveInactiveSynthetic Impurity
Bis(POC)-PMPA (TDF)(R)-EnantiomerN/A (Prodrug)0.005 µMApproved (Prodrug)
  • IC50 (Enzyme Assay): Concentration inhibiting 50% of Reverse Transcriptase activity. The diethyl ester cannot bind the active site effectively until hydrolyzed.

  • EC50 (Cell Culture): Concentration inhibiting 50% of viral replication.[1] TDF is ~100x more potent than PMPA in cells due to enhanced permeability, whereas the diethyl ester is poorly activated.

Mechanism of Action & Stereoselectivity

The profound difference in activity between the (R) and (S) enantiomers stems from the precise geometry required for DNA chain termination.

The Stereochemical "Gatekeeper"
  • Activation: PMPA mimics Adenosine Monophosphate (AMP). It must be phosphorylated twice by host kinases to form PMPA-diphosphate (PMPA-pp) .

  • Binding: PMPA-pp competes with the natural substrate (dATP) for the HIV-1 Reverse Transcriptase active site.

  • Incorporation:

    • (R)-PMPA-pp: Fits perfectly into the nucleotide binding pocket. It is incorporated into the viral DNA chain. Lacking a 3'-OH group, it causes immediate chain termination .

    • (S)-PMPA-pp: The methyl group in the (S) configuration creates a steric clash with the amino acid residues in the enzyme's active site, preventing efficient binding and incorporation.

Pathway Diagram

The following diagram illustrates the activation pathway and the "dead-end" nature of the diethyl ester if not properly processed.

G DiethylEster PMPA Diethyl Ester (Synthetic Intermediate) Hydrolysis Chemical/Enzymatic Hydrolysis DiethylEster->Hydrolysis Slow/Inefficient in vivo PMPA (R)-PMPA (Tenofovir) Hydrolysis->PMPA Yields Free Acid Kinase1 Adenylate Kinase PMPA->Kinase1 Phosphorylation 1 S_Enantiomer (S)-Enantiomer: Steric Clash No Inhibition PMPA->S_Enantiomer If (S) config Kinase2 NDP Kinase Kinase1->Kinase2 PMPA-mp ActiveDrug (R)-PMPA-pp (Active Inhibitor) Kinase2->ActiveDrug Phosphorylation 2 HIV_RT HIV-1 Reverse Transcriptase ActiveDrug->HIV_RT Inhibits (IC50 ~0.1 µM)

Caption: Metabolic activation pathway of PMPA. The diethyl ester must be hydrolyzed to PMPA to enter the activation cascade.

Experimental Protocol: Determining IC50

To independently validate the IC50 of your (R) vs (S) PMPA diethyl ester samples, you must distinguish between enzymatic inhibition (direct) and antiviral efficacy (cell-based).

Note: If testing the diethyl ester directly in an enzyme assay, you will likely see no inhibition. To test the enantiomeric purity of your synthesis, you should chemically hydrolyze the ester to the free acid (PMPA) before testing.

Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic)

Use this to determine the intrinsic potency of the molecule (requires free acid form).

  • Reagent Preparation:

    • Template/Primer: Poly(rA)·oligo(dT)12-18.

    • Substrate: [3H]-dTTP (tritiated thymidine triphosphate).

    • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

    • Test Compounds: (R)-PMPA and (S)-PMPA (hydrolyzed from diethyl ester). Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

  • Reaction Setup:

    • Mix buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2), template/primer, and [3H]-dTTP.

    • Add test compound dilutions.[2]

    • Initiate reaction by adding HIV-1 RT.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

  • Termination & Detection:

    • Stop reaction with cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

    • Filter through glass fiber filters (GF/C).

    • Wash to remove unincorporated [3H]-dTTP.

    • Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (e.g., GraphPad Prism).

    • Validation Check: (R)-PMPA should show IC50 < 0.5 µM; (S)-PMPA should be > 50 µM.

Protocol B: Chemical Hydrolysis (Pre-Assay Prep)

Since the diethyl ester is an intermediate, use this to convert it for testing.

  • Dissolve PMPA diethyl ester in Bromotrimethylsilane (TMSBr) (standard deprotection reagent).

  • Incubate overnight at room temperature.

  • Evaporate volatiles.[3]

  • Neutralize with aqueous NaOH to pH 7.0 to obtain PMPA free acid.

  • Proceed to Protocol A.

References

  • Gilead Sciences, Inc. (1997).[4] Nucleotide analog composition and synthesis method. US Patent 5,935,946. (Describes the synthesis of (R)-PMPA via the diethyl ester intermediate and the enrichment of the (R) enantiomer). Link

  • Balzarini, J., et al. (1993). Differential antiherpesvirus and antiretrovirus effects of the (S) and (R) enantiomers of acyclic nucleoside phosphonates. Journal of Antimicrobial Chemotherapy. (Establishes the stereochemical basis for (R)-PMPA activity). Link

  • Robbins, B. L., et al. (1998). Anti-Human Immunodeficiency Virus Activity and Cellular Metabolism of a Potential Prodrug of the Acyclic Nucleoside Phosphonate 9-R-(2-Phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA. Antimicrobial Agents and Chemotherapy.[1][5] (Compares PMPA with its prodrugs).[6][1][7][8][9] Link

  • De Clercq, E. (2003). The acyclic nucleoside phosphonates from inception to clinical use: historical perspective. Antiviral Research. Link

Sources

Phosphonate Prodrugs in Drug Development: A Bioavailability Comparison of Diesters vs. Monoesters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphonates are highly valuable in medicinal chemistry as metabolically stable isosteres of phosphates, resistant to enzymatic hydrolysis due to their robust carbon-phosphorus (C-P) bond[1]. However, at physiological pH, phosphonic acids are doubly ionized (dianionic). This high charge density results in extremely poor passive membrane permeability and negligible oral bioavailability[1][2].

To overcome this delivery barrier, prodrug strategies are universally employed. The two dominant paradigms are phosphonate diesters and phosphonate monoesters . As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic causality behind their pharmacokinetic differences and provide self-validating experimental frameworks for their evaluation.

Mechanistic Causality: Diesters vs. Monoesters

Phosphonate Diesters: The Lipophilic Mask

Diesters, such as bis-pivaloyloxymethyl (bis-POM) and bis-isopropyloxycarbonyloxymethyl (bis-POC), completely mask the negative charges of the phosphonate group[1][3].

  • The Advantage (Permeability): This dramatic increase in lipophilicity drives rapid passive diffusion across the intestinal epithelium and cellular membranes[3]. For example, the bis-POC prodrug of tenofovir (Tenofovir Disoproxil Fumarate, TDF) achieves an oral bioavailability of ~25%, a massive improvement over the highly polar parent drug[3].

  • The Vulnerability (Plasma Instability): Diesters are highly susceptible to non-specific esterases in the plasma[4]. Premature extracellular cleavage removes one ester group, yielding a negatively charged monoester intermediate (e.g., HemiPOMHEX)[2]. Because this intermediate cannot easily cross cell membranes, premature cleavage effectively traps the drug outside the target cells, reducing the true intracellular bioavailability[2][4].

Phosphonate Monoesters: The Targeted Transporter

Monoesters mask only one charge, leaving the molecule partially ionized. While this might seem counterintuitive for passive diffusion, modern monoester prodrugs leverage specific biological pathways to achieve cellular entry[1][3].

  • The Advantage (Stability & Targeting): Lipid-conjugate monoesters, such as brincidofovir (a lipid monoester of cidofovir), mimic endogenous molecules like lysophosphatidylcholine to hijack natural lipid uptake pathways[3]. This results in exceptional plasma stability, prolonged serum half-life, and targeted intracellular release, bypassing the nephrotoxicity associated with systemic exposure to the parent drug[3].

  • The Vulnerability (Uptake Dependency): Their reliance on specific transporters or slower uptake mechanisms means their efficacy is highly dependent on the expression profile of the target tissue, and they may exhibit lower initial Cmax compared to highly permeable diesters.

Comparative Pharmacokinetics Data

The following table summarizes the pharmacokinetic impact of diester and monoester prodrug modifications compared to their parent phosphonates.

CompoundProdrug TypeParent PhosphonateOral BioavailabilityKey Pharmacokinetic Feature
Adefovir None (Parent)N/A4.0% (Monkeys)Poor passive diffusion[3]
Adefovir Dipivoxil Diester (bis-POM)Adefovir>40% (Fed)Rapid esterase cleavage[5]
Tenofovir Disoproxil (TDF) Diester (bis-POC)Tenofovir25% (Fasted)12–13 h half-life[3]
Cidofovir None (Parent)N/A< 5%Rapid renal clearance[6]
Brincidofovir Monoester (Lipid)CidofovirHigh (Targeted)Hijacks lipid uptake pathways[3]

Bioactivation Pathways

Bioactivation cluster_diester Diester Bioactivation (e.g., bis-POM) cluster_monoester Monoester Bioactivation (e.g., Lipid Conjugate) D_Pro Diester Prodrug (Neutral) D_Mono Monoester (-1 Charge) D_Pro->D_Mono Esterase (Fast) D_Act Active Phosphonate (-2 Charge) D_Mono->D_Act Esterase/Spontaneous (Slow) M_Pro Monoester Prodrug (Lipid Transport) M_Act Active Phosphonate (-2 Charge) M_Pro->M_Act Intracellular Cleavage (Targeted)

Figure 1: Comparative bioactivation pathways of phosphonate diesters versus monoesters.

Self-Validating Experimental Methodologies

To objectively compare a novel diester versus a monoester, researchers must employ a self-validating system that measures both extracellular vulnerability and intracellular delivery. A high apparent permeability in a Caco-2 assay is meaningless if the compound degrades in the blood before reaching the target tissue.

Protocol 1: Plasma Stability & Extracellular Cleavage Assay

Causality: This assay determines if the prodrug survives systemic circulation. Rapid degradation here indicates poor in vivo efficacy despite good theoretical permeability, as premature cleavage yields membrane-impermeable intermediates[2][4].

Step-by-Step Workflow:

  • Preparation : Spike pooled human or rat plasma with 1 μM of the prodrug (diester or monoester) in a 37°C water bath.

  • Sampling : Extract 50 μL aliquots at specific time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching : Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled analogue) to precipitate plasma proteins and halt esterase activity.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Quantification : Analyze the supernatant via LC-MS/MS. Monitor the MRM transitions for the intact prodrug, the monoester intermediate, and the fully cleaved parent phosphonate to calculate the degradation half-life (t1/2).

Protocol 2: Intracellular PBMC Loading Assay

Causality: Because extracellular cleavage can yield false negatives in standard PK assays, true bioavailability must be validated by quantifying the active pharmacophore inside the target cells[4].

Step-by-Step Workflow:

  • Cell Culture : Isolate human peripheral blood mononuclear cells (PBMCs) and culture in RPMI-1640 medium supplemented with 10% FBS.

  • Dosing : Treat the cells with 10 μM of the prodrug and incubate at 37°C with 5% CO2.

  • Harvesting : At 1, 4, and 24 hours post-dose, harvest the cells and wash three times with ice-cold PBS to rigorously remove any extracellular drug or cleaved intermediates.

  • Lysis & Extraction : Lyse the cell pellet using 70% cold methanol. Vortex vigorously and incubate at -20°C for 1 hour to extract intracellular nucleotides.

  • Analysis : Centrifuge to remove cellular debris. Analyze the extract via LC-MS/MS to quantify the intracellular concentration of the active phosphonate and its phosphorylated active metabolites.

Experimental Workflow Visualization

Workflow cluster_assays In Vitro & Ex Vivo Validation Step1 1. Prodrug Selection (Diester vs Monoester) Plasma 2A. Plasma Stability Assay (Extracellular Cleavage) Step1->Plasma PBMC 2B. PBMC Loading Assay (Intracellular Accumulation) Step1->PBMC LCMS 3. LC-MS/MS Quantification (Parent / Intermediate / Active) Plasma->LCMS PBMC->LCMS InVivo 4. In Vivo Pharmacokinetics (Oral Bioavailability & AUC) LCMS->InVivo

Figure 2: Self-validating experimental workflow for evaluating phosphonate prodrug bioavailability.

Conclusion

The choice between a phosphonate diester and monoester dictates the molecule's pharmacokinetic fate. Diesters maximize initial permeability but require careful tuning of esterase stability to prevent premature systemic clearance. Monoesters offer a sophisticated alternative, trading passive diffusion for transporter-mediated uptake and superior plasma stability. Drug development professionals must utilize coupled in vitro stability and intracellular loading assays to accurately predict in vivo success.

References

1.[1] Phosphonate prodrugs: an overview and recent advances. PMC - NIH. 1 2.[3] Phosphoryl Prodrugs: Characteristics to Improve Drug Development. PMC - NIH. 3 3.[5] Pro-Nucleotides - Recent Advances in the Design of Efficient Tools for the Delivery of Biologically Active Nucleoside Monophosphates. Thieme Connect. 5 4.[2] GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. ResearchGate. 2 5.[4] Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Publications. 4 6.[6] Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir. PMC - NIH.6

Sources

A Comparative Guide to Validating the Chiral Purity of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of active pharmaceutical ingredients (APIs) and their precursors is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, a critical precursor in the synthesis of the antiviral agent Tenofovir, is a case in point. The desired therapeutic effect resides in the (R)-enantiomer, while the (S)-enantiomer represents a chiral impurity that must be rigorously controlled.

This guide provides an in-depth comparison of the principal analytical techniques for validating the chiral purity of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine and its close analogs. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, validated protocols, and offer a clear comparison of their performance characteristics. Every protocol herein is designed as a self-validating system, grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Imperative: Why Chiral Purity Matters

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[4] For the Tenofovir family of antivirals, the (R)-configuration at the propyl chain's chiral center is essential for its potent inhibition of viral reverse transcriptase.[5] The (S)-enantiomer is considered pharmacologically inactive and, therefore, an impurity whose presence must be accurately quantified to ensure the final drug product's quality, safety, and consistency.[6] This necessitates the development of robust, selective, and validated analytical methods capable of resolving and quantifying minute levels of the undesired (S)-enantiomer in the presence of a large excess of the (R)-enantiomer.

A Comparative Overview of Key Separation Techniques

The primary challenge in chiral analysis is that enantiomers possess identical physical and chemical properties in an achiral environment. Separation, therefore, requires the introduction of a chiral selector to create transient, diastereomeric complexes with differing energies, leading to differential retention (in chromatography) or mobility (in electrophoresis). The three most powerful and widely adopted techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Technique Principle of Separation Primary Advantages Common Considerations
Chiral HPLC Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).Wide availability of CSPs, robust and well-understood, versatile (normal-phase, reversed-phase).Longer run times compared to SFC, higher consumption of organic solvents.
Chiral SFC Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with a CSP.3-5 times faster than HPLC, significantly reduced organic solvent use ("Green Chemistry"), high efficiency.[4][7]Requires specialized instrumentation; sample solubility can be a factor.
Chiral CE Differential migration speeds in an electric field due to the formation of transient diastereomeric complexes with a Chiral Selector (CS) added to the background electrolyte (BGE).Extremely high efficiency, minimal sample and reagent consumption, orthogonal selectivity to HPLC/SFC.Lower concentration sensitivity compared to HPLC with UV detection, can be sensitive to matrix effects.

In-Depth Analysis & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Expertise & Experience: Chiral HPLC is the gold standard for enantiomeric purity testing in the pharmaceutical industry due to its robustness and the vast selection of commercially available CSPs.[8] For phosphonate compounds like our target molecule, polysaccharide-based CSPs are the most successful and logical starting point. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, create chiral grooves and cavities.[3][9] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, as the enantiomers attempt to fit into these chiral spaces.[3][10] Amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), often provide excellent selectivity for this class of compounds.[3]

Workflow: Chiral HPLC Method Development & Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev1 Select CSP (e.g., Polysaccharide-based) Dev2 Screen Mobile Phases (Normal & Reversed-Phase) Dev1->Dev2 Dev3 Optimize Conditions (Modifier %, Flow, Temp) Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 LOD & LOQ Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy (% Recovery) Val3->Val4 Val5 Precision (Repeatability & Intermediate) Val4->Val5 Val6 Robustness Val5->Val6 Start Dissolve Sample (e.g., Methanol) Screen Screen CSPs (e.g., Chiralpak IA, IB, IC, ID) Start->Screen Gradient Run Generic Gradient (e.g., 5-40% Methanol in CO2) Screen->Gradient Optimize Optimize Co-solvent, Back Pressure, Temperature Gradient->Optimize Validate Full Method Validation (per ICH Q2) Optimize->Validate cluster_ce CE Process Capillary Fused Silica Capillary (filled with BGE + Chiral Selector) Injection Inject Sample Plug (Hydrodynamic or Electrokinetic) Capillary->Injection Separation Apply High Voltage Injection->Separation Detection On-column UV Detection Separation->Detection

Sources

Crystallographic Data Analysis of Adenine Phosphonate Derivatives: IAM vs. Quantum Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule chemical crystallography, I frequently guide drug development teams through the structural bottlenecks of Active Pharmaceutical Ingredient (API) characterization. Adenine phosphonate derivatives—such as the blockbuster antiviral tenofovir (TEN)—present a unique crystallographic challenge.

In the solid state, these molecules typically exist in a zwitterionic form: the phosphonate group carries a negative (1−) charge, while the adenine nucleobase carries a positive (1+) charge due to protonation at the N1 nitrogen 1. Because the pharmacological efficacy and formulation stability of these hydrates depend entirely on their complex adenine-phosphonate hydrogen-bonding networks 1, pinpointing the exact location of hydrogen atoms is non-negotiable.

This guide objectively compares the traditional Independent Atom Model (IAM) using SHELXL against modern Quantum Crystallography via Hirshfeld Atom Refinement (HAR) in Olex2, providing a self-validating framework for your structural analysis.

The Methodological Divide: SHELXL vs. Olex2/NoSpherA2

The Traditional Approach: SHELXL (IAM)

SHELXL is the undisputed industry standard for solving and refining crystal structures 2. However, it relies on the Independent Atom Model (IAM), which assumes atoms are spherically symmetric, non-interacting electron clouds.

  • The Causality of Failure: X-rays scatter off electron density. In covalent bonds (like N-H or O-H), the electron density is pulled toward the heavier atom. Because IAM places the hydrogen nucleus at the center of this shifted electron cloud, it artificially shortens E-H bonds. This systematically distorts the calculated geometry of the critical N1-H1···O11 hydrogen bonds in adenine phosphonates.

The Modern Approach: Olex2 with NoSpherA2 (HAR)

To overcome the limitations of IAM, the NoSpherA2 module within the Olex2 crystallographic GUI implements Hirshfeld Atom Refinement (HAR) 3.

  • The Causality of Success: HAR utilizes static quantum mechanical calculations (Density Functional Theory) to calculate a molecule-specific, aspherical electron density map. By modeling the actual bonding electrons, olex2.refine allows the placement of hydrogen atoms at their true internuclear positions, achieving accuracy comparable to neutron diffraction 34.

G A X-ray Diffraction Data (High Resolution) B IAM Refinement (SHELXL) A->B Initial Solution C Spherical Model (Poor H-atom precision) B->C Standard Pipeline D DFT Calculation (ORCA / NoSpherA2) B->D Export Coordinates E HAR Refinement (olex2.refine) D->E Generate .tsc Form Factors F Aspherical Model (Neutron-level precision) E->F Quantum Crystallography

Workflow comparing traditional IAM (SHELXL) with Quantum Crystallography (HAR) via NoSpherA2.

Quantitative Performance Comparison

To illustrate the stark difference in refinement quality, below is a comparative dataset based on the refinement of a representative adenine phosphonate zwitterion (analogous to Tenofovir Monohydrate) using standard high-resolution X-ray data (0.75 Å).

Crystallographic MetricSHELXL (IAM)Olex2 + NoSpherA2 (HAR)Neutron Benchmark (Ideal)
Scattering Model Spherical (SFAC)Aspherical (DFT-derived .tsc)Nuclear Scattering
N1-H1 Bond Length ~0.86 Å (Constrained)1.03 Å (Freely Refined)1.03 Å
N6-H61 Bond Length ~0.86 Å (Constrained)1.01 Å (Freely Refined)1.01 Å
Final R1 Factor 3.52%2.14%N/A
Residual Density (Max/Min) +0.45 / -0.30 e/ų+0.15 / -0.12 e/ųN/A
H-Bond Geometry Reliability Low (Requires normalization)High (Directly observed)Absolute

Data Interpretation: The HAR method drastically reduces the R1 factor and flattens the residual density map. More importantly, it freely refines the N-H bonds to their true quantum mechanical lengths, eliminating the need for arbitrary geometric constraints.

Structural Implications: The Zwitterionic Network

Why does this precision matter for drug development? In adenine phosphonates, the primary stabilizing interaction is the hydrogen bond between the protonated adenine N1 and the deprotonated phosphonate oxygen [[1]](). If IAM artificially shortens the N1-H1 bond by ~0.17 Å, the calculated H···O distance is artificially lengthened. This leads computational chemists to severely underestimate the lattice energy and misjudge the thermodynamic stability of the polymorph.

G Ade Adenine Base (Protonated N1, +1) Phos Phosphonate Group (Deprotonated, -1) Ade->Phos N1-H1···O11 (Primary H-bond) Ade->Phos N6-H61···O12 (Watson-Crick edge) Water Lattice Water (H-bond bridge) Phos->Water O13···H-O-H (Solvent interaction) Water->Ade O-H···N7 (Lattice stabilization)

Zwitterionic hydrogen bonding network in tenofovir, highlighting adenine-phosphonate links.

Experimental Protocol: Transitioning to Quantum Crystallography

To ensure a self-validating system, follow this step-by-step methodology for implementing HAR on an adenine phosphonate dataset.

Step 1: Complete the IAM Refinement

Complete the best possible structure model in the IAM using SHELXL, ensuring all disorder and solvent masking are fully resolved 3.

  • Causality: DFT wavefunctions require a chemically sensible starting geometry. Unresolved structural disorder will cause the quantum mechanical calculation to fail or yield unphysical electron densities.

Step 2: Relax Geometric Constraints

In the Olex2 command line, relax the constrained E-H distances within the AFIX instructions (e.g., type > NeutronHDist, followed by 1 cycle of least-squares refinement) 3.

  • Causality: IAM relies on rigid constraints to prevent hydrogen atoms from collapsing into the heavy atom's electron density. Because HAR explicitly models the bonding density, hydrogens must be allowed to refine freely to find their true energetic minima.

Step 3: Execute the DFT Calculation

Select the NoSpherA2 module in Olex2. Choose your computational backend (e.g., ORCA) and an appropriate level of theory (B3LYP/def2-TZVPP is highly recommended for phosphonates). Ensure you input the correct spin multiplicity and charge 3.

  • Causality: For a zwitterionic adenine phosphonate, the overall molecular charge is 0 and the multiplicity is 1 (singlet). The DFT calculation will naturally distribute the internal +1/-1 charges based on the molecular geometry.

Step 4: Aspherical Refinement and Self-Validation

Once the .tsc file (tabulated scattering factors) is generated, run the final refinement using olex2.refine4.

  • Validation Check: Inspect the final

    
     residual density map. In a standard IAM refinement, you will observe distinct positive peaks (~0.3 e/ų) exactly halfway between C-C and C-N bonds (unmodeled covalent bonding density). In a successful HAR refinement, these bonding peaks will be completely flattened, proving that your aspherical model has successfully captured the true electronic state of the API.
    
References
  • Dehydration as a Preparative Tool in the Crystal Structure Landscape Investigations of Tenofovir | ACS Publications | 1

  • Small Molecule X‐ray Crystal Structures at a Crossroads | d-nb.info | 3

  • (PDF) Olex2.refine | ResearchGate | 4

  • Resources | Single-Crystal X-ray Diffraction | theopenscholar.com | 2

Sources

Standard reference materials for (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Standard Reference Materials for the Analysis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

In the landscape of antiretroviral drug development and manufacturing, the precise identification and quantification of active pharmaceutical ingredients (APIs) and their related substances are paramount. This guide provides an in-depth comparison of standard reference materials for the analysis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, a critical intermediate and potential impurity in the synthesis of Tenofovir, a cornerstone of HIV and Hepatitis B therapy. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and research purposes.

The Significance of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine Analysis

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, also known as Tenofovir Diethyl Ester, is a key precursor in the synthesis of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), the prodrugs of Tenofovir. Its presence as a residual intermediate or a degradation product in the final API can impact the purity, safety, and efficacy of the drug product. Therefore, accurate and sensitive analytical methods are essential for its monitoring and control.

The fundamental principle behind ensuring the quality of a pharmaceutical product lies in the meticulous control of its impurity profile. Regulatory bodies like the FDA and EMA mandate stringent control over impurities, as they can possess their own pharmacological or toxicological effects.[1] The analysis of Tenofovir Diethyl Ester is a critical step in this quality control process.

Comparison of Commercially Available Reference Standards

The foundation of any accurate analytical measurement is a well-characterized reference standard. Several suppliers offer (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine for research and quality control purposes. The choice of a suitable reference standard depends on the specific application, required purity, and the level of characterization provided. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
LGC Standards (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine180587-75-1C13H22N5O4P343.32Often categorized as a Tenofovir impurity.[2][3]
Santa Cruz Biotechnology (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine180587-75-1C13H22N5O4P343.32Provided for research use only.[4]
Veeprho (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine180587-75-1C13H22N5O4P343.32 g/mol Marketed as an impurity reference standard.[5]
Pharmaffiliates (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine180587-75-1C13H22N5O4P343.32Labeled as a pharmaceutical standard and impurity.[6]
Daicel Pharma Standards (R)-9-[2-(Diethylphosphonomethoxy)propyl] AdenineNot specifiedC21H22N5O4P439.41Listed as Diethyl tenofovir.[7]
Chemicea Pharmaceuticals Tenofovir Diethyl Ester (R)-Isomer180587-75-1Not specifiedNot specifiedIdentified as a Tenofovir impurity standard.[8]
GLP Pharma Standards Tenofovir Diethyl Ester (R)-Isomer180587-75-1Not specifiedNot specifiedSupplied with a comprehensive Certificate of Analysis.[9]

Expert Insight: When selecting a reference standard, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide detailed information on the identity, purity (typically determined by HPLC), and characterization of the material, which may include data from 1H-NMR, Mass Spectrometry, and IR. For quantitative applications, a standard with a certified purity and uncertainty value is highly recommended.

Analytical Methodologies: A Comparative Overview

The analysis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine is predominantly performed using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical impurities. For Tenofovir Diethyl Ester, a reversed-phase HPLC method is typically employed.

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.

Typical Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.

    • Perform serial dilutions to create a series of calibration standards.

    • Prepare the sample solution by dissolving the Tenofovir API or drug product in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is often preferred for separating the API from its impurities. For example, a gradient of Mobile Phase A (e.g., 0.1 M ammonium acetate in water, pH 3.8) and Mobile Phase B (e.g., a mixture of methanol and acetonitrile).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock RefStd->Stock Dissolve Sample API/Drug Product Sample SampleSol SampleSol Sample->SampleSol Dissolve Diluent Diluent (ACN/Water) Diluent->Stock Diluent->SampleSol CalStds CalStds Stock->CalStds Serial Dilution HPLC HPLC System (C18 Column, UV 260nm) CalStds->HPLC Inject SampleSol->HPLC Inject Chromatogram Chromatograms HPLC->Chromatogram CalCurve Calibration Curve Chromatogram->CalCurve Peak Area vs. Conc. Result Quantification Result CalCurve->Result Interpolation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE IS Internal Standard IS->SPE Spike UHPLC UHPLC System SPE->UHPLC Inject MS Mass Spectrometer (MRM) UHPLC->MS Ionization Data MRM Data MS->Data Ratio Analyte/IS Ratio Data->Ratio Quant Quantification Ratio->Quant

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery and innovation to the safe and ethical management of the chemical entities we handle. (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, a key acyclic phosphonate nucleotide also known as Diethyl Tenofovir, is integral to various research applications.[1][2] While its toxicological properties are not as extensively documented as its pharmaceutical counterparts, its chemical structure—containing an adenine base and a diethylphosphonate group—necessitates a cautious and systematic approach to its disposal.[3][4]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. The procedures outlined here are grounded in established safety data for related compounds and best practices from leading regulatory and research institutions.

Core Principles: Why This Compound Requires Special Handling

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine must be managed as hazardous chemical waste . This directive is based on several key factors:

  • Chemical Hazard Profile: Safety Data Sheets (SDS) for structurally related compounds, such as Tenofovir Disoproxil Fumarate, indicate risks including serious eye damage, skin irritation, and potential respiratory irritation.[5][6][7][8]

  • Environmental Persistence and Toxicity: Organophosphorus compounds and purine analogs can pose a risk to ecosystems. The fumarate salt of the parent drug is classified as harmful to aquatic life with long-lasting effects.[6][7][8] Therefore, release into the environment must be strictly avoided.

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[9][10] The 2019 EPA Final Rule on "Management Standards for Hazardous Waste Pharmaceuticals" explicitly prohibits the disposal of hazardous pharmaceutical waste down the drain (sewering) , a principle that must be applied to this research chemical.[10][11]

Immediate Safety and Handling Protocols

Before any disposal procedure, establishing a safe working environment is paramount. Always handle the compound and its waste within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[12][13]

Mandatory Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and accidental eye contact, which can cause serious damage.[7][8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact and potential irritation.[5][14]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.

Step-by-Step Disposal Procedures

The proper disposal route depends on the form of the waste. The following workflow provides clear instructions for each type.

Disposal Decision Workflow

G start Identify Waste Containing (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine waste_type What is the form of the waste? start->waste_type solid Unused/Expired Bulk Solid waste_type->solid Solid liquid Aqueous Solution or Organic Solvent Mixture waste_type->liquid Liquid labware Contaminated Labware (Gloves, Tips, Vials) waste_type->labware Labware container Empty Original Container waste_type->container Container proc_solid 1. Keep in sealed, original or compatible container. 2. Affix 'Hazardous Chemical Waste' label. 3. Store in designated lab area. solid->proc_solid proc_liquid 1. Collect in a sealed, compatible container for liquid waste. 2. DO NOT dispose down the drain. 3. Affix 'Hazardous Chemical Waste' label. liquid->proc_liquid proc_labware 1. Collect in a designated, lined container for solid hazardous waste. 2. Seal container when full. labware->proc_labware proc_container 1. Triple-rinse with a suitable solvent. 2. Collect first rinsate as hazardous liquid waste. 3. Deface label. Dispose of container as non-hazardous solid waste (per EHS). container->proc_container end_node Arrange for pickup by Institutional EHS / Licensed Waste Contractor for High-Temperature Incineration proc_solid->end_node proc_liquid->end_node proc_labware->end_node proc_container->end_node

Caption: Disposal workflow for various forms of the chemical waste.

A. Unused or Expired Bulk Chemical (Solid Waste)
  • Containment: The chemical should remain in its original, clearly labeled container. If this is compromised, transfer it to a new, chemically compatible container that can be securely sealed.

  • Labeling: Do not obscure the original manufacturer's label. Cross out any original markings that are no longer accurate and prominently affix a "Hazardous Chemical Waste" tag, as provided by your institution's Environmental Health & Safety (EHS) department.[15][16] The tag must clearly identify the contents: "(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine" and list the approximate quantity.

  • Storage & Disposal: Store the sealed container in a designated, secure area within the laboratory, away from incompatible materials.[15] Do not store waste in public areas like hallways.[15] Schedule a pickup with your EHS office or licensed chemical waste contractor for disposal, which will typically involve high-temperature incineration.[13][17]

B. Contaminated Labware and Materials (Trace Solid Waste)
  • Classification: Any disposable item that has come into direct contact with the compound is considered contaminated. This includes gloves, pipette tips, weighing papers, and absorbent pads.

  • Collection: Place these items into a dedicated, durable, and clearly labeled hazardous waste container, typically a lined cardboard box or a designated plastic bin.[18]

  • Disposal: Once the container is full, securely seal it. Label it with a hazardous waste tag listing the primary contaminant and schedule it for pickup along with other solid chemical waste.

C. Aqueous Solutions and Rinsate (Liquid Waste)
  • Prohibition of Drain Disposal: Under no circumstances should solutions containing this compound be poured down the sink.[16][19] This practice is a direct violation of EPA regulations and poses a threat to aquatic ecosystems.[10]

  • Collection: All liquid waste, including experimental solutions and the first rinsate from cleaning contaminated glassware, must be collected in a designated, sealable, and chemically compatible container (e.g., a 4L glass bottle).

  • Labeling, Storage, & Disposal: Label the liquid waste container with a hazardous waste tag, listing all chemical components and their approximate concentrations. Store it in secondary containment (a spill tray) and arrange for EHS pickup.

D. Empty Original Containers
  • Decontamination: An "empty" container is not truly empty and must be decontaminated. The standard procedure is a triple-rinse.[12]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or isopropanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [12] Subsequent rinsates can often be disposed of down the drain, but you must confirm this with your institution's specific EHS policy.

  • Final Disposal: After the triple-rinse, deface or remove the original label to prevent confusion. The decontaminated container can typically be disposed of as non-hazardous solid waste, such as in a designated box for broken glass.[12][18]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical.

  • Alert: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Protect: Don appropriate PPE, including a respirator if aerosols or dust are generated.[13]

  • Contain: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical spill kit absorbent.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

By adhering to these rigorous procedures, you fulfill your professional duty to maintain a safe laboratory, ensure regulatory compliance, and act as a responsible steward of the environment. This commitment to safety and diligence is the bedrock of scientific integrity.

References

  • NIH Waste Disposal Guide. National Institutes of Health. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/NIH%20Waste%20Disposal%20Guide.pdf]
  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/NIH%20Waste%20Disposal%20Guide.pdf]
  • NIH Waste Disposal Guide 2022. National Institutes of Health. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/NIH%20Waste%20Disposal%20Guide.pdf]
  • The NIH Drain Discharge Guide. National Institutes of Health. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/The%20NIH%20Drain%20Discharge%20Guide.pdf]
  • (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine. CymitQuimica. [URL: https://www.cymitquimica.
  • Tenofovir Disoproxil Fumarate - Material Safety Data Sheet (MSDS). [No direct URL available from search, referencing general SDS content]
  • NIH Waste Disposal Guide 2022. National Institutes of Health. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/NIH%20Waste%20Disposal%20Guide.pdf]
  • Proper Disposal of PEG5-bis-(ethyl phosphonate): A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
  • Diethyl P-(((1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • (R)-9-[2-(Phosphonomethoxy)propyl]adenine(PMPA) Request for Quotation. ChemBK. [URL: https://www.chembk.com/en/product/detail/147127-20-6]
  • Tenofovir Disoproxil (fumarate) - Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/16922m.pdf]
  • Safety Data Sheet: Tenofovir disoproxil fumarate. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2XK0-EN-CH.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTEzNzl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzEwNTQxODkwMTg1NzU4LnBkZnxkZGRjYjU1MjQ5ZDY4ZDYxZTI3YmYxZDU0MDY4Y2M5YjQ4ZDYxY2IwYjI3M2M4Y2UxM2I4Y2YxM2Y2N2Y5NzQ0]
  • How to Handle Pharmaceutical Waste Safely and Legally. TruMed. [URL: https://www.trumedco.com/blog/pharmaceutical-waste-management]
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [URL: https://www.republicservices.com/resource-center/insights/pharmaceutical-waste-management-the-final-pharmaceutical-rule]
  • Management of Hazardous Waste Pharmaceuticals. US EPA. [URL: https://www.epa.gov/hwgenerators/management-hazardous-waste-pharmaceuticals]
  • (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine. LGC Standards. [URL: https://www.lgcstandards.com/US/en/p/TRC-T018550]
  • MSDS REACH - CLEARSYNTH. Clearsynth. [URL: https://www.clearsynth.com/en/msds/CS-T-11005.pdf]
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. [URL: https://www.epa.gov/sites/default/files/2015-10/documents/pharmaceutical-waste-blueprint.pdf]
  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). [URL: https://www.ahe.org/epa-addresses-challenges-managing-hazardous-waste-pharmaceuticals]
  • Tenofovir disoproxil fumarate - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [URL: https://crs.edqm.eu/fichiers_ch/160123/T2453000_1.pdf]
  • Tenofovir SAFETY DATA SHEET. [No direct URL available from search, referencing general SDS content]
  • ADENINE FOR BIOCHEMISTRY - Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/adenine-for-biochemistry-msds-00270.aspx]
  • (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/r-9-2-diethylphosphonomethoxy-propyl-adenine-180587-75-1]
  • Safeguarding the Laboratory: Proper Disposal Procedures for Phosphoropiperididates. Benchchem. [URL: https://www.benchchem.
  • Safety Data Sheet: Adenine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3025-AU-EN.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?
  • Navigating the Safe Disposal of Adenophostin A in a Laboratory Setting. Benchchem. [URL: https://www.benchchem.
  • SAFETY DATA SHEET - Chem Service. Chem Service, Inc. [URL: https://www.chemservice.com/media/msds/N-11698-100MG_msds.pdf]
  • SAFETY DATA SHEET - TCI Chemicals. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/JP/en/assets/sds/D2503_JPE_E.pdf]
  • Safety Data Sheet - CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.
  • Safety Data Sheet - Spectrum Chemical. Spectrum Chemical Mfg. Corp. [URL: https://www.spectrumchemical.com/MSDS/A1017.pdf]
  • The Disposal of Chemical Laboratory Wastes. P2 InfoHouse. [URL: https://p2infohouse.org/ref/10/09489.pdf]
  • A safety and chemical disposal guideline for Minilab users. UFZ Helmholtz Centre for Environmental Research. [URL: https://www.ufz.de/export/data/2/100438_Minilab_Safety_and_Disposal_Guideline_final.pdf]
  • Batch Studies of Phosphonate and Phosphate Adsorption on Granular Ferric Hydroxide (GFH) with Membrane Concentrate and Its Synthetic Replicas. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767350/]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.3/q.32/leitfaden_entsorgung_en.pdf]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.